molecular formula C6H14O2<br>CH3CH2OCH2CH2OCH2CH3<br>C6H14O2 B108276 1,2-Diethoxyethane CAS No. 629-14-1

1,2-Diethoxyethane

Cat. No.: B108276
CAS No.: 629-14-1
M. Wt: 118.17 g/mol
InChI Key: LZDKZFUFMNSQCJ-UHFFFAOYSA-N
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Description

1,2-Diethoxyethane (DEE) is a key bidentate ether solvent gaining prominence in advanced energy storage and conversion research due to its ability to create unique solvation structures and interfacial environments. In lithium-metal batteries, DEE is valued for its low viscosity and strong ion-dipole interactions. When incorporated into ester-based electrolytes, it enhances the solubility of key additives like LiNO₃, promoting the formation of anion-rich solvation sheaths. This leads to the development of more stable, inorganic-rich solid-electrolyte interphases (SEIs) on lithium anodes, which is critical for suppressing dendrite growth and enabling stable cycling of high-voltage cathodes like NCM811 and NCM622 . Beyond Li-ion systems, molecular dynamics simulations reveal that electrolytes based on fluorinated DEE derivatives facilitate a shift from vehicular transport to structural diffusion in sodium-ion batteries. This mechanism, driven by fast anion and solvent exchange dynamics, enhances cation transference numbers and ionic conductivity, providing a framework for designing next-generation electrolytes . Furthermore, DEE is emerging as a superior solvent in lithium-mediated nitrogen fixation for green ammonia synthesis. It forms a less passivating reaction interface compared to conventional tetrahydrofuran (THF), accelerating the corrosion of metallic lithium by nitrogen and proton donors. This results in a significantly higher Faradaic efficiency, exceeding 60%, and a high ammonia yield rate, establishing DEE-based electrolytes as a pivotal development in electrochemical ammonia production . Its role as a solvent and ligand in organometallic synthesis and catalytic reactions further underscores its utility in fundamental chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-diethoxyethane
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InChI

InChI=1S/C6H14O2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3
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InChI Key

LZDKZFUFMNSQCJ-UHFFFAOYSA-N
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Canonical SMILES

CCOCCOCC
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Molecular Formula

C6H14O2, Array
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Related CAS

53609-62-4
Record name Poly(oxy-1,2-ethanediyl), α-ethyl-ω-ethoxy-
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DSSTOX Substance ID

DTXSID5025285
Record name Ethylene glycol diethyl ether
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Molecular Weight

118.17 g/mol
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Physical Description

Ethylene glycol diethyl ether appears as a clear colorless liquid with a faint ether-like odor. Flash point 95 °F. Less dense than water and insoluble in water. Vapors heavier than air., Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

250.5 °F at 760 mmHg (NTP, 1992), 121.4 °C
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Flash Point

95 °F (NTP, 1992), 95 °F (35 °C) (OPEN CUP), 35 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), SOLUBILITY IN WATER 2%; SOL IN OILS, Very soluble in acetone, benzene, ethyl ether, ethanol, In water, 8.37X10+4 mg/L at 25 °C, Solubility in water: moderate
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Density

0.8484 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8484 g/cu m at 20 °C, Bulk density: 7 lb/gal at 20 °C, Relative density (water = 1): 0.85
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Vapor Density

4.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.07 (Air = 1), Relative vapor density (air = 1): 4.07
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Vapor Pressure

20 mmHg at 58.5 °F ; 40 mmHg at 85.5 °F (NTP, 1992), 9.4 [mmHg], 3.37 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2
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Color/Form

Colorless liquid

CAS No.

629-14-1
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Melting Point

-101 °F (NTP, 1992), -74 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 1,2-Diethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the fundamental properties of 1,2-diethoxyethane (DEE), a versatile polar aprotic solvent. It covers its physical, chemical, and spectroscopic properties, along with detailed safety information, common applications, and relevant experimental protocols. All quantitative data is presented in structured tables for ease of reference and comparison. Visual diagrams generated using Graphviz are included to illustrate key workflows and logical processes.

Core Physical and Chemical Properties

This compound, also known as ethylene glycol diethyl ether or ethyl glyme, is a clear, colorless liquid with a characteristic ether-like odor.[1][2] It is a highly stable diether that finds significant use as a solvent and reaction medium.[3] Its miscibility with water and various organic solvents makes it valuable in a wide range of chemical processes.[4]

Table 1: Fundamental Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms Ethylene glycol diethyl ether, Diethyl cellosolve, Ethyl glyme[2][5]
CAS Number 629-14-1[2][6]
Molecular Formula C₆H₁₄O₂[3][6]
Molecular Weight 118.17 g/mol [2][3]
Appearance Clear, colorless liquid[1][7]
Odor Faint, ether-like[1][2]
Melting Point -74 °C (-101.2 °F)[1][5][6]
Boiling Point 121-121.4 °C (250.5 °F) at 760 mmHg[1][2]
Density 0.8417 - 0.8484 g/cm³ at 20 °C[1][8]
Refractive Index 1.390 - 1.394 (at 20 °C, D-line)[6][7]
Vapor Pressure 9.4 - 12.5 hPa at 20 °C[5][8]
Flash Point 20.6 - 35 °C (69 - 95 °F)[5]
Water Solubility 20 - 34 g/L at 20 °C; Miscible[4][8]
LogP (Octanol/Water) 0.66 - 0.7[1][2][6]
Dynamic Viscosity 0.65 mPas at 20 °C[8]
Heat of Vaporization 36.28 kJ/mol[1]
Heat of Combustion -3908 kJ/mol[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Data is available across various common spectroscopic techniques.

Table 2: Spectroscopic Data Identifiers for this compound

Spectrum TypeAvailability / Key InformationSource(s)
¹H NMR Data available.[2]
¹³C NMR Data available.[2]
Mass Spec (MS) Electron Ionization (EI) spectra are available.[9][10]
Infrared (IR) IR spectrum data is available.[10]

Chemical Reactivity and Stability

This compound is chemically stable under typical conditions.[4] However, like other ethers, it can form explosive peroxides upon exposure to air and light, particularly during storage.[1][11] It is recommended to store it under an inert atmosphere, such as nitrogen, and away from sources of ignition.[1]

Key Reactivity Information:

  • Peroxide Formation: Prone to forming peroxides. Containers should be dated upon opening and tested for peroxides before use, especially before distillation.[11]

  • Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[1]

  • Hazardous Decomposition: When heated to decomposition, it may produce irritating, corrosive, and/or toxic gases, including carbon monoxide and carbon dioxide.[1]

  • Flammability: It is a highly flammable liquid and vapor. Its vapors are heavier than air and can travel to an ignition source and flash back.[1][8]

Primary Applications

The unique solvent properties of this compound make it suitable for a variety of applications in research and industry.

  • Solvent in Organic Synthesis: It serves as a versatile polar aprotic solvent capable of dissolving a wide range of polar and non-polar substances.[4][12] It is particularly useful in reactions involving organometallic reagents due to its ability to form stable complexes with cations.[12]

  • Industrial Solvent: It is used in the ink, paint, and coating industries.[5][13]

  • Electrochemistry: It has gained attention as a component in electrolytes for lithium-ion batteries, serving as an alternative to its analogue, 1,2-dimethoxyethane (DME).[12]

  • Other Uses: It is also used as a depainting agent, thinner, flushing agent, and stabilizer.[13]

Safety and Toxicology

This compound is classified as a hazardous substance. It is crucial to handle it with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[1]

Table 3: GHS Hazard Information for this compound

Hazard ClassCodeStatementSource(s)
Flammable LiquidH225Highly flammable liquid and vapour.[8][14]
Eye IrritationH319Causes serious eye irritation.[8][14]
Reproductive ToxicityH360DfMay damage the unborn child. Suspected of damaging fertility.[8][15]

Handling and First Aid:

  • Personal Protective Equipment (PPE): Use appropriate safety equipment, including safety glasses, gloves, and a lab coat.[1]

  • Inhalation: If inhaled, immediately move to fresh air. If symptoms develop, seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and water while removing contaminated clothing.[1][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 20-30 minutes, removing contact lenses if present. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give one or two glasses of water to dilute the chemical and call a poison control center or physician immediately.[1]

  • Spills: Absorb spills with an inert material (e.g., sand, diatomite) and dispose of the contaminated material properly. Ensure adequate ventilation and eliminate all ignition sources.[8]

A logical workflow for handling a chemical spill is outlined below.

G start Spill of this compound Occurs step1 Eliminate All Ignition Sources start->step1 step2 Ensure Adequate Ventilation step1->step2 step3 Wear Appropriate PPE (Gloves, Goggles, Respirator) step2->step3 step4 Contain Spill with Inert Absorbent Material (Sand, Vermiculite) step3->step4 step5 Collect Absorbed Material into a Closed Container for Disposal step4->step5 step6 Clean Spill Area with Soap and Water step5->step6 end Dispose of Waste According to Regulations step6->end

Caption: Workflow for handling a this compound spill.

Experimental Protocols

Determination of Boiling Point via Thiele Tube Method

This method is a common and efficient way to determine the boiling point of a liquid sample using minimal material.[16][17]

Apparatus:

  • Thiele tube

  • High-temperature mineral oil or silicone oil

  • Thermometer (-10 to 150 °C range)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or micro-burner

  • Sample of this compound (~0.5 mL)

Procedure:

  • Sample Preparation: Fill the small test tube to about half-full with this compound.[16]

  • Capillary Insertion: Place the capillary tube into the test tube with the open end down.[16]

  • Assembly: Attach the test tube to the thermometer using a small rubber band. Ensure the bottom of the test tube is level with the thermometer bulb.[17]

  • Thiele Tube Setup: Insert the thermometer assembly into the Thiele tube, which should be filled with oil to a level above the side-arm. The sample should be positioned near the center of the main body of the tube.

  • Heating: Gently heat the side-arm of the Thiele tube with a burner. The shape of the tube allows for convection currents to create a uniform temperature distribution in the oil.[17]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the sample's boiling point.[16]

  • Boiling Point Determination: Remove the heat source. As the apparatus cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[16][17]

  • Recording: Record the temperature and the ambient barometric pressure.

The workflow for this experimental protocol is visualized below.

G start Start: Prepare Sample step1 Fill small tube with ~0.5 mL of this compound start->step1 step2 Insert inverted capillary tube (open end down) step1->step2 step3 Attach tube to thermometer step2->step3 step4 Place assembly in Thiele tube filled with oil step3->step4 step5 Gently heat side-arm of tube step4->step5 decision Rapid, continuous stream of bubbles observed? step5->decision decision:e->step5 No, continue heating step6 Remove heat and allow to cool decision:s->step6 Yes step7 Observe temperature when liquid enters capillary tube step6->step7 end Record Temperature as Boiling Point step7->end

Caption: Experimental workflow for boiling point determination.

Synthesis Pathway

A common method for synthesizing ethers like this compound is the Williamson ether synthesis. A plausible route starts from an alkene, such as ethene, which is first converted to a diol (ethylene glycol), followed by a double alkylation.

The logical steps for a laboratory synthesis are shown below.

G cluster_0 Step 1: Dihydroxylation cluster_1 Step 2: Double Deprotonation cluster_2 Step 3: Double Alkylation (Williamson Synthesis) A Ethene B Ethylene Glycol (1,2-Ethanediol) A->B KMnO₄ (cold, dilute) or OsO₄, NMO C Ethylene Glycol B->C D Disodium Ethylene Glycolate (Alkoxide) C->D 2 eq. Sodium Hydride (NaH) or Sodium Metal (Na) E Disodium Ethylene Glycolate D->E F This compound E->F 2 eq. Ethyl Halide (e.g., Et-Br) via SN2 reaction

Caption: A potential synthesis pathway for this compound.

References

An In-depth Technical Guide to 1,2-Diethoxyethane (CAS Number: 629-14-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-diethoxyethane (CAS No. 629-14-1), a versatile diether solvent. It covers its physicochemical properties, synthesis, applications, safety and toxicity, and spectroscopic data. This document is intended to be a valuable resource for professionals in research, development, and manufacturing who utilize or are considering the use of this compound.

Physicochemical Properties

This compound, also known as ethylene glycol diethyl ether or diethyl cellosolve, is a clear, colorless liquid with a faint, ether-like odor.[1] It is a polar aprotic solvent with good chemical stability.[2][3] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₁₄O₂[2][4][5]
Molecular Weight118.17 g/mol [2][4][5]
AppearanceClear, colorless liquid[1]
OdorFaint, ether-like[1]
Melting Point-74 °C[6]
Boiling Point121.4 °C[6]
Density0.8417 g/cm³ at 20 °C[7]
Viscosity0.65 mPas at 20 °C[7]
Vapor Pressure12.5 hPa at 20 °C[7]
Flash Point19 °C (66.2 °F)[6]
Solubility in Water34 g/L at 20 °C[7]
logP (Octanol-Water Partition Coefficient)0.7[7]

Table 2: Spectroscopic Data Summary

Spectroscopic TechniqueKey Data PointsReference(s)
¹H NMR See Section 5.1 for detailed assignments.[8]
¹³C NMR See Section 5.2 for detailed assignments.[9]
Infrared (IR) Spectroscopy C-O stretching: ~1150-1060 cm⁻¹, C-H stretching: ~2800-3000 cm⁻¹[10]
Mass Spectrometry (MS) Molecular Ion [M]⁺: m/z 74 (for diethyl ether, similar fragmentation expected)[10]

Synthesis and Purification

Synthesis via Williamson Ether Synthesis

A common and effective method for the synthesis of ethers like this compound is the Williamson ether synthesis.[11][12] This reaction involves the reaction of an alkoxide with a primary alkyl halide. For this compound, this can be achieved by reacting sodium ethoxide with 2-chloroethoxyethane or by a two-step reaction starting from 2-ethoxyethanol.

Experimental Protocol: Williamson Ether Synthesis of this compound from 2-Ethoxyethanol and an Ethyl Halide

Materials:

  • 2-Ethoxyethanol

  • Sodium hydride (NaH) or Sodium metal (Na)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Ethyl bromide or Ethyl iodide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Alkoxide:

    • In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a calculated amount of sodium hydride (or freshly cut sodium metal) under a nitrogen atmosphere.

    • Add anhydrous THF or DMF to the flask.

    • Slowly add a stoichiometric equivalent of 2-ethoxyethanol dropwise from the dropping funnel to the stirred suspension of sodium hydride at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-ethoxyethoxide.

  • Ether Formation:

    • Cool the alkoxide solution to 0 °C.

    • Slowly add a stoichiometric equivalent of ethyl bromide or ethyl iodide dropwise from the dropping funnel.

    • After the addition, heat the reaction mixture to reflux for several hours until TLC or GC analysis indicates the completion of the reaction.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification by Fractional Distillation

The crude this compound obtained from the synthesis can be purified by fractional distillation to remove any unreacted starting materials and byproducts.

Experimental Protocol: Fractional Distillation of this compound

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Boiling chips

  • Heating mantle

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound and a few boiling chips into the distillation flask.

  • Heat the flask gently with a heating mantle.

  • Slowly increase the temperature and collect the fractions that distill over. The fraction corresponding to the boiling point of this compound (121.4 °C) should be collected.

  • Monitor the temperature at the distillation head; a stable temperature during the collection of a fraction indicates a pure compound.

Applications

This compound's properties as a polar aprotic solvent make it suitable for a variety of applications in both laboratory and industrial settings.

Solvent in Organic Synthesis

Due to its ability to solvate cations, this compound is an excellent solvent for reactions involving organometallic reagents, such as Grignard reagents.[13][14] Its higher boiling point compared to diethyl ether or THF can be advantageous for reactions requiring elevated temperatures.

Experimental Protocol: Preparation of Phenylmagnesium Bromide using this compound as a Co-solvent

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Bromobenzene

  • Anhydrous this compound

  • Anhydrous diethyl ether

  • Three-necked round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble a dry three-necked flask with a reflux condenser (protected by a drying tube), a dropping funnel, and a nitrogen inlet.

  • Initiation: Place magnesium turnings and a small crystal of iodine in the flask. Gently heat the flask under a nitrogen atmosphere to activate the magnesium.

  • Grignard Reagent Formation:

    • Prepare a solution of bromobenzene in a mixture of anhydrous diethyl ether and anhydrous this compound.

    • Add a small portion of this solution to the magnesium turnings. The reaction should start, as indicated by the disappearance of the iodine color and the appearance of cloudiness.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction.

  • Use of the Grignard Reagent: The resulting solution of phenylmagnesium bromide in the mixed ether solvent is ready for use in subsequent reactions.

Electrolyte Component in Lithium-Ion Batteries

Glycol ethers (glymes), including this compound, are investigated as components of electrolytes in lithium-ion batteries due to their good solvating ability for lithium salts and their electrochemical stability.[15][16][17]

Experimental Protocol: Preparation of a Lithium-Ion Battery Electrolyte

Materials:

  • Lithium hexafluorophosphate (LiPF₆) or another suitable lithium salt

  • Anhydrous this compound

  • Anhydrous ethylene carbonate (EC) or other co-solvents

  • Glovebox with an inert atmosphere (e.g., argon)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure (to be performed in a glovebox):

  • Solvent Preparation: Prepare a mixture of the organic solvents (e.g., a 1:1 v/v mixture of this compound and ethylene carbonate) in a volumetric flask.

  • Salt Dissolution: Slowly add the desired amount of lithium salt (e.g., to achieve a 1 M concentration) to the solvent mixture while stirring.

  • Homogenization: Continue stirring until the salt is completely dissolved and the electrolyte solution is homogeneous.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.

Safety and Toxicity

This compound is a flammable liquid and vapor.[6] It is harmful if swallowed or inhaled and causes serious eye irritation.[7] Importantly, it is classified as a substance that may damage the unborn child and is suspected of damaging fertility.[7]

Table 3: Toxicological Data

TestSpeciesRouteValueReference(s)
LD₅₀RatOral4390 mg/kg[7]
LD₅₀Guinea PigOral2440 mg/kg[17]
LCLoRatInhalation8000 ppm/4H[17]

Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Keep away from heat, sparks, and open flames.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing vapors or mists.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • May form explosive peroxides upon storage, especially when exposed to air and light.[6][18] It is recommended to store under a nitrogen blanket and test for the presence of peroxides before use, especially before distillation.[6]

Spectroscopic Data and Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two signals corresponding to the two distinct types of protons in the molecule.

Table 4: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference(s)
~1.21Triplet6H-O-CH₂-CH₃ [8]
~3.47Quartet4H-O-CH₂ -CH₃[10]
~3.55Singlet4H-O-CH₂-CH₂ -O-[8]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows three distinct signals corresponding to the three different carbon environments.

Table 5: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentReference(s)
~15-O-CH₂-CH₃ [9]
~66-O-CH₂ -CH₃[9]
~70-O-CH₂ -CH₂ -O-[9]
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for C-H and C-O bonds. The strong absorption in the 1150-1060 cm⁻¹ region is indicative of the C-O-C ether linkage.[10]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (118.17 g/mol ). The fragmentation pattern will be characteristic of an ether, with common fragmentation pathways involving cleavage of the C-O and C-C bonds.

Metabolic Pathway

No specific signaling pathways involving this compound have been described in the scientific literature. However, based on the metabolism of other glycol ethers, a plausible metabolic pathway can be proposed.[19] The metabolism of ethers typically involves oxidation reactions catalyzed by cytochrome P450 enzymes.

Metabolic_Pathway_of_1_2_Diethoxyethane cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 1_2_Diethoxyethane This compound Hydroxy_Intermediate 2-Ethoxy-1-(ethoxy)ethanol 1_2_Diethoxyethane->Hydroxy_Intermediate Cytochrome P450 (Oxidation) Aldehyde_Intermediate 2-Ethoxyacetaldehyde Hydroxy_Intermediate->Aldehyde_Intermediate Alcohol Dehydrogenase Carboxylic_Acid 2-Ethoxyacetic Acid Aldehyde_Intermediate->Carboxylic_Acid Aldehyde Dehydrogenase Conjugate Glucuronide or Sulfate Conjugate Carboxylic_Acid->Conjugate Conjugation (e.g., UGTs, SULTs)

Proposed metabolic pathway of this compound.

This proposed pathway illustrates the likely biotransformation of this compound in the body. Phase I metabolism involves the oxidation of one of the ethyl groups to an alcohol, which is then further oxidized to an aldehyde and then a carboxylic acid. This more polar metabolite can then undergo Phase II conjugation to form a water-soluble conjugate that is more easily excreted.

Experimental Workflows

Williamson_Ether_Synthesis_Workflow Start Start Alkoxide_Formation Alkoxide Formation: React 2-ethoxyethanol with NaH in anhydrous solvent Start->Alkoxide_Formation Ether_Formation Ether Formation: Add ethyl halide and reflux Alkoxide_Formation->Ether_Formation Workup Aqueous Work-up: Quench, extract with ether, wash Ether_Formation->Workup Drying Dry organic layer over MgSO₄ Workup->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purification: Fractional Distillation Concentration->Purification Product Pure this compound Purification->Product

Workflow for the synthesis of this compound.

Grignard_Reaction_Workflow Start Start Reagent_Prep Prepare Grignard Reagent: React alkyl/aryl halide with Mg in This compound/ether Start->Reagent_Prep Reaction Reaction: Add carbonyl compound (aldehyde, ketone, etc.) Reagent_Prep->Reaction Workup Aqueous Acidic Work-up: Protonate the alkoxide Reaction->Workup Extraction Extract product with an organic solvent Workup->Extraction Purification Purify product (e.g., crystallization, chromatography) Extraction->Purification Product Final Alcohol Product Purification->Product

Workflow for a Grignard reaction using this compound.

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical procedures should be carried out by trained professionals in a suitably equipped laboratory, following all appropriate safety precautions. The information provided herein is based on publicly available data and may not be exhaustive.

References

ethylene glycol diethyl ether synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ethylene Glycol Diethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for ethylene glycol diethyl ether (EGEE), a versatile solvent utilized in numerous chemical applications. This document details the core synthetic routes, presents comparative quantitative data, outlines detailed experimental protocols, and visualizes the reaction pathways.

Core Synthesis Methodologies

The production of ethylene glycol diethyl ether is predominantly achieved through two principal synthetic routes:

  • Direct Catalytic Etherification: This process involves the direct reaction of ethylene glycol with ethanol in the presence of an acid catalyst. This method is often favored in industrial settings due to its atom economy. A variety of solid acid catalysts, such as zeolites and ion-exchange resins, are employed to facilitate the reaction and simplify catalyst separation.[1][2]

  • Williamson Ether Synthesis: A classic and highly reliable method for forming ethers, this synthesis proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[3][4] For EGEE, this can be adapted in several ways, most commonly by reacting sodium ethoxide with a 1,2-dihaloethane or by the reaction of ethylene glycol with an ethyl halide in the presence of a strong base.[5]

Quantitative Data Presentation

The following tables summarize key quantitative data from various reported synthesis methods, allowing for a clear comparison of reaction conditions and outcomes.

Table 1: Direct Catalytic Etherification of Glycols with Ethanol

CatalystGlycol ReactantMolar Ratio (Glycol:EtOH)Temperature (°C)Pressure (MPa)Time (h)Glycol Conversion (%)Product Selectivity (%)
HZSM-5 (modified)[1]Ethylene Glycol1:41807469.1725.13 (for Diethyl Ether)
Amberlyst-15[2]Diethylene Glycol1:6150Autogenous267.166.1 (for Monoethyl Ether)
AlCl₃[6]Ethylene Glycol1:42606438.859.9 (for Monoethyl Ether)
12-Tungstophosphoric Acid[7]Diethylene Glycol2:1180–2005.02.59273.5 (for Monoethyl Ether)

Table 2: General Conditions for Williamson Ether Synthesis

BaseAlkylating AgentSolvent(s)Temperature (°C)Time (h)Typical Yield (%)
Sodium Hydroxide / Potassium Hydroxide[3]Primary Alkyl HalideAcetonitrile, DMF50–1001–850–95
Sodium Hydride[8]Primary Alkyl HalideDMFRoom Temp-High
Sodium Metal[5]Ethyl ChlorideEthanolRoom Temp → Reflux-Good

Experimental Protocols

Method 1: Direct Catalytic Etherification using a Solid Acid Catalyst

This protocol is based on the conditions reported for the etherification of ethylene glycol with ethanol using a modified HZSM-5 zeolite catalyst.[1]

Materials:

  • Ethylene glycol (anhydrous)

  • Ethanol (absolute)

  • Modified HZSM-5 catalyst (e.g., n(SiO₂)/n(Al₂O₃) = 25, modified with 0.5 mol·L⁻¹ ammonium sulfate)[1]

  • High-pressure autoclave reactor with stirring mechanism

  • Nitrogen gas for purging

Procedure:

  • Catalyst Preparation: Prepare the modified HZSM-5 catalyst by impregnation with ammonium sulfate solution, followed by drying and calcination as per standard procedures.

  • Reactor Charging: In a high-pressure autoclave, charge ethylene glycol and absolute ethanol in a 1:4 molar ratio. Add the prepared HZSM-5 catalyst (e.g., 1-5% by weight of reactants).

  • Inerting: Seal the reactor and purge thoroughly with nitrogen gas 3-5 times to remove air.

  • Reaction: Pressurize the reactor with nitrogen to 7 MPa. Begin stirring and heat the reactor to 180°C. Maintain these conditions for 4 hours.

  • Cooling and Depressurization: After the reaction period, turn off the heating and allow the reactor to cool to room temperature. Carefully vent the pressure.

  • Product Recovery: Open the reactor and recover the liquid mixture. Separate the solid catalyst by filtration.

  • Purification: The crude product mixture, containing EGEE, ethylene glycol monoethyl ether, unreacted starting materials, and water, is purified by fractional distillation to isolate the ethylene glycol diethyl ether fraction.

Method 2: Williamson Ether Synthesis

This protocol describes the synthesis of ethylene glycol diethyl ether from ethanol and 1,2-dichloroethane.

Materials:

  • Absolute ethanol

  • Sodium metal

  • 1,2-dichloroethane (anhydrous)

  • Anhydrous diethyl ether (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Alkoxide Formation:

    • Set up a three-necked round-bottom flask with a reflux condenser (with a drying tube) and a dropping funnel, under a nitrogen atmosphere.

    • Place absolute ethanol in the flask.

    • Carefully add small, clean pieces of sodium metal (2 molar equivalents relative to 1,2-dichloroethane) to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper venting.

    • Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide in ethanol.

  • Etherification Reaction:

    • Cool the sodium ethoxide solution in an ice bath.

    • Slowly add 1,2-dichloroethane (1 molar equivalent) dropwise from the dropping funnel to the stirred sodium ethoxide solution.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add water to quench any unreacted sodium.

    • Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent (diethyl ether and any excess ethanol) using a rotary evaporator.

    • Purify the resulting crude liquid by fractional distillation to obtain pure ethylene glycol diethyl ether.

Mandatory Visualizations

Direct_Etherification_Pathway EG Ethylene Glycol (HOCH₂CH₂OH) Intermediate1 Protonated EG (HOCH₂CH₂OH₂⁺) EG->Intermediate1 +H⁺ (from Catalyst) EtOH1 Ethanol (CH₃CH₂OH) Catalyst Solid Acid Catalyst (H⁺) Intermediate2 Monoether (HOCH₂CH₂OCH₂CH₃) Intermediate1->Intermediate2 +Ethanol -H₂O Step 1 EGEE Ethylene Glycol Diethyl Ether (CH₃CH₂OCH₂CH₂OCH₂CH₃) Intermediate2->EGEE +Ethanol, +H⁺ -H₂O, -H⁺ Step 2 Water1 H₂O Water2 H₂O

Caption: Pathway for the direct catalytic etherification of ethylene glycol.

Williamson_Synthesis_Workflow cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Work-up & Purification Start Ethanol + Sodium Metal Alkoxide Sodium Ethoxide Solution (H₂ Gas Byproduct) Start->Alkoxide Reactants Add 1,2-Dichloroethane to Sodium Ethoxide Solution Alkoxide->Reactants Reaction Heat to Reflux (2-4 hours) Reactants->Reaction Workup Quench with Water, Extract with Ether, Wash and Dry Reaction->Workup Purification Fractional Distillation Workup->Purification Product Pure EGEE Purification->Product

Caption: Experimental workflow for the Williamson synthesis of EGEE.

References

physical and chemical properties of diethyl cellosolve

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Cellosolve

Foreword: This document provides a comprehensive technical overview of Diethyl Cellosolve (Ethylene Glycol Diethyl Ether), intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the core physical and chemical properties, outlines standard experimental protocols for their determination, and discusses key safety and handling considerations.

Introduction to Diethyl Cellosolve

Diethyl Cellosolve, systematically known as 1,2-diethoxyethane and also marketed as Ethyl Glyme, is a glycol ether widely utilized as a solvent in industrial and laboratory settings. Its molecular structure, featuring both ether linkages and terminal ethyl groups, imparts a unique solvency profile, allowing it to dissolve a diverse range of substances including oils, resins, waxes, and nitrocellulose.[1][2] It is a clear, colorless liquid characterized by a faint, sweetish, ether-like odor.[1][3]

Physical Properties

The physical characteristics of Diethyl Cellosolve are summarized in the table below. These properties are fundamental to its application as a solvent and in process chemistry, dictating its behavior under various temperature and pressure conditions.

Table 1: Physical Properties of Diethyl Cellosolve (CAS: 629-14-1)

PropertyValueReference(s)
Molecular Formula C₆H₁₄O₂[1][3]
Molecular Weight 118.17 g/mol [1][4]
Appearance Clear, colorless liquid[1][3]
Odor Faint, sweetish, ether-like[1][5][6]
Boiling Point 121 °C (at 760 mm Hg)[3][4][5]
Melting Point -74 °C[3][4][5]
Density 0.842 g/mL (at 20-25 °C)[3][4][5]
Vapor Pressure 9.0 - 9.4 mm Hg (at 20 °C)[3][4][5]
Vapor Density 4.07 (Air = 1)[7]
Refractive Index 1.3923 (at 20 °C)[3][4]
Heat of Vaporization 36.28 kJ/mol (at 119.4 °C)[1]
LogP (log Kow) 0.66[1]

Chemical Properties and Reactivity

The chemical behavior of Diethyl Cellosolve is primarily defined by its ether linkages. While generally stable, it exhibits reactivity under specific conditions and possesses hazards that require careful management.

Table 2: Chemical and Safety Properties of Diethyl Cellosolve

PropertyValue / DescriptionReference(s)
Water Solubility 34 g/L; Slightly soluble[3][4]
Flash Point 35 °C (95 °F) [Closed Cup][1][5][6]
Autoignition Temp. 235 °C (455 °F)[8]
Lower Explosive Limit 1.8%[8]
Upper Explosive Limit 16%[8]
Chemical Stability Stable under recommended storage conditions.[7]
Reactivity Profile

Diethyl Cellosolve is incompatible with strong oxidizing agents and strong acids.[7][9] Reactions with these substances can be vigorous and potentially hazardous. It is generally non-corrosive to glass.[7]

Peroxide Formation

A critical chemical hazard associated with Diethyl Cellosolve, like many ethers, is its tendency to form explosive peroxides upon exposure to atmospheric oxygen, a process accelerated by light and heat.[7] Over time, especially in containers that have been opened, these peroxides can accumulate to dangerous concentrations.[10] If the solvent is distilled, the less volatile peroxides can concentrate in the distillation residue, creating a severe explosion risk.[11]

Key Handling Precautions:

  • Store in sealed, air-impermeable, light-resistant containers, preferably the original manufacturer's container.[11]

  • Label containers with the date of receipt and the date of first opening.[11]

  • Test for the presence of peroxides before distillation or evaporation, and if peroxides are present, they must be removed.

  • Discard the chemical after the recommended storage period (typically 12 months after opening for this class of solvent) or if visual signs of crystallization are observed.[12]

cluster_hazard Chemical Hazards of Diethyl Cellosolve cluster_safety Safety and Handling Protocols A Diethyl Cellosolve (Ether Structure) C Peroxide Formation (Autoxidation) A->C reacts with B Exposure to Air (O₂) + Light / Heat B->C catalyzed by D Concentration (Distillation / Evaporation) C->D leads to E Shock-Sensitive Explosive Peroxides D->E creates F Store in Airtight, Opaque Containers E->F mitigate with G Date upon Receipt and Opening E->G mitigate with H Periodic Peroxide Testing (e.g., KI test strips) E->H detect with I Discard Before Expiration Date E->I prevent with start Start prep Prepare Sample and Calibrate Apparatus start->prep place Place Sample in Tag Closed-Cup Tester prep->place heat Heat Sample at a Slow, Constant Rate place->heat loop_cond Reached Test Temperature Interval? heat->loop_cond loop_cond->heat No ignite Introduce Ignition Source into Cup loop_cond->ignite Yes flash_cond Flash Observed? ignite->flash_cond flash_cond->heat No record Record Temperature as Flash Point flash_cond->record Yes end End record->end

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,2-Diethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diethoxyethane (DEE), a member of the glycol ether family, is a versatile organic solvent with applications in various industrial and pharmaceutical fields.[1][2] Its utility is intrinsically linked to its molecular structure and bonding characteristics. This technical guide provides a comprehensive overview of the molecular architecture, conformational isomers, and bonding properties of this compound. Detailed experimental protocols for its synthesis and spectroscopic characterization are presented, alongside a summary of its key physicochemical properties. This document is intended to serve as a core reference for researchers and professionals working with or exploring the applications of this compound, particularly in the realm of drug development where it can be used as a solvent or excipient.[3][4][5]

Molecular Structure and Bonding

This compound (IUPAC name: this compound), also known as diethyl cellosolve or ethylene glycol diethyl ether, is an organic compound with the chemical formula C₆H₁₄O₂.[6][7][8][9] The molecule consists of a central two-carbon ethane backbone with an ethoxy group (-OCH₂CH₃) attached to each carbon atom.

The bonding within the this compound molecule is characterized by single covalent bonds: carbon-carbon (C-C), carbon-hydrogen (C-H), and carbon-oxygen (C-O). The oxygen atoms each possess two non-bonding electron pairs (lone pairs). The geometry around the carbon atoms is tetrahedral, consistent with sp³ hybridization. The C-O-C bond angle within the ethoxy groups is expected to be slightly larger than the tetrahedral angle of 109.5° due to the steric repulsion between the ethyl groups.

Conformational Isomerism

A critical aspect of the molecular structure of this compound is its conformational flexibility, arising from rotation around the central C-C bond and the C-O bonds. Similar to other 1,2-disubstituted ethanes, this compound is expected to exist as a mixture of conformational isomers, primarily the anti (or trans) and gauche conformers.[10][11][12] Studies on the analogous molecule, 1,2-dimethoxyethane, have identified different conformers in the gas phase through microwave spectroscopy.[13] Raman spectroscopy has also been employed to study the conformational equilibrium of 1,2-dimethoxyethane in the liquid phase and in aqueous solutions.[14]

  • Anti (Trans) Conformer: In this arrangement, the two ethoxy groups are positioned on opposite sides of the central C-C bond, resulting in a dihedral angle of approximately 180°. This conformation is generally the most stable in the gas phase due to minimized steric hindrance.

  • Gauche Conformer: In the gauche conformation, the ethoxy groups are adjacent to each other, with a dihedral angle of approximately 60°. While sterically less favorable than the anti conformer, the gauche form can be stabilized by the "gauche effect" in some cases, and its population can increase in polar solvents.[15]

The relative populations of these conformers can be influenced by temperature and the surrounding medium (solvent).[14]

G cluster_anti Anti (Trans) Conformer cluster_gauche Gauche Conformer C1_anti C C2_anti C C1_anti->C2_anti O1_anti O C1_anti->O1_anti H1a_anti H C1_anti->H1a_anti H1b_anti H C1_anti->H1b_anti O2_anti O C2_anti->O2_anti H2a_anti H C2_anti->H2a_anti H2b_anti H C2_anti->H2b_anti Et1_anti CH₂CH₃ O1_anti->Et1_anti Et2_anti CH₂CH₃ O2_anti->Et2_anti C1_gauche C C2_gauche C C1_gauche->C2_gauche O1_gauche O C1_gauche->O1_gauche H1a_gauche H C1_gauche->H1a_gauche H1b_gauche H C1_gauche->H1b_gauche O2_gauche O C2_gauche->O2_gauche H2a_gauche H C2_gauche->H2a_gauche H2b_gauche H C2_gauche->H2b_gauche Et1_gauche CH₂CH₃ O1_gauche->Et1_gauche Et2_gauche CH₂CH₃ O2_gauche->Et2_gauche

Conformational Isomers of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₄O₂[6][7][8]
Molecular Weight 118.17 g/mol [7][8][16]
CAS Number 629-14-1[6][16][17]
Appearance Colorless liquid[6]
Melting Point -74 °C[6]
Boiling Point 121-122 °C[6]
Density 0.842 g/cm³ at 20 °C[6]
Refractive Index 1.392 at 20 °C[6]
Dipole Moment 1.86 D[6]
Solubility in Water 34 g/L at 20 °C[17]

Experimental Protocols

Synthesis via Williamson Ether Synthesis

This compound can be synthesized via the Williamson ether synthesis, a robust method for the preparation of ethers.[18][19][20] This reaction proceeds through an Sₙ2 mechanism involving the reaction of an alkoxide with a primary alkyl halide.[19]

Reaction Scheme:

2 CH₃CH₂ONa + BrCH₂CH₂Br → CH₃CH₂OCH₂CH₂OCH₂CH₃ + 2 NaBr

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • 1,2-Dibromoethane

  • Anhydrous diethyl ether

  • Distilled water

  • Anhydrous magnesium sulfate

  • Standard reflux and distillation glassware

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to an excess of anhydrous ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form sodium ethoxide.

  • Ether Synthesis: To the freshly prepared sodium ethoxide solution, add 1,2-dibromoethane dropwise from the dropping funnel with stirring. After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.

  • Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing distilled water. Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash them with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation. The crude this compound can then be purified by fractional distillation.

G start Start prep_alkoxide Prepare Sodium Ethoxide (Sodium in Ethanol) start->prep_alkoxide ether_synthesis Williamson Ether Synthesis (Add 1,2-Dibromoethane and Reflux) prep_alkoxide->ether_synthesis workup Work-up (Water Quench and Ether Extraction) ether_synthesis->workup purification Purification (Drying and Fractional Distillation) workup->purification characterization Characterization (NMR, IR, Raman Spectroscopy) purification->characterization end Pure this compound characterization->end

Workflow for the Synthesis and Characterization of this compound
Spectroscopic Characterization

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

  • Expected Spectrum: The ¹H NMR spectrum of this compound is expected to show a triplet corresponding to the methyl protons (-CH₃), a quartet for the methylene protons of the ethoxy group (-OCH₂CH₃), and a singlet for the central ethylene bridge protons (-OCH₂CH₂O-).[4]

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: As a neat liquid, a drop of this compound can be placed between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[21][22][23][24]

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Spectrum: The IR spectrum will be dominated by strong C-O stretching vibrations in the region of 1150-1085 cm⁻¹. C-H stretching vibrations will be observed around 2950-2850 cm⁻¹, and C-H bending vibrations will appear in the 1470-1350 cm⁻¹ region.[25]

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the non-polar bonds and the overall molecular skeleton.

Procedure:

  • Sample Preparation: A sample of liquid this compound is placed in a glass capillary tube or a cuvette.

  • Data Acquisition: A laser is used as the excitation source, and the scattered light is collected and analyzed.

  • Expected Spectrum: The Raman spectrum will show characteristic bands for C-C and C-O stretching, as well as CH₂, and CH₃ bending and rocking modes. Raman spectroscopy is particularly useful for studying the conformational isomers of this compound, as the vibrational modes of the anti and gauche conformers will differ.[14][26][27][28]

Applications in Drug Development

Glycol ethers, including this compound, are utilized in the pharmaceutical industry primarily as solvents and excipients in various formulations.[3][4][5] Their amphiphilic nature allows them to dissolve a wide range of active pharmaceutical ingredients (APIs), including both polar and non-polar compounds. This property is particularly valuable in the formulation of liquid dosage forms and topical preparations.[13] Furthermore, their ability to enhance the solubility of poorly water-soluble drugs can improve bioavailability.[13] It is important to consider the toxicological profile of any glycol ether used in pharmaceutical applications.[29][30]

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_application Pharmaceutical Application Structure This compound (C₆H₁₄O₂) C-C, C-H, C-O Single Bonds sp³ Hybridized Carbons Tetrahedral Geometry Conformers Conformational Isomers Anti (Trans) Gauche Structure->Conformers Rotation about C-C bond Properties Key Properties Molecular Weight: 118.17 g/mol Boiling Point: 121-122 °C Solvent for Polar & Non-polar compounds Application Use in Drug Development Solvent in Formulations Excipient Enhances API Solubility

Key Aspects of this compound

Conclusion

This compound possesses a well-defined molecular structure characterized by covalent bonding and significant conformational flexibility. Its properties as a solvent are a direct consequence of its molecular architecture, particularly the presence of ether linkages. A thorough understanding of its structure, bonding, and physicochemical properties is essential for its effective and safe use in research and industrial applications, including the formulation of pharmaceutical products. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of this important compound.

References

Solubility of 1,2-Diethoxyethane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-diethoxyethane (also known as ethylene glycol diethyl ether) in various organic solvents. The information is targeted towards researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide includes available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, is its ability to form a homogeneous mixture with a solvent. This property is governed by the principle of "like dissolves like," which suggests that substances with similar molecular structures and intermolecular forces are more likely to be miscible. This compound possesses both polar ether groups and non-polar ethyl groups, allowing it to interact favorably with a wide range of organic solvents.

Quantitative and Qualitative Solubility Data

Table 1: Quantitative Solubility of this compound in Water

Temperature (°C)Solubility
2020 g/L[1]
2034 g/L[2][3][4]
2583.7 g/L (8.37 x 10⁴ mg/L)[5]

Note: The variation in reported solubility in water may be attributed to different experimental methodologies.

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolventQualitative Solubility
Alcohols EthanolVery Soluble[5]
MethanolSoluble[1][6][7]
PropanolSoluble[1][6][7]
ButanolSoluble[1][6][7]
Ketones AcetoneVery Soluble[5]
Methyl Ethyl KetoneSoluble
Ethers Diethyl EtherVery Soluble[5]
Tetrahydrofuran (THF)Soluble
Aromatic Hydrocarbons BenzeneVery Soluble[5]
TolueneSoluble[1][6][7]
Esters Ethyl AcetateSoluble[7]
Halogenated Hydrocarbons ChloroformSlightly Soluble[8]
DichloromethaneSoluble
Aliphatic Hydrocarbons HexanesSlightly Soluble[8]
HeptaneSoluble

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a liquid, such as this compound, in an organic solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (high purity, anhydrous if necessary)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Calibrated, gas-tight glass vials with septa

  • Syringes and syringe filters (chemically compatible with the solvent and solute)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a Flame Ionization Detector, GC-FID)

Procedure:

  • Preparation of the System:

    • Add a known volume of the selected organic solvent to several glass vials.

    • To each vial, add an excess amount of this compound. The presence of a distinct, undissolved phase of this compound is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The agitation ensures intimate contact between the solute and the solvent.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for several hours to ensure complete phase separation. A clear, saturated solution should be present above the excess, undissolved this compound.

  • Sampling:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a gas-tight syringe.

    • Immediately pass the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-droplets of this compound.

  • Sample Analysis:

    • Determine the mass of the collected sample in the volumetric flask.

    • Dilute the sample to a known volume with the same organic solvent.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as GC-FID.

  • Data Calculation:

    • From the measured concentration of the diluted sample, calculate the concentration of this compound in the original, undiluted saturated solution.

    • Express the solubility in desired units, such as grams per 100 g of solvent ( g/100g ) or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Analysis cluster_results Results prep1 Add known volume of solvent to vials prep2 Add excess this compound prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Place vials in temperature-controlled shaker prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Cease agitation equil2->sep1 sep2 Allow phases to separate sep1->sep2 samp1 Withdraw supernatant with syringe sep2->samp1 samp2 Filter sample samp1->samp2 samp3 Dilute sample samp2->samp3 samp4 Analyze concentration (e.g., GC-FID) samp3->samp4 res1 Calculate solubility samp4->res1 res2 Report data (g/100g, mole fraction) res1->res2

Workflow for Solubility Determination by the Shake-Flask Method.

This guide serves as a foundational resource for understanding and determining the solubility of this compound in organic solvents. For precise quantitative data in a specific solvent system, it is recommended to perform experimental determination following the detailed protocol provided.

References

Spectroscopic Profile of 1,2-Diethoxyethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2-diethoxyethane (CAS No. 629-14-1), a common solvent and reagent in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable reference data for compound identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum of this compound shows two distinct signals corresponding to the two different types of protons in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.54s4H-OCH₂CH₂O-
3.584q4H-OCH₂CH₃
1.219t6H-OCH₂CH₃

s = singlet, t = triplet, q = quartet

¹³C NMR Data

The ¹³C NMR spectrum of this compound displays three signals, consistent with the three unique carbon environments in the structure.

Chemical Shift (ppm)Assignment
70.4-OCH₂CH₂O-
66.6-OCH₂CH₃
15.3-OCH₂CH₃

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the prominent C-O stretching vibrations typical of ethers.

Wavenumber (cm⁻¹)IntensityAssignment
2970 - 2850StrongC-H stretching (alkane)
1120 - 1085StrongC-O stretching (ether)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak and several characteristic fragment ions.

m/zRelative Intensity (%)Possible Fragment
118~5[M]⁺ (Molecular Ion)
59100[CH₃CH₂OCH₂]⁺
45~60[CH₃CH₂O]⁺
31~50[CH₂OH]⁺
29~40[CH₃CH₂]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: A solution of this compound was prepared by dissolving approximately 0.04 mL of the neat liquid in 0.5 mL of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) was used as an internal standard.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a Varian A-60 spectrometer operating at a frequency of 89.56 MHz.[1]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum was acquired on a Varian spectrometer at a frequency of 25.16 MHz.[2]

Infrared Spectroscopy
  • Sample Preparation: The IR spectrum was obtained from a thin film of neat liquid this compound.

  • Instrumentation: A gas-phase spectrum was recorded by the National Institute of Standards and Technology (NIST). An Attenuated Total Reflectance (ATR) IR spectrum was also reported by Sigma-Aldrich.[3]

Mass Spectrometry
  • Sample Introduction: The sample was introduced via a gas chromatograph (GC) coupled to the mass spectrometer.

  • Ionization: Electron Ionization (EI) was used as the ionization method.[3]

  • Mass Analyzer: A Hitachi M-80 mass spectrometer was used to separate the ions by their mass-to-charge ratio.[3]

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the structural elucidation of this compound.

spectroscopic_workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data Chemical Shifts, Multiplicities, Integration NMR->NMR_Data IR_Data Characteristic Absorptions (C-O stretch) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Proposed Structure: This compound NMR_Data->Structure Combined Analysis IR_Data->Structure Combined Analysis MS_Data->Structure Combined Analysis

Caption: A flowchart of the general workflow for spectroscopic analysis.

nmr_interpretation NMR Data Interpretation for this compound cluster_1h ¹H NMR cluster_13c ¹³C NMR cluster_conclusion Structural Conclusion H_Shifts Chemical Shifts: ~3.5 ppm (ether CH₂) ~1.2 ppm (alkyl CH₃) Conclusion Confirms presence of two equivalent ethyl groups and a central ethylene bridge H_Shifts->Conclusion H_Multiplicity Multiplicity: Quartet and Triplet (Ethyl group pattern) H_Multiplicity->Conclusion H_Integration Integration: Ratio of 4H : 6H H_Integration->Conclusion C_Shifts Chemical Shifts: ~70 ppm (-OCH₂CH₂O-) ~67 ppm (-OCH₂CH₃) ~15 ppm (-OCH₂CH₃) C_Shifts->Conclusion

Caption: Logic diagram for NMR-based structural confirmation.

References

Navigating the Risks: A Technical Guide to the Safe Laboratory Handling of 1,2-Diethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diethoxyethane (DEE), also known as ethyl glyme, is a versatile solvent utilized in various laboratory applications, including as a reaction medium.[1][2] However, its utility is accompanied by significant health and safety risks that necessitate rigorous handling protocols. This guide provides an in-depth overview of the hazards associated with this compound, with a particular focus on its flammability, reproductive toxicity, and potential for explosive peroxide formation. Detailed procedures for safe handling, storage, personal protective equipment (PPE) selection, and emergency response are outlined to ensure the well-being of laboratory personnel. Furthermore, this document includes experimental protocols for the detection of peroxides and visual diagrams to illustrate key chemical pathways, empowering researchers to mitigate risks effectively.

Understanding the Hazards of this compound

This compound is classified as a hazardous chemical due to its flammable nature and significant health risks.[1][3][4] It is crucial for all personnel handling this substance to be thoroughly familiar with its potential dangers.

Physical and Chemical Properties

A clear, colorless liquid with a faint, ether-like odor, this compound's physical and chemical properties are summarized in the table below.[2][5] Its high volatility and flammable nature are of primary concern in a laboratory setting.[1][4]

PropertyValueSource
CAS Number 629-14-1[1]
Molecular Formula C6H14O2[5]
Molecular Weight 118.17 g/mol [5]
Boiling Point 121 °C (lit.)[5]
Melting Point -74 °C[4][5]
Flash Point 19 °C[1]
Density 0.842 g/mL at 25 °C (lit.)[5]
Vapor Pressure 9.4 mm Hg (20 °C)[5]
Solubility in Water Soluble[2]
Health Hazards

The primary health concerns associated with this compound are its reproductive toxicity and its potential to cause serious eye irritation.[1][4]

  • Reproductive Toxicity: this compound is suspected of damaging fertility and may harm an unborn child.[1][4][6] Its metabolism is likely to produce ethoxyacetic acid (EAA), which is linked to the toxic reproductive effects seen with other ethylene glycol ethers.[7]

  • Eye Irritation: The compound is classified as a serious eye irritant.[1][4]

  • Other Potential Effects: Ingestion of significant quantities of glycol ethers can lead to coma.[2] While specific data for this compound is limited, related compounds have been associated with hemorrhagic gastritis.[2]

Fire and Explosion Hazards

This compound is a highly flammable liquid and vapor.[1][3][4] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[2] A significant and insidious hazard is the formation of explosive peroxides upon exposure to air and light.[1][3][8] These peroxides can detonate when subjected to heat, friction, or shock, particularly when concentrated by distillation or evaporation.[9]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and vapors.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Consult glove manufacturer's compatibility charts for suitable materials.

  • Skin and Body Protection: A lab coat or other protective work clothing should be worn.[3]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator should be used.[1]

Safe Handling Practices
  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][10] No smoking is permitted in the handling area.[3][10]

  • Use only non-sparking tools and explosion-proof equipment.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][10]

  • Avoid contact with skin and eyes.[10] Do not breathe mist, vapors, or spray.[1]

  • Keep containers tightly closed when not in use.[3][10]

  • Never distill to dryness, as this can concentrate explosive peroxides.[3][9]

Storage Requirements
  • Store in a cool, dry, well-ventilated place away from direct sunlight and heat sources.[3][11]

  • Keep containers tightly sealed to prevent the ingress of air and moisture.[3]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • It is recommended to store under a nitrogen blanket to inhibit peroxide formation.[2]

  • Label containers with the date received and the date opened to track the potential for peroxide formation.[9]

The Danger of Peroxide Formation

The autoxidation of ethers to form explosive peroxides is a critical safety concern. This process occurs when this compound is exposed to atmospheric oxygen, a reaction that is accelerated by light and heat.[8]

Mechanism of Peroxide Formation

The formation of peroxides proceeds via a free-radical chain reaction involving initiation, propagation, and termination steps.[1] An initiator abstracts a hydrogen atom from a carbon adjacent to the ether oxygen, forming a carbon radical. This radical then reacts with molecular oxygen to create a peroxide radical, which can then abstract a hydrogen from another ether molecule, propagating the chain reaction and forming a hydroperoxide.[1]

Peroxide_Formation Ether This compound (R-H) Ether_Radical Ether Radical (R•) Ether->Ether_Radical H• abstraction Radical_Initiator Radical Initiator (e.g., UV light, heat) Radical_Initiator->Ether Initiation Peroxy_Radical Peroxy Radical (ROO•) Ether_Radical->Peroxy_Radical + O2 (Propagation) Oxygen Oxygen (O2) Peroxy_Radical->Ether_Radical Generates new radical Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + R-H (Propagation) Another_Ether Another Ether Molecule (R-H)

Figure 1. Simplified mechanism of peroxide formation in ethers.
Detection of Peroxides

Regular testing for the presence of peroxides is essential, especially for older containers of this compound and before any distillation or concentration steps.[9][12]

Visual Inspection: Before handling, visually inspect the container (if transparent) for signs of peroxide formation.[8] Indicators include:

  • The presence of crystalline solids, either suspended in the liquid or around the cap.[8]

  • A cloudy or hazy appearance of the liquid.[8]

  • The formation of a viscous oily layer.[8]

If any of these signs are present, do not move or open the container and contact your institution's environmental health and safety (EHS) office immediately. [8][9]

Experimental Protocols for Peroxide Detection:

  • Method 1: Potassium Iodide Test

    • In a test tube, mix 1-3 mL of the this compound to be tested with an equal volume of glacial acetic acid.[10]

    • Add a few drops of a 5% potassium iodide solution and shake the mixture.[10]

    • The appearance of a yellow to brown color indicates the presence of peroxides.[10] The intensity of the color is proportional to the peroxide concentration.

  • Method 2: Commercial Peroxide Test Strips

    • Use test strips specifically designed for organic solvents.

    • Follow the manufacturer's instructions for use. Typically, this involves dipping the strip into the solvent for a specified time.

    • Compare the resulting color of the strip to the color chart provided to determine the approximate peroxide concentration.[13]

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing and shoes.[1] Wash the affected area immediately with soap and plenty of water.[1] Seek immediate medical attention if irritation develops or persists.[1]

  • Inhalation: Move the exposed person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, give one or two glasses of water to dilute the chemical.[2] Seek immediate medical attention.[1][2]

Spill and Leak Response
  • Evacuate the area and remove all sources of ignition.[1]

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, silica gel, or universal binder.[1]

  • Collect the absorbed material into a suitable, closed container for disposal.[1]

  • Do not let the chemical enter drains or waterways.[1]

Fire Fighting Measures
  • Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish the fire.[1]

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

  • Containers may explode when heated, so cool them with water spray from a safe distance.[2]

Waste Disposal

Disposal of this compound and any contaminated materials must be handled as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[1]

Toxicological Pathways

The reproductive toxicity of this compound is primarily attributed to its metabolic conversion to ethoxyacetic acid (EAA). This metabolic pathway is a key consideration in its risk assessment.

Toxicity_Pathway DEE This compound Metabolism Metabolism (in vivo) DEE->Metabolism EAA Ethoxyacetic Acid (EAA) (Toxic Metabolite) Metabolism->EAA Toxicity Reproductive Toxicity EAA->Toxicity

Figure 2. Metabolic pathway to the toxic metabolite of this compound.

Conclusion

This compound is a valuable solvent for many laboratory applications, but its safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, and by maintaining a vigilant approach to the detection and management of peroxides, researchers can significantly mitigate the risks associated with this chemical. A strong safety culture, underpinned by thorough training and adherence to established protocols, is the cornerstone of a safe and productive research environment.

References

An In-depth Technical Guide on the Toxicological Data of Ethylene Glycol Diethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for Ethylene Glycol Diethyl Ether (EGDEE), also known as 1,2-diethoxyethane. The information is compiled from a variety of toxicological studies and is intended to be a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key quantitative data in structured tables, details the methodologies of pivotal experiments, and provides visualizations of the metabolic pathway and experimental workflows.

Core Toxicological Profile

Ethylene Glycol Diethyl Ether is a colorless liquid with a mild ether-like odor, used as a solvent in various industrial applications.[1] Toxicological data indicates that EGDEE can be absorbed through inhalation, ingestion, and dermal contact.[2] The primary health concerns associated with EGDEE exposure are reproductive and developmental toxicity.[3][4]

Data Presentation

The following tables summarize the key quantitative toxicological data for Ethylene Glycol Diethyl Ether.

Table 1: Acute Toxicity Data
SpeciesRouteParameterValueReference
RatOralLD504970 mg/kg[5]
RabbitDermalLD501410 mg/kg[5]
RatInhalationLCLo8,000 ppm/4h[1]

LD50: Lethal Dose, 50% - the dose of a substance that is lethal to 50% of the test population. LCLo: Lowest Published Lethal Concentration.

Table 2: Developmental and Reproductive Toxicity Data
SpeciesRouteStudy TypeNOAEL (Developmental)NOAEL (Maternal)Key FindingsReference
MouseGavageDevelopmental50 mg/kg/day-Increased malformations (exencephaly, fused ribs) at ≥150 mg/kg/day. Reduced fetal body weight at ≥500 mg/kg/day.[6]
RabbitGavageDevelopmental25 mg/kg/day100 mg/kg/dayIncreased malformations (short tail, small spleen, fused sternebrae) at ≥50 mg/kg/day.[6]

NOAEL: No-Observed-Adverse-Effect Level.

Table 3: Genotoxicity Data
Test SystemAssayResultReference
Salmonella typhimuriumAmes TestNegative[7]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on internationally recognized guidelines.

Acute Oral Toxicity (as per OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), typically 8-12 weeks old. A single sex (usually females) is used.

Procedure:

  • Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight (withholding food but not water) prior to dosing.

  • Dosing: The test substance is administered as a single oral dose by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality and clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) shortly after dosing, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

  • Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.

  • Pathology: All animals (including those that die during the test) are subjected to a gross necropsy.

Developmental Toxicity Study (as per OECD Guideline 414)

Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus.

Test Animals: Pregnant female rodents (e.g., rats or mice) or rabbits.

Procedure:

  • Mating: Females are mated with males of the same strain. The day of detection of a vaginal plug or sperm is designated as gestation day 0.

  • Dosing: The test substance is administered daily by gavage to pregnant females, typically from gestation day 6 through 15 for mice/rats or 6 through 19 for rabbits. At least three dose levels and a concurrent control group are used.

  • Maternal Observations: Females are observed daily for clinical signs of toxicity. Maternal body weight is recorded at least on gestation days 0, 6, 11, and 17 (for mice/rats) or 0, 6, 12, 18, and 29 (for rabbits).

  • Terminal Examination: On the day before expected delivery (e.g., gestation day 17 for mice, 20 for rats, or 29 for rabbits), females are euthanized, and a caesarean section is performed.

  • Uterine and Fetal Examination: The uterus is examined for the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses. Live fetuses are weighed and examined for external, visceral, and skeletal malformations.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

Objective: To detect gene mutations induced by the test substance.

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli (e.g., WP2 uvrA).

Procedure:

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to simulate mammalian metabolism.

  • Exposure: The test substance is mixed with the bacterial tester strain and, in the presence or absence of S9 mix, is plated on a minimal agar medium lacking the required amino acid.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Ethylene Glycol Diethyl Ether

The primary metabolic pathway of ethylene glycol diethyl ether involves a two-step oxidation process. Initially, one of the ethyl groups is oxidized, likely by alcohol dehydrogenase (ADH) and potentially cytochrome P450 enzymes (CYP2E1), to form an unstable intermediate, ethoxyacetaldehyde. This intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to the more stable and toxic metabolite, ethoxyacetic acid. It is this acidic metabolite that is largely responsible for the observed reproductive and developmental toxicity.

Metabolic Pathway of Ethylene Glycol Diethyl Ether EGDEE Ethylene Glycol Diethyl Ether (CH3CH2OCH2CH2OCH2CH3) Intermediate Ethoxyacetaldehyde (CH3CH2OCH2CHO) EGDEE->Intermediate Alcohol Dehydrogenase (ADH) Cytochrome P450 (CYP2E1) Metabolite Ethoxyacetic Acid (CH3CH2OCH2COOH) Intermediate->Metabolite Aldehyde Dehydrogenase (ALDH) Toxicity Reproductive and Developmental Toxicity Metabolite->Toxicity Mechanism of Toxicity

Caption: Proposed metabolic pathway of ethylene glycol diethyl ether leading to toxic metabolites.

Experimental Workflow for a Developmental Toxicity Study

The following diagram illustrates the typical workflow for a developmental toxicity study in rodents, as described in the experimental protocols section.

Developmental Toxicity Study Workflow start Start: Select Pregnant Animals dosing Daily Dosing during Organogenesis start->dosing observation Maternal Observation (Clinical Signs, Body Weight) dosing->observation termination Terminal Sacrifice & Caesarean Section observation->termination uterine_exam Uterine Examination (Implants, Resorptions) termination->uterine_exam fetal_exam Fetal Examination (External, Visceral, Skeletal) termination->fetal_exam data_analysis Data Analysis & Interpretation uterine_exam->data_analysis fetal_exam->data_analysis

Caption: Workflow for a typical developmental toxicity study in rodents.

Conclusion

The toxicological profile of ethylene glycol diethyl ether is characterized primarily by its potential to cause developmental and reproductive harm. The data presented in this guide, including acute toxicity values and NOAELs from key studies, provide a quantitative basis for risk assessment. The detailed experimental protocols, based on OECD guidelines, offer a framework for conducting further research or for the critical evaluation of existing data. The metabolic pathway highlights the biotransformation of EGDEE to its toxic metabolite, ethoxyacetic acid, which is a key event in its mechanism of toxicity. This in-depth guide serves as a foundational resource for professionals working to understand and mitigate the potential health risks associated with this compound.

References

Environmental Impact of 1,2-Diethoxyethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available quantitative experimental data on the environmental impact of 1,2-diethoxyethane is exceptionally limited. This guide provides a comprehensive overview of the standard methodologies for assessing the environmental fate and toxicity of chemical substances, supplemented by the sparse available data and predictive information for this compound.

Executive Summary

Physicochemical Properties and Environmental Fate

The environmental distribution of this compound is governed by its physicochemical properties. Its solubility in water and vapor pressure are key determinants of its partitioning between aquatic, terrestrial, and atmospheric compartments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number629-14-1[2]
Molecular FormulaC₆H₁₄O₂[3]
Molecular Weight118.17 g/mol [3]
Water SolubilitySoluble[2]
Melting Point-74 °C[2]
Boiling Point121.4 °C[2]
Vapor Pressure9 mmHg at 20°C[2]

Biodegradability

There is a lack of specific experimental data on the biodegradability of this compound from standardized tests.

Table 2: Biodegradability Data for this compound

EndpointResultMethodSource
Ready BiodegradabilityData not availableOECD 301 SeriesN/A
Inherent BiodegradabilityData not availableOECD 302 SeriesN/A
Experimental Protocol: Ready Biodegradability (OECD 301)

The OECD 301 series of tests are stringent screening methods to determine if a chemical is "readily biodegradable." A positive result indicates that the substance is expected to undergo rapid and ultimate biodegradation in the environment.

Objective: To assess the potential for rapid and complete biodegradation of a test substance under aerobic conditions.

Methodology (summary of common principles):

  • Test System: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge, sewage effluent, or surface water).

  • Incubation: The system is incubated in the dark or diffuse light under aerobic conditions for 28 days.

  • Analysis: Biodegradation is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO₂ evolution, or oxygen consumption.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches a degradation level of >70% DOC removal or >60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production within a 10-day window during the 28-day test period.

Ecotoxicity

Specific quantitative data on the aquatic toxicity of this compound to fish, daphnia, and algae are not available in the public domain. Safety Data Sheets often state "No further relevant information available" for aquatic toxicity.[4]

Table 3: Aquatic Toxicity Data for this compound

Trophic LevelSpeciesEndpointValueMethodSource
FishData not available96-hour LC₅₀Data not availableOECD 203N/A
InvertebratesDaphnia magna48-hour EC₅₀Data not availableOECD 202N/A
AlgaeData not available72-hour EC₅₀Data not availableOECD 201N/A
Experimental Protocol: Fish Acute Toxicity Test (OECD 203)

Objective: To determine the median lethal concentration (LC₅₀) of a substance to fish over a 96-hour exposure period.

Methodology:

  • Test Organisms: A recommended fish species (e.g., Zebrafish, Rainbow Trout) is selected.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC₅₀, the concentration that is lethal to 50% of the test fish, is calculated.

Experimental Protocol: Daphnia sp. Acute Immobilisation Test (OECD 202)

Objective: To determine the median effective concentration (EC₅₀) of a substance that causes immobilization in Daphnia magna.

Methodology:

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Exposure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The EC₅₀, the concentration that immobilizes 50% of the daphnids, is determined.

Experimental Protocol: Alga, Growth Inhibition Test (OECD 201)

Objective: To determine the effect of a substance on the growth of a freshwater algal species.

Methodology:

  • Test Organisms: Exponentially growing cultures of a selected green algae species are used.

  • Exposure: Algal cultures are exposed to various concentrations of the test substance over a 72-hour period.

  • Analysis: The growth of the algae is measured, typically by cell counts or another biomass surrogate.

  • Endpoint: The EC₅₀, the concentration that causes a 50% reduction in growth or growth rate, is calculated.

Bioaccumulation and Atmospheric Fate

Bioaccumulation: While experimental data is lacking, an estimated Bioconcentration Factor (BCF) of 3 suggests that the potential for bioaccumulation in aquatic organisms is low.[5] This low potential is consistent with its water-soluble nature.

Atmospheric Fate: No specific data on the atmospheric fate, such as photodegradation rates or atmospheric lifetime, for this compound was found. Its vapor pressure suggests that volatilization to the atmosphere is possible.

Visualizations

Environmental Risk Assessment Workflow

Environmental_Risk_Assessment_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Degradation & Fate cluster_2 Phase 3: Ecotoxicity Testing cluster_3 Phase 4: Bioaccumulation Potential cluster_4 Phase 5: Risk Characterization A Physicochemical Properties Analysis C Ready Biodegradability (OECD 301) A->C D Hydrolysis as a Function of pH (OECD 111) A->D E Atmospheric Photodegradation A->E I Partition Coefficient (OECD 107/117) A->I B QSAR & In Silico Modeling B->C F Algal Growth Inhibition (OECD 201) C->F K Predicted Environmental Concentration (PEC) C->K D->F D->K E->F E->K G Daphnia Acute Immobilisation (OECD 202) F->G H Fish Acute Toxicity (OECD 203) G->H L Predicted No-Effect Concentration (PNEC) H->L J Bioconcentration Factor (OECD 305) I->J M Risk Characterization (PEC/PNEC Ratio) K->M L->M

Caption: A generalized workflow for the environmental risk assessment of a chemical substance.

Physicochemical Properties and Environmental Fate Relationships

Environmental_Fate_Relationships cluster_0 Physicochemical Properties cluster_1 Environmental Compartments & Fate WaterSol Water Solubility Water Water WaterSol->Water High -> Aquatic Soil Soil/Sediment WaterSol->Soil High -> Leaching VaporP Vapor Pressure Atmosphere Atmosphere VaporP->Atmosphere High -> Volatilization LogKow Log Kow (Octanol-Water Partitioning) LogKow->Soil High -> Adsorption Biota Biota LogKow->Biota High -> Bioaccumulation MolWeight Molecular Weight MolWeight->Atmosphere Low -> Long-range transport

Caption: Logical relationships between key physicochemical properties and environmental fate.

Generalized Narcotic Toxicity Pathway

Narcotic_Toxicity_Pathway cluster_0 Mechanism of Action (Generalized for Solvents) Exposure Exposure to This compound Uptake Uptake into Organism (e.g., via gills, cell wall) Exposure->Uptake Membrane Partitioning into Cell Membranes Uptake->Membrane Disruption Disruption of Membrane Fluidity and Function Membrane->Disruption Effect Impaired Nerve Transmission & Cellular Processes Disruption->Effect Outcome Observed Effect (Immobilization, Lethality) Effect->Outcome

Caption: A generalized pathway for narcotic toxicity, a common mechanism for industrial solvents.

References

An In-Depth Technical Guide to 1,2-Dimethoxyethane (monoglyme)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dimethoxyethane, commonly known as monoglyme, a versatile aprotic solvent widely employed in chemical synthesis and various industrial applications. This document details its discovery and history, physical and chemical properties, synthesis methods, and its role in significant organic reactions. It includes detailed experimental protocols and visual diagrams to elucidate its mechanism of action as a coordinating solvent.

Discovery and History

The development of 1,2-dimethoxyethane is intrinsically linked to the broader history of ether synthesis. The Williamson ether synthesis , discovered by Alexander Williamson in 1850, provided a general method for preparing ethers by reacting an alkoxide with an alkyl halide.[1][2] This SN2 reaction became a foundational method for the synthesis of both symmetrical and unsymmetrical ethers.[1][2]

Physicochemical Properties

1,2-Dimethoxyethane is a colorless liquid with a characteristic ethereal odor.[7] It is a polar aprotic solvent, miscible with water and a wide range of organic solvents.[4] Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C4H10O2
Molar Mass 90.12 g/mol
Appearance Colorless liquid
Density 0.867 g/mL at 25 °C
Melting Point -58 °C
Boiling Point 85 °C
Flash Point -6 °C
Vapor Pressure 48 mmHg at 20 °C
Vapor Density 3.1 (vs air)
Solubility in Water Miscible
Refractive Index n20/D 1.379

Sources:[4][7]

Synthesis of 1,2-Dimethoxyethane

Two primary methods for the synthesis of 1,2-dimethoxyethane are the Williamson ether synthesis, typically used for laboratory-scale preparations, and the industrial production from ethylene oxide.

Williamson Ether Synthesis

This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[1]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) 2-Methoxyethanol 2-Methoxyethanol Sodium 2-methoxyethoxide Sodium 2-methoxyethoxide 2-Methoxyethanol->Sodium 2-methoxyethoxide  + 2 Na Sodium Sodium Sodium->Sodium 2-methoxyethoxide Hydrogen Gas Hydrogen Gas Sodium 2-methoxyethoxide->Hydrogen Gas  + H₂ Sodium 2-methoxyethoxide_2 Sodium 2-methoxyethoxide 1,2-Dimethoxyethane 1,2-Dimethoxyethane Sodium 2-methoxyethoxide_2->1,2-Dimethoxyethane  + CH₃Cl Chloromethane Chloromethane Chloromethane->1,2-Dimethoxyethane Sodium Chloride Sodium Chloride 1,2-Dimethoxyethane->Sodium Chloride  + NaCl

Figure 1: Williamson Ether Synthesis of 1,2-Dimethoxyethane.
Industrial Production

The primary industrial route involves the reaction of dimethyl ether with ethylene oxide, typically catalyzed by a Lewis acid.[4]

G Dimethyl Ether Dimethyl Ether 1,2-Dimethoxyethane 1,2-Dimethoxyethane Dimethyl Ether->1,2-Dimethoxyethane  + Ethylene Oxide Ethylene Oxide Ethylene Oxide->1,2-Dimethoxyethane G Start Start Prepare Anhydrous Glassware Prepare Anhydrous Glassware and Reagents Start->Prepare Anhydrous Glassware Add Mg Turnings and DME Add Mg Turnings and 1,2-Dimethoxyethane (DME) to Flask Prepare Anhydrous Glassware->Add Mg Turnings and DME Add Alkyl/Aryl Halide Slowly Add Alkyl/Aryl Halide in DME Add Mg Turnings and DME->Add Alkyl/Aryl Halide Initiate and Maintain Reflux Initiate and Maintain Reflux Add Alkyl/Aryl Halide->Initiate and Maintain Reflux Cool Reaction Cool Reaction to Room Temperature Initiate and Maintain Reflux->Cool Reaction Add Carbonyl Compound Slowly Add Carbonyl Compound in DME Cool Reaction->Add Carbonyl Compound Aqueous Workup Aqueous Workup (e.g., NH₄Cl solution) Add Carbonyl Compound->Aqueous Workup Extraction and Purification Extraction and Purification Aqueous Workup->Extraction and Purification End End Extraction and Purification->End G Start Start Combine Reagents Combine Aryl Halide, Boronic Acid/Ester, and Base Start->Combine Reagents Add Solvent Add 1,2-Dimethoxyethane (and Water if applicable) Combine Reagents->Add Solvent Degas Mixture Degas the Reaction Mixture Add Solvent->Degas Mixture Add Palladium Catalyst Add Palladium Catalyst and Ligand Degas Mixture->Add Palladium Catalyst Heat Reaction Heat Reaction under Inert Atmosphere Add Palladium Catalyst->Heat Reaction Monitor Progress Monitor Reaction Progress (TLC, GC, etc.) Heat Reaction->Monitor Progress Cool and Workup Cool to Room Temperature and Perform Aqueous Workup Monitor Progress->Cool and Workup Purification Purify Product (e.g., Chromatography) Cool and Workup->Purification End End Purification->End

References

Navigating Material Selection: A Technical Guide to 1,2-Diethoxyethane Chemical Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical compatibility of 1,2-diethoxyethane (ethylene glycol diethyl ether) with a range of common laboratory materials. As a widely utilized solvent in organic synthesis, electrochemistry, and various formulations, understanding its interactions with plastics, elastomers, and metals is critical for ensuring experimental integrity, safety, and equipment longevity. This document summarizes available data, outlines standardized testing protocols, and provides a visual workflow for material compatibility assessment.

Executive Summary

This compound is a polar aprotic solvent known for its ability to dissolve a variety of compounds. However, like many ethers, it can be aggressive towards certain polymers, leading to swelling, degradation, or extraction of plasticizers. This guide compiles chemical compatibility data from various sources, noting that specific data for this compound is often limited. In such cases, data for analogous glycol ethers is presented to provide general guidance. It is imperative to conduct specific testing for critical applications, as performance can be affected by factors such as temperature, pressure, and chemical concentration.

Chemical Compatibility Data

The following tables summarize the compatibility of various materials with this compound and other related glycol ethers. The ratings are defined as follows:

  • A - Excellent: No significant effect.

  • B - Good: Minor effect, slight corrosion or discoloration.

  • C - Fair: Moderate effect, not recommended for continuous use.

  • D - Severe Effect: Not recommended for any use.

  • N/A: Information not available.

Disclaimer: This information has been compiled from various sources and should be used as a general guide only.[1] Testing under specific operational conditions is strongly recommended to ensure compatibility.[2]

Plastics
MaterialRatingNotes
Acetal (Polyoxymethylene, POM)CPotential for swelling and loss of mechanical properties.
Acrylic (Polymethyl Methacrylate, PMMA)DLikely to be attacked and dissolved.
Fluorinated Ethylene Propylene (FEP)AExcellent resistance.
High-Density Polyethylene (HDPE)BSome absorption and swelling may occur, especially at elevated temperatures.
Low-Density Polyethylene (LDPE)CMore susceptible to attack than HDPE.
Polycarbonate (PC)DProne to stress cracking and dissolution.
Polypropylene (PP)BGenerally resistant, but some swelling may be observed.
Polystyrene (PS)DReadily dissolved by ethers.
Polytetrafluoroethylene (PTFE)AExcellent resistance to a wide range of chemicals, including ethers.
Polyvinyl Chloride (PVC), PlasticizedDSignificant extraction of plasticizers leading to embrittlement.
Polyvinyl Chloride (PVC), UnplasticizedCMay exhibit some attack and swelling.
Elastomers
MaterialRatingNotes
Butyl Rubber (IIR)CModerate swelling and degradation.
Ethylene Propylene Diene Monomer (EPDM)BGenerally good resistance, but some swelling can occur.
Natural Rubber (NR)DSevere attack and swelling.
Neoprene (Chloroprene, CR)DPoor resistance, significant swelling.
Nitrile Rubber (Buna-N, NBR)CSusceptible to swelling and degradation.
Perfluoroelastomer (FFKM)AExcellent resistance, suitable for demanding applications.[3]
Silicone (VMQ)DSignificant swelling and loss of properties.
Viton® (Fluorocarbon, FKM)AGenerally excellent resistance to ethers.
Metals
MaterialRatingNotes
AluminumAGenerally compatible.
BrassAGenerally compatible.
Carbon SteelACompatible, but peroxide formation in the solvent can be a hazard.
CopperAGenerally compatible.
Stainless Steel (304, 316)AExcellent compatibility.

Experimental Protocols for Chemical Compatibility Testing

For critical applications, especially in drug development and manufacturing where purity and material integrity are paramount, standardized testing is essential. The following outlines a general approach based on ASTM standards for assessing solvent resistance.

Gravimetric Analysis (Based on ASTM D543)

This test determines the change in mass and dimensions of a material after immersion in the chemical.

Apparatus:

  • Analytical balance (±0.1 mg)

  • Micrometer or caliper

  • Glass test tubes or containers with stoppers

  • Forced-air oven

Procedure:

  • Specimen Preparation: Cut at least three test specimens of the material to a standard size (e.g., 25 mm x 50 mm x 3 mm).

  • Initial Measurement: Measure the initial weight and dimensions of each specimen.

  • Immersion: Immerse each specimen in this compound in a sealed container, ensuring the specimen is fully submerged.

  • Exposure: Place the containers in an oven at the desired test temperature for a specified duration (e.g., 24, 72, or 168 hours).

  • Post-Exposure Analysis:

    • Remove the specimens from the solvent and lightly pat them dry with a lint-free cloth.

    • Immediately weigh each specimen to determine the change in mass.

    • Measure the dimensions to determine any swelling.

    • Observe any changes in appearance, such as discoloration, cracking, or crazing.

  • Drying (Optional): To assess solvent absorption and extraction of soluble matter, specimens can be dried in an oven after the final weighing until a constant weight is achieved.

Solvent Rub Technique (Based on ASTM D5402)

This method assesses the resistance of a coating to a solvent by rubbing.[4]

Apparatus:

  • Cotton cloth or cheesecloth

  • Solvent dispensing bottle

Procedure:

  • Preparation: Apply the coating to a substrate and allow it to cure as specified.

  • Solvent Application: Saturate a piece of cloth with this compound.

  • Rubbing: Using a finger, rub the coated surface with the saturated cloth in a back-and-forth motion (one double rub). Apply consistent, moderate pressure.

  • Evaluation: Continue rubbing for a specified number of double rubs or until the coating shows signs of failure (e.g., removal of the coating down to the substrate). Record the number of double rubs to failure.

Precipitation Temperature Method (for Resins, based on ASTM D6038)

This method determines the compatibility of a resin in a solvent by finding the temperature at which the resin precipitates from the solution upon cooling.[5][6][7][8]

Procedure:

  • A specified weight of the resin is dissolved in the solvent by heating.

  • The solution is then allowed to cool while being stirred.

  • The temperature at which the solution becomes cloudy (the cloud point) is recorded as the precipitation temperature. A lower precipitation temperature indicates higher compatibility.

Visualizing the Compatibility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the chemical compatibility of a material with this compound.

start Start: Identify Need for Material Compatibility Data lit_review Literature Review: Consult Chemical Compatibility Charts and Databases start->lit_review data_found Is Specific Data for This compound Available? lit_review->data_found analog_data Review Data for Analogous Glycol Ethers data_found->analog_data No prelim_select Preliminary Material Selection data_found->prelim_select Yes analog_data->prelim_select risk_assess Risk Assessment: Critical vs. Non-Critical Application? prelim_select->risk_assess non_critical Proceed with Caution for Non-Critical Applications risk_assess->non_critical Non-Critical exp_testing Experimental Testing Required (e.g., ASTM D543, D5402) risk_assess->exp_testing Critical end End non_critical->end run_tests Perform Immersion/Rub Tests exp_testing->run_tests analyze_results Analyze Results: Weight/Dimension Change, Degradation run_tests->analyze_results final_decision Final Material Selection analyze_results->final_decision final_decision->end

Caption: Chemical compatibility assessment workflow.

This guide provides a foundational understanding of material compatibility with this compound. For all applications, particularly those in regulated environments, it is crucial to perform rigorous testing to validate material selection and ensure the safety and success of your research and development efforts.

References

Theoretical Exploration of 1,2-Diethoxyethane's Solvation Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethoxyethane (DEE), a diether solvent, finds application in various chemical processes, including as a component in electrolyte solutions for lithium-ion batteries and as a reaction medium.[1] Its amphiphilic nature, stemming from the two ether oxygen atoms and the ethyl groups, imparts unique solvation characteristics that are crucial for its performance in these contexts. A thorough understanding of its solvation properties at a molecular level is paramount for optimizing existing applications and designing new technologies.

This technical guide delves into the theoretical studies that elucidate the solvation properties of this compound. While direct, comprehensive theoretical investigations on this compound are somewhat limited, a wealth of information can be gleaned from studies on its close structural analog, 1,2-dimethoxyethane (DME). The insights from DME studies are largely transferable to DEE due to their shared fundamental chemical structure. This guide will synthesize findings from molecular dynamics (MD) simulations and quantum chemical calculations to provide a detailed overview of its behavior as a solvent.

Conformational Landscape in Solution

The solvation properties of this compound are intrinsically linked to its conformational flexibility. The molecule can exist in various rotational isomers (conformers) around its C-C and C-O bonds. The relative populations of these conformers are sensitive to the surrounding solvent environment. Studies on the analogous 1,2-dimethoxyethane have shown that in aqueous solutions, the populations of the trans-gauche-trans (TGT) and trans-gauche-gauche (TGG) conformers increase with increasing water concentration, while the trans-trans-trans (TTT) and trans-gauche-gauche' (TGG') conformers decrease.[2] This suggests that the more polar conformers (TGT and TGG) are stabilized by the polar aqueous environment.

dot

G Conformational Isomers of this compound Analog (DME) cluster_conformers Conformers cluster_solvent Solvent Environment TTT TTT (trans-trans-trans) Less Hydrophilic TGG_prime TGG' (trans-gauche-gauche') Less Hydrophilic TGT TGT (trans-gauche-trans) More Hydrophilic TGG TGG (trans-gauche-gauche) More Hydrophilic Aqueous Aqueous Solution (High Water Concentration) Aqueous->TGT Favors Aqueous->TGG Favors Nonpolar Nonpolar Solvent / Low Water Concentration Nonpolar->TTT Favors Nonpolar->TGG_prime Favors

Caption: Conformational preferences of a 1,2-dialkoxyethane in different solvent environments.

Solvation Thermodynamics

The free energy of solvation (ΔG_solv) is a critical parameter that quantifies the affinity of a solute for a particular solvent. Molecular dynamics simulations have been employed to calculate these values for 1,2-dimethoxyethane in various solvents.

SolventCalculated ΔG_solv (kJ/mol) for DMEExperimental ΔG_solv (kJ/mol) for DME
Water-22.1 ± 0.8-20.2
Methanol~ -22Not Available
Carbon Tetrachloride> -22Not Available
n-Heptane> CCl4Not Available

Table 1: Solvation Free Energies of 1,2-Dimethoxyethane (DME) in Various Solvents at 298 K. Data from a comparative modeling study.[3]

The trend in solvation free energy in non-aqueous solvents follows the dielectric constant of the solvent, with more polar solvents leading to more favorable solvation.[3] The presence of an additional methyl group, as in 1,2-dimethoxypropane, leads to a less negative (less favorable) hydration free energy, suggesting that the bulkier ethyl groups in this compound would likely result in a similar trend compared to DME.[3]

Solvation Structure and Dynamics in Electrolyte Solutions

This compound and its analogs are key components in electrolytes for metal-ion batteries. Theoretical studies, particularly polarizable molecular dynamics simulations, have provided significant insights into the solvation structure and transport properties of ions in these solvents.

In electrolyte solutions containing lithium ([Li]⁺) or sodium ([Na]⁺) salts, the cations are solvated by the oxygen atoms of the diethoxyethane molecules.[4] Both Li⁺ and Na⁺ are typically coordinated by 5-6 oxygen atoms, which can come from either the solvent molecules or the counter-ions (e.g., [TFSI]⁻).[4]

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G Cation Solvation by this compound cluster_solvation_shell Solvation Shell Cation Cation (e.g., Li+, Na+) DEE1 DEE Oxygen Cation->DEE1 Coordination DEE2 DEE Oxygen Cation->DEE2 Coordination DEE3 DEE Oxygen Cation->DEE3 Coordination DEE4 DEE Oxygen Cation->DEE4 Coordination DEE5 DEE Oxygen Cation->DEE5 Coordination Anion_O Anion Oxygen (e.g., TFSI-) Cation->Anion_O Coordination

Caption: Schematic of a cation's primary solvation shell in a this compound-based electrolyte.

Simulations have revealed differences in the nature of the solvation shells for Li⁺ and Na⁺. The solvation shell of Na⁺ is more weakly bound and has a shorter residence time for the coordinating species compared to that of Li⁺.[4] This has implications for ion transport mechanisms: Li⁺ transport is more vehicular (the ion moves with its solvation shell), while Na⁺ transport is more based on exchange (the ion hops between different coordinating solvent molecules).[4]

Transport Properties

The transport properties of electrolytes are crucial for battery performance. Molecular dynamics simulations can predict properties like viscosity, self-diffusion coefficients, and ionic conductivity.

PropertyTrend with Increasing Salt Concentration
ViscosityIncreases
Self-Diffusion CoefficientDecreases
Ionic ConductivityNon-monotonic (exhibits a maximum)

Table 2: General Trends of Transport Properties in this compound Analog-Based Electrolytes with Increasing Salt Concentration. Based on findings for DME electrolytes.[4]

The ionic conductivity typically shows a maximum at a certain salt concentration (often between 0.5-1.0 M for Li[TFSI] and Na[TFSI] in DME) because of the interplay between the increasing number of charge carriers and the increasing viscosity and ion pairing which hinder mobility.[4]

Methodologies for Theoretical Studies

The insights presented in this guide are derived from sophisticated computational chemistry techniques. Below are overviews of the key experimental protocols used in these theoretical studies.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for studying the time evolution of a system of atoms and molecules, providing insights into both structural and dynamic properties.

Typical Workflow for MD Simulations of Solvation:

  • Force Field Parameterization: A classical force field (e.g., GROMOS, OPLS) is chosen to describe the potential energy of the system. For novel molecules or for higher accuracy, new parameters may be developed based on quantum chemistry calculations. Polarizable force fields can be used to better capture electrostatic interactions, especially in ionic solutions.[4]

  • System Setup: A simulation box is created containing the solute (e.g., an ion) and a large number of solvent molecules (this compound). The number of solvent molecules is chosen to replicate the experimental density.

  • Equilibration: The system is first minimized to remove any unfavorable contacts. Then, it is gradually heated to the desired temperature and equilibrated at constant pressure and temperature (NPT ensemble) until properties like density and potential energy stabilize.

  • Production Run: A long simulation is run in the appropriate ensemble (e.g., NVT or NPT) to collect data for analysis.

  • Analysis: The trajectory from the production run is analyzed to calculate various properties:

    • Structural Properties: Radial distribution functions (RDFs) to understand the solvation shell structure.

    • Thermodynamic Properties: Free energies of solvation can be calculated using methods like thermodynamic integration or free energy perturbation.

    • Dynamic Properties: Self-diffusion coefficients are calculated from the mean-squared displacement of molecules over time. Viscosity can be calculated using methods like the Green-Kubo relations.

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G Workflow for Molecular Dynamics Simulation of Solvation cluster_analysis Analysis start Start force_field Force Field Parameterization start->force_field system_setup System Setup (Simulation Box) force_field->system_setup equilibration Equilibration (NPT Ensemble) system_setup->equilibration production Production Run (NVT/NPT Ensemble) equilibration->production analysis Trajectory Analysis production->analysis structural Structural Properties (e.g., RDFs) analysis->structural thermodynamic Thermodynamic Properties (e.g., ΔG_solv) analysis->thermodynamic dynamic Dynamic Properties (e.g., Diffusion) analysis->dynamic end End

Caption: A generalized workflow for conducting molecular dynamics simulations to study solvation properties.

Quantum Chemical Calculations

Quantum chemical (QC) calculations are used to study the electronic structure of molecules and can provide highly accurate information about molecular properties and interactions.

Applications in Solvation Studies:

  • Force Field Parameterization: As mentioned, QC calculations are often the starting point for developing accurate classical force fields.

  • Conformational Analysis: The relative energies of different conformers can be calculated with high accuracy.

  • Solvation Models: QC calculations can be combined with implicit solvent models (e.g., COSMO, SMD) to calculate solvation free energies.[5][6] These models treat the solvent as a continuous medium with a given dielectric constant, which is a computationally efficient way to capture the bulk effects of the solvent.

  • Interaction Energies: The interaction energy between a solute and one or more explicit solvent molecules can be calculated to understand the nature of the solute-solvent interactions (e.g., hydrogen bonding, electrostatic interactions).

Typical Protocol for Implicit Solvation Calculations:

  • Geometry Optimization: The geometry of the solute molecule is optimized in the gas phase using a suitable level of theory (e.g., density functional theory with a specific functional like ωB97X-V and a basis set like def2-TZVPPD).[5]

  • Frequency Calculation: A frequency calculation is performed to confirm that the optimized geometry is a true minimum on the potential energy surface and to obtain thermodynamic properties like zero-point vibrational energy and thermal corrections.

  • Solvation Calculation: A single-point energy calculation is performed on the optimized geometry using an implicit solvent model (e.g., SMD) with the dielectric constant and other parameters of the desired solvent.

  • Solvation Free Energy Calculation: The solvation free energy is then calculated as the difference between the free energy of the solute in the solvent and the free energy in the gas phase.

Conclusion

Theoretical studies, primarily through molecular dynamics simulations and quantum chemical calculations, provide invaluable, atomistic-level insights into the solvation properties of this compound. By leveraging findings from its close analog, 1,2-dimethoxyethane, we can understand its conformational behavior in different environments, its thermodynamic favorability as a solvent, and its role in solvating ions in electrolyte systems. The detailed methodologies outlined in this guide serve as a foundation for researchers to conduct further theoretical investigations into this important solvent, paving the way for the rational design of new and improved chemical systems.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,2-Diethoxyethane in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-diethoxyethane (DEE) as a solvent in Grignard reactions. While less common than diethyl ether or tetrahydrofuran (THF), DEE offers a unique set of properties that can be advantageous in specific synthetic contexts. This document outlines the properties of DEE, its potential benefits and drawbacks, and provides generalized protocols for its use in the formation and subsequent reactions of Grignard reagents.

Introduction to this compound as a Grignard Solvent

Grignard reagents (RMgX) are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The choice of solvent is critical for the successful formation and reactivity of these organometallic compounds. Ethereal solvents are essential as they solvate and stabilize the magnesium center of the Grignard reagent through Lewis acid-base interactions, preventing aggregation and precipitation.[1]

This compound, also known as ethylene glycol diethyl ether or ethyl glyme, is an aprotic polar ether with a higher boiling point and potentially different solvating properties compared to diethyl ether and THF. These characteristics can influence reaction initiation, kinetics, and the solubility of Grignard reagents.

Properties of Ethereal Solvents in Grignard Reactions

The selection of an appropriate solvent is a crucial parameter in the success of a Grignard reaction. The solvent not only dissolves the reactants but also plays a vital role in stabilizing the Grignard reagent itself. Below is a comparison of the physical properties of this compound with commonly used solvents for Grignard reactions.

SolventFormulaBoiling Point (°C)Density (g/mL at 20°C)Dipole Moment (D)
This compound (DEE) C₆H₁₄O₂121-1220.8421.8
Diethyl Ether (Et₂O)C₄H₁₀O34.60.7131.15
Tetrahydrofuran (THF)C₄H₈O660.8891.75
1,2-Dimethoxyethane (DME)C₄H₁₀O₂850.8671.71

Advantages and Considerations for Using this compound

Potential Advantages:

  • Higher Reaction Temperatures: The significantly higher boiling point of DEE allows for reactions to be conducted at elevated temperatures. This can be beneficial for the formation of Grignard reagents from less reactive organic halides, such as aryl or vinyl chlorides.[2]

  • Improved Solubility: The bidentate nature of DEE, with its two ether oxygen atoms, can lead to enhanced solvation and stabilization of the Grignard reagent. This may improve the solubility of certain organomagnesium compounds, particularly those that are prone to precipitation in other solvents.

  • Influence on Schlenk Equilibrium: The chelating ability of DEE can influence the Schlenk equilibrium (2 RMgX ⇌ MgR₂ + MgX₂), potentially favoring the formation of the more reactive dialkylmagnesium species (MgR₂). This can alter the reactivity and selectivity of the Grignard reagent.

Considerations and Potential Disadvantages:

  • Reaction Initiation: The higher boiling point and potentially stronger coordination of DEE might sometimes make the initiation of the Grignard reaction more challenging compared to diethyl ether.

  • Product Isolation: The higher boiling point of DEE can make its removal during product workup more difficult compared to the more volatile diethyl ether.

  • Peroxide Formation: Like other ethers, DEE can form explosive peroxides upon exposure to air and light. It is crucial to use freshly distilled and tested solvent.

  • Limited Data: There is a relative scarcity of published data and established protocols specifically detailing the use of DEE in a wide range of Grignard reactions compared to the extensive literature available for diethyl ether and THF.

Experimental Protocols

The following are generalized protocols for the preparation and use of Grignard reagents in this compound. It is imperative that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture.

Protocol 1: Preparation of a Grignard Reagent in this compound

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene, 1-bromobutane)

  • Anhydrous this compound (distilled from a suitable drying agent like sodium-benzophenone ketyl)

  • Iodine crystal (as an initiator)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas.

  • Place the magnesium turnings in the flask and add a small crystal of iodine.

  • Flush the entire apparatus with a gentle stream of inert gas for 10-15 minutes.

  • Add a small amount of anhydrous this compound to the flask, just enough to cover the magnesium turnings.

  • Dissolve the organic halide in anhydrous this compound in the dropping funnel.

  • Add a small portion of the organic halide solution from the dropping funnel to the magnesium turnings.

  • Initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of turbidity and/or gentle refluxing. If the reaction does not start, gentle warming with a heating mantle may be necessary. In some cases, the addition of a few drops of a pre-formed Grignard reagent can be used to initiate the reaction.

  • Once the reaction has initiated, add the remaining organic halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The higher boiling point of DEE may require external heating to maintain reflux for less reactive halides.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey to brownish solution is the Grignard reagent and should be used promptly.

Protocol 2: Reaction of a Grignard Reagent with a Carbonyl Compound in this compound

Materials:

  • Freshly prepared Grignard reagent in this compound

  • Aldehyde or ketone

  • Anhydrous this compound

  • Dropping funnel

  • Ice-water bath

  • Saturated aqueous ammonium chloride solution

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Cool the flask containing the freshly prepared Grignard reagent in an ice-water bath.

  • Dissolve the aldehyde or ketone in anhydrous this compound in a dropping funnel.

  • Add the solution of the carbonyl compound dropwise to the stirred Grignard reagent. Maintain the temperature of the reaction mixture below 20°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture again in an ice-water bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel. If a solid precipitate is present, it may be necessary to add more aqueous ammonium chloride solution or dilute acid to dissolve it.

  • Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude alcohol product.

  • The crude product can be purified by distillation, crystallization, or column chromatography.

Visualizing the Grignard Reaction Workflow

The following diagram illustrates the general workflow for a Grignard reaction, from reagent preparation to product isolation.

Grignard_Workflow Start Start Reagent_Prep Grignard Reagent Preparation Start->Reagent_Prep Anhydrous DEE, Mg, R-X Reaction Reaction with Electrophile Reagent_Prep->Reaction Freshly prepared RMgX Workup Aqueous Workup (Quenching) Reaction->Workup Add electrophile Extraction Extraction & Washing Workup->Extraction Quench with aq. NH4Cl Drying Drying of Organic Layer Extraction->Drying Separate layers Purification Solvent Removal & Purification Drying->Purification Add drying agent Product Final Product Purification->Product Isolate product

Caption: General workflow for a Grignard reaction.

The Schlenk Equilibrium and the Role of the Solvent

The composition of a Grignard reagent in solution is more complex than the simple formula RMgX suggests. It exists in equilibrium with dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂), a relationship known as the Schlenk equilibrium.

Schlenk_Equilibrium RMgX 2 RMgX R2Mg_MgX2 R₂Mg + MgX₂ RMgX->R2Mg_MgX2 K_schlenk Solvent Solvent (L) RMgX->Solvent Solvation R2Mg_MgX2->Solvent Solvation

Caption: The Schlenk equilibrium in Grignard reagents.

The position of this equilibrium is significantly influenced by the solvent. Strongly coordinating and chelating solvents like this compound can favor the formation of the more nucleophilic dialkylmagnesium species by effectively solvating the magnesium halide. This can lead to enhanced reactivity in some cases.

Conclusion

This compound presents a viable, albeit less conventional, solvent option for Grignard reactions. Its high boiling point can be a distinct advantage for reactions requiring elevated temperatures or involving unreactive halides. Researchers and drug development professionals should consider DEE as a tool in their synthetic arsenal, particularly when traditional solvents like diethyl ether and THF do not provide optimal results. Careful attention to anhydrous conditions and reaction initiation is paramount for the successful application of DEE in Grignard synthesis. Further systematic studies are warranted to fully elucidate the quantitative impact of DEE on a broader range of Grignard reactions and to develop more specific and optimized protocols.

References

Application Notes and Protocols: 1,2-Diethoxyethane (DEE) in Lithium-Ion Battery Electrolyte Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and battery development professionals.

1. Introduction

1,2-Diethoxyethane (DEE), a glyme-based ether solvent, is emerging as a promising component in electrolyte formulations for advanced lithium batteries, particularly those utilizing lithium metal anodes. Conventional carbonate-based electrolytes often struggle with lithium metal due to continuous decomposition and the formation of unstable Solid Electrolyte Interphase (SEI) layers, leading to dendritic growth and safety hazards. Ether-based electrolytes, including DEE, demonstrate better compatibility with lithium metal.

This document outlines the properties of DEE, its role in electrolyte performance, and detailed protocols for its application and evaluation in a research setting. DEE's unique characteristic as a weakly solvating solvent promotes the formation of stable SEI and cathode electrolyte interphase (CEI) layers, which are crucial for enhancing battery performance and longevity.[1]

2. Physicochemical and Safety Properties of this compound

Proper handling and understanding of the solvent's properties are critical for both experimental success and laboratory safety. DEE is a highly flammable liquid and may form explosive peroxides.[2][3] It is also associated with serious health hazards, including eye irritation and potential reproductive harm.[2] All handling should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).[4]

Table 1: Physicochemical and Safety Data for this compound (DEE)

PropertyValueReference(s)
Chemical Formula C₆H₁₄O₂
Molecular Weight 118.17 g/mol
CAS Number 629-14-1[2]
Appearance Colorless liquid[2]
Density 0.842 g/mL at 25 °C[3]
Boiling Point 121 °C[3]
Flash Point 35 °C[2]
Ignition Temperature 205 °C[2]
Hazards Highly flammable (H225), Causes serious eye irritation (H319), May damage fertility or the unborn child (H360)[2]
Handling Store under nitrogen to avoid peroxide formation. Handle in a chemical fume hood.[4]

3. Role and Performance in Electrolyte Formulations

DEE's primary advantage lies in its solvation behavior. Due to its lower dielectric constant and dipole moment compared to traditional carbonate solvents, DEE is considered a "weakly solvating" solvent.[1] This property leads to a higher degree of association between the lithium salt's cation (Li⁺) and anion (e.g., FSI⁻), forming contact ion pairs (CIPs) and aggregates (AGGs).[1] This state mimics the solvation structure of highly concentrated electrolytes, even at standard concentrations like 1.0 M.[1]

These associated ion complexes are believed to be instrumental in forming a robust and stable SEI on the lithium metal anode.[1] A stable SEI is critical for suppressing dendrite growth and minimizing parasitic side reactions with the electrolyte, which improves the Coulombic efficiency and cycling stability of the battery.[1] Furthermore, the specific chemistry of DEE-based electrolytes can also contribute to forming a protective passivation layer on the cathode, preventing unwanted side reactions at the cathode interface.[1]

Li-ion solvation in DEE-based electrolyte.

Table 2: Electrochemical Performance Data for a DEE-Based Electrolyte (1.0 M LiFSI in DEE)

Performance MetricValueCell ConfigurationReference
Average Coulombic Efficiency 98.0%Li
Capacity Retention 93.5% after 200 cyclesLi

Note: Ether-based electrolytes generally exhibit poor oxidative stability, limiting their use in high-voltage applications (>4.0 V vs. Li/Li⁺).[5][6] Research into additives or co-solvents is ongoing to address this limitation.

4. Experimental Protocols

4.1. Protocol 1: Preparation of 1.0 M LiFSI in DEE Electrolyte

This protocol describes the standard procedure for preparing a DEE-based electrolyte in an argon-filled glovebox.

Materials and Equipment:

  • This compound (DEE), battery grade (<20 ppm H₂O)

  • Lithium bis(fluorosulfonyl)imide (LiFSI), battery grade

  • Argon-filled glovebox (<0.5 ppm H₂O, <0.5 ppm O₂)

  • Analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Amber glass storage bottle

Procedure:

  • Preparation: Ensure all glassware and equipment are dried in a vacuum oven at 120 °C for at least 12 hours and transferred into the glovebox while hot.

  • Solvent Dispensing: Inside the glovebox, measure the required volume of DEE and place it in the volumetric flask containing a magnetic stir bar.

  • Salt Measurement: Weigh the calculated mass of LiFSI needed to achieve a 1.0 M concentration.

  • Dissolution: Slowly add the LiFSI powder to the DEE solvent while stirring. Continue stirring until the salt is completely dissolved. The process may be slow and can be left to stir for several hours.

  • Storage: Once fully dissolved, transfer the electrolyte solution to a labeled, airtight amber glass bottle. Store inside the glovebox.

G start Start: Glovebox Environment (<0.5 ppm H₂O, O₂) dry Dry all glassware and equipment (120°C, >12h) start->dry transfer_glassware Transfer hot glassware into glovebox dry->transfer_glassware measure_dee Measure required volume of DEE solvent transfer_glassware->measure_dee weigh_salt Weigh required mass of LiFSI salt transfer_glassware->weigh_salt add_salt Slowly add LiFSI to DEE while stirring measure_dee->add_salt weigh_salt->add_salt dissolve Stir until completely dissolved add_salt->dissolve store Transfer to airtight amber bottle and store in glovebox dissolve->store end End: Electrolyte Ready store->end

Workflow for preparing DEE-based electrolyte.

4.2. Protocol 2: Half-Cell Assembly and Electrochemical Testing

This protocol outlines the assembly of a 2032-type coin cell and subsequent electrochemical evaluation.

Materials and Equipment:

  • Prepared DEE-based electrolyte

  • Lithium metal foil (anode)

  • Working electrode (e.g., LiFePO₄ cathode, copper foil for plating/stripping tests)

  • Celgard separator

  • 2032-type coin cell components (casings, spacers, spring)

  • Hydraulic coin cell crimper

  • Battery cycler/potentiostat

Procedure:

  • Electrode/Separator Preparation: Punch electrodes and separators to the desired dimensions inside the glovebox.

  • Cell Assembly (Stacking Order):

    • Place the negative electrode casing down.

    • Place the lithium metal anode in the center.

    • Add a few drops (~40-60 µL) of the DEE electrolyte to wet the lithium surface.

    • Place the separator on top of the lithium metal.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the working electrode (cathode) on top of the separator.

    • Add a spacer, then the spring.

    • Place the positive electrode cap on top.

  • Crimping: Carefully transfer the assembled cell to the crimper and seal it with the appropriate pressure.

  • Resting: Allow the cell to rest for at least 12 hours to ensure complete wetting of the electrodes.

  • Electrochemical Testing:

    • Cyclic Voltammetry (CV): To determine the electrochemical stability window of the electrolyte.

    • Galvanostatic Cycling: To evaluate cycling performance, capacity retention, and Coulombic efficiency.[7]

    • Electrochemical Impedance Spectroscopy (EIS): To analyze the interfacial resistance and ionic conductivity.

5. Summary of Advantages and Disadvantages

DEE presents a compelling alternative to carbonate solvents for specific applications, but its limitations must be considered.

G cluster_adv Advantages cluster_dis Disadvantages center This compound (DEE) in Electrolytes adv1 Forms Stable SEI on Li Metal Anode center->adv1 dis1 Poor Oxidative Stability (>4.0 V) center->dis1 adv2 Suppresses Li Dendrite Growth adv3 High Coulombic Efficiency adv4 Good Cycling Stability with Li Metal dis2 Highly Flammable dis3 Potential for Explosive Peroxide Formation dis4 Reproductive Toxicity Concerns

Advantages and disadvantages of using DEE.

References

Application Notes and Protocols for 1,2-Diethoxyethane in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-diethoxyethane (DEE) in polymerization reactions, with a primary focus on its role in anionic polymerization. While direct, detailed protocols for this compound are not extensively documented in publicly available literature, its application is analogous to the well-studied 1,2-dimethoxyethane (DME). This document leverages data and protocols for DME to provide a thorough guide to the expected applications and methodologies for DEE.

Introduction to this compound in Polymerization

This compound, a glyme (glycol dimethyl ether) solvent, serves as a crucial component in controlling the kinetics and structure of polymers synthesized via anionic polymerization. Its primary function is to act as a polar additive or solvent that solvates the metal cation of the initiator (e.g., Li⁺, Na⁺, K⁺ from organolithium or other organometallic initiators). This solvation has a profound impact on the nature of the propagating species, and consequently, on the overall polymerization process.

The key effects of this compound in anionic polymerization include:

  • Increased Polymerization Rate: By solvating the cation, DEE separates the ion pair of the propagating chain end. This shifts the equilibrium from less reactive contact ion pairs (CIPs) to more reactive solvent-separated ion pairs (SSIPs) and free ions, which dramatically accelerates the rate of polymerization.[1][2]

  • Control of Polymer Microstructure: In the polymerization of dienes such as butadiene and isoprene, the presence of polar additives like DEE influences the stereochemistry of monomer addition. Typically, it increases the proportion of 1,2- and 3,4-addition over 1,4-addition, which in turn affects the thermal and mechanical properties of the resulting polymer.[3][4]

  • Enabling Living Polymerization: By promoting rapid initiation and propagation while minimizing termination and chain transfer reactions, DEE is instrumental in achieving a "living" polymerization. This allows for the synthesis of polymers with predictable molecular weights, low polydispersity indices (PDI), and the creation of complex architectures like block copolymers.[5]

It is important to note that this compound is not typically used as a chain transfer agent in the conventional sense. Chain transfer agents are substances that terminate a growing polymer chain and initiate a new one, a role not characteristic of DEE in anionic polymerization.[5]

Quantitative Data: Effect on Polymerization Kinetics

The following tables summarize kinetic data for the anionic polymerization of styrene in the presence of 1,2-dimethoxyethane (DME), a close analog of this compound. The trends and values are expected to be of a similar magnitude for DEE.

Table 1: Ion-Pair Rate Constants (k'p) for Polystyryl Salts in a DME/Benzene (50:50) Mixture at 25°C [1]

Cationk'p (dm³ mol⁻¹ s⁻¹)
Na⁺360
K⁺182
Cs⁺90

Table 2: Dissociation Constants (K) for Polystyryl Salts in a DME/Benzene (50:50) Mixture at 25°C [1]

CationK (mol dm⁻³)
Na⁺4.7 x 10⁻¹⁰
K⁺1.3 x 10⁻¹⁰
Cs⁺3.5 x 10⁻¹²

Table 3: Rate Constants for Different Propagating Species in Styrene Polymerization with Sodium Counter-ion in a DME/Benzene (50:50) Mixture at 25°C [1]

Propagating SpeciesRate Constant (dm³ mol⁻¹ s⁻¹)
Free Ion (k''p)9 - 10 x 10⁴
Intramolecular Triple-Ion (k'''p(c))~1000
Solvent-Separated Intermolecular Triple Ion (kt'p)~1.2 x 10⁵

Experimental Protocols

The following protocols are adapted from established procedures for living anionic polymerization using polar solvents like THF and DME, and are applicable for the use of this compound.[5] Extreme caution should be exercised due to the highly reactive and air-sensitive nature of the reagents involved. All procedures must be carried out under a high-purity inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.

Protocol 1: Living Anionic Polymerization of Styrene

Materials:

  • Styrene (inhibitor removed, dried over CaH₂, and distilled under reduced pressure)

  • This compound (refluxed over sodium/benzophenone ketyl until a persistent blue/purple color is observed, then distilled under inert atmosphere)

  • Anhydrous, non-polar solvent (e.g., cyclohexane or benzene), purified similarly to DEE.

  • n-Butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) solution in a hydrocarbon solvent (concentration determined by titration)

  • Methanol (degassed)

  • High-purity inert gas (Argon or Nitrogen)

  • Schlenk glassware (flame-dried under vacuum)

Procedure:

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Solvent and Monomer Addition: Introduce the desired volume of the purified non-polar solvent and this compound into the flask via a cannula. Cool the flask to the desired reaction temperature (e.g., 0°C or room temperature). Add the purified styrene monomer to the solvent mixture via syringe.

  • Initiation: Slowly add the calculated amount of butyllithium initiator to the stirred monomer solution. The appearance of a characteristic orange-red color indicates the formation of the polystyryl anion.

  • Propagation: Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms. For a target molecular weight of 10,000 g/mol , a reaction time of 1-2 hours is typical, but this is highly dependent on temperature and initiator concentration.

  • Termination: After the desired reaction time or complete monomer consumption, terminate the polymerization by adding an excess of degassed methanol. The color of the solution will disappear.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Protocol 2: Synthesis of Polystyrene-b-polyisoprene Diblock Copolymer

Materials:

  • Same as Protocol 1, with the addition of isoprene (purified by distillation from CaH₂).

Procedure:

  • First Block Synthesis: Follow steps 1-4 of Protocol 1 to synthesize the living polystyrene block. Instead of terminating, take a small aliquot for molecular weight analysis (e.g., via SEC).

  • Second Monomer Addition: To the living polystyryl anions, add the purified isoprene monomer via syringe. The color of the solution may change.

  • Second Block Propagation: Allow the polymerization of isoprene to proceed. The reaction time will depend on the desired molecular weight of the polyisoprene block.

  • Termination and Isolation: Terminate the reaction with degassed methanol and isolate the block copolymer as described in steps 5-7 of Protocol 1.

Visualizations

Anionic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_solvent_effect Role of this compound Initiator Initiator (e.g., n-BuLi) Active_Center Active Center (Carbanion) Initiator->Active_Center Adds to monomer Monomer1 Monomer (e.g., Styrene) Monomer1->Active_Center Living_Polymer Living Polymer Chain Monomer2 Monomer Elongated_Polymer Elongated Polymer Chain Monomer2->Elongated_Polymer Living_Polymer->Elongated_Polymer Attacks another monomer Terminated_Polymer Terminated Polymer Elongated_Polymer->Terminated_Polymer Quenching Terminating_Agent Terminating Agent (e.g., Methanol) Terminating_Agent->Terminated_Polymer CIP Contact Ion Pair (Less Reactive) SSIP Solvent-Separated Ion Pair (More Reactive) CIP->SSIP Solvation of Cation DEE This compound DEE->CIP DEE->SSIP Experimental_Workflow cluster_preparation Preparation (Inert Atmosphere) cluster_polymerization Polymerization cluster_termination_isolation Termination and Isolation cluster_characterization Characterization A Flame-dry Schlenk glassware B Purify solvents and monomers A->B C Set up reactor under inert gas B->C D Add solvent and monomer to reactor C->D E Add initiator to start polymerization D->E F Allow propagation to desired molecular weight E->F G For block copolymer, add second monomer F->G Optional H Add terminating agent (e.g., methanol) F->H G->H I Precipitate polymer in non-solvent H->I J Filter and wash the polymer I->J K Dry polymer under vacuum J->K L Determine Mn and PDI (SEC/GPC) K->L M Analyze microstructure (NMR) L->M

References

Application Notes and Protocols for the Use of 1,2-Diethoxyethane in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nanoparticles with controlled size, shape, and surface properties is a cornerstone of nanotechnology, with wide-ranging applications in drug delivery, diagnostics, and catalysis. The choice of solvent is a critical parameter in nanoparticle synthesis, influencing reaction kinetics, precursor solubility, and the ultimate morphology of the nanoparticles. 1,2-Diethoxyethane (DEE), a high-boiling point ether, presents as a potential medium for nanoparticle synthesis due to its chemical inertness and ability to act as a heat transfer agent. Its ether linkages also offer some coordinating ability, which can aid in the stabilization of nanoparticle intermediates.

This document provides a generalized protocol for the synthesis of silver nanoparticles (AgNPs) using this compound as a solvent. This protocol is based on the principles of the polyol synthesis method, where a high-boiling point solvent facilitates the reduction of a metal salt precursor at elevated temperatures. Due to the limited specific literature on the use of this compound for this application, this protocol should be considered a starting point for further optimization.

Data Presentation

The following table summarizes representative data for silver nanoparticles synthesized using a polyol-based method, which can be targeted in a this compound system.

ParameterTypical Value RangeCharacterization Method
Precursor Concentration 0.01 M - 0.1 M-
Stabilizer Concentration (PVP) 0.01 M - 0.05 M-
Reaction Temperature 100 °C - 120 °CThermocouple
Reaction Time 1 - 3 hoursTimer
Resulting Nanoparticle Size 15 - 50 nmDynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)
Surface Plasmon Resonance (SPR) Peak 410 - 430 nmUV-Vis Spectroscopy
Zeta Potential -20 mV to -40 mVZetasizer

Experimental Protocol: Synthesis of Silver Nanoparticles in this compound

This protocol details a generalized procedure for the synthesis of silver nanoparticles using this compound as the solvent and silver nitrate as the precursor. Polyvinylpyrrolidone (PVP) is used as a capping agent to control the growth and prevent aggregation of the nanoparticles.

Materials:

  • This compound (DEE), anhydrous, >99%

  • Silver nitrate (AgNO₃), >99%

  • Polyvinylpyrrolidone (PVP), average mol wt 40,000

  • Acetone, ACS grade

  • Ethanol, absolute

  • Deionized water (18.2 MΩ·cm)

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer or thermocouple

  • Magnetic stirrer with heating mantle

  • Syringe pump (optional, for controlled injection)

  • Centrifuge

Procedure:

  • Reaction Setup:

    • Assemble a three-neck round-bottom flask with a condenser, a thermometer, and a rubber septum on the third neck.

    • Place a magnetic stir bar in the flask.

    • Ensure all glassware is clean and dry.

  • Preparation of the Reaction Medium:

    • In the reaction flask, dissolve a calculated amount of PVP in this compound to achieve the desired concentration (e.g., 0.027 M). For instance, dissolve 1.2 g of PVP in 100 mL of DEE.

    • Begin stirring the solution and heat the mixture to the desired reaction temperature (e.g., 120 °C) under a nitrogen or argon atmosphere to prevent oxidation.

  • Preparation of the Precursor Solution:

    • In a separate vial, dissolve silver nitrate in a small amount of this compound to prepare a stock solution (e.g., 0.25 M). Gentle warming may be required to fully dissolve the salt.

  • Nanoparticle Synthesis:

    • Once the PVP solution in DEE has reached and stabilized at the reaction temperature, inject the silver nitrate solution into the hot, stirring solution.

    • The injection can be done rapidly in one portion or dropwise using a syringe pump for better control over the nucleation and growth process.

    • A color change in the reaction mixture (typically to a yellowish-brown or reddish-brown) indicates the formation of silver nanoparticles.[1]

  • Reaction and Aging:

    • Maintain the reaction mixture at the set temperature with continuous stirring for a specified period (e.g., 1-2 hours) to allow for complete precursor reduction and nanoparticle growth.[2]

  • Purification of Nanoparticles:

    • After the reaction is complete, turn off the heating and allow the solution to cool to room temperature.

    • Precipitate the silver nanoparticles by adding an excess of acetone (e.g., 3 volumes of acetone to 1 volume of the reaction mixture).

    • Collect the precipitated nanoparticles by centrifugation (e.g., 8000 rpm for 20 minutes).

    • Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of ethanol.

    • Repeat the washing step (re-dispersion in ethanol followed by centrifugation) two more times to remove residual PVP, DEE, and any unreacted precursors.

  • Final Product:

    • After the final wash, the purified silver nanoparticles can be re-dispersed in a suitable solvent (e.g., ethanol, water) for characterization and further use.

Visualization of the Experimental Workflow

NanoparticleSynthesisWorkflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification Prep_PVP Dissolve PVP in this compound Heat Heat PVP solution to 120°C Prep_PVP->Heat Prep_AgNO3 Prepare AgNO3 solution in DEE Inject Inject AgNO3 solution Prep_AgNO3->Inject Heat->Inject React Maintain at 120°C for 1-2 hours Inject->React Cool Cool to Room Temp. React->Cool Precipitate Precipitate with Acetone Cool->Precipitate Centrifuge Centrifuge & Discard Supernatant Precipitate->Centrifuge Wash Wash with Ethanol (3x) Centrifuge->Wash Final_Product Dispersed AgNPs Wash->Final_Product

Caption: Workflow for the synthesis of silver nanoparticles using this compound.

References

Application Notes and Protocols for Reactions in Ethylene Glycol Diethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the experimental setup and execution of chemical reactions using ethylene glycol diethyl ether (EGEE), also known as 1,2-diethoxyethane, as a solvent. EGEE is a versatile aprotic polar solvent beneficial for its high boiling point and stability in the presence of strong bases, making it suitable for a variety of organic transformations.[1]

Properties of Ethylene Glycol Diethyl Ether

Ethylene glycol diethyl ether is a colorless liquid with a characteristic mild, sweetish odor.[2][3] Its physical and chemical properties make it a useful high-boiling solvent for various applications, including as a medium for organic reactions and in the production of nitrocellulose, resins, and adhesives.[1][4]

Table 1: Physical and Chemical Properties of Ethylene Glycol Diethyl Ether

PropertyValueCitations
Molecular FormulaC6H14O2[5]
Molecular Weight118.17 g/mol [6]
Boiling Point121-122°C[4]
Melting Point-74°C[5]
Density0.842 g/mL at 25°C[4][6]
Flash Point35°C (95°F)[3][5]
Autoignition Temp.208°C (406°F)[4]
Water SolubilitySlightly soluble / 34 g/L[4]
Vapor Pressure9.4 mmHg at 20°C[4][6]
Safety Protocols and Handling

WARNING: Ethylene glycol diethyl ether is a flammable liquid and can form explosive peroxides upon storage, especially when exposed to air.[5][7] It can cause eye, skin, and respiratory tract irritation.[5][7] Animal tests suggest it may have reproductive toxicity.[5][8]

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[2][9]

  • Skin Protection: Wear solvent-resistant gloves (e.g., Neoprene, Viton) and a flame-resistant lab coat.[7][9]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][7]

2.2 Storage and Handling

  • Storage: Store in a cool, well-ventilated, fireproof area away from strong oxidants and acids.[5][7] To prevent peroxide formation, store containers under an inert atmosphere, such as nitrogen, and keep them tightly sealed.[7][9] Do not store for long periods.[7]

  • Peroxide Testing: Before use, especially before distillation, check for the presence of peroxides using peroxide test strips.[5][10] If peroxides are detected, they must be eliminated before proceeding.

  • Ignition Sources: EGEE is highly flammable.[11] Keep away from open flames, sparks, hot surfaces, and other ignition sources.[5][7] Use non-sparking tools for handling containers.[7]

  • Grounding: Metal containers used for transferring the solvent should be grounded and bonded to prevent static discharge.[7]

2.3 Spill and Emergency Procedures

  • Spill: In case of a spill, remove all ignition sources.[5] Absorb the spill with a non-combustible material like sand or dry earth and transfer it to a sealed container for disposal.[11]

  • First Aid:

    • Inhalation: Move the individual to fresh air and rest.[5]

    • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[5][7]

    • Eye Contact: Immediately rinse eyes with plenty of water for several minutes.[5]

    • Ingestion: Rinse mouth and give one or two glasses of water to drink. Do not induce vomiting.[5][12]

General Experimental Setup

Many reactions in EGEE, particularly those involving organometallic reagents, require an inert atmosphere to exclude moisture and oxygen. A standard setup involves oven-dried glassware assembled while hot and purged with an inert gas like nitrogen or argon.

G cluster_setup Inert Atmosphere Reaction Setup N2_Source Inert Gas Source (Nitrogen/Argon) Bubbler Oil Bubbler N2_Source->Bubbler to monitor flow Condenser Reflux Condenser Bubbler->Condenser gas inlet Flask Round-Bottom Flask (with stir bar) Condenser->Flask Septum Rubber Septum Flask->Septum for reagent addition Heating_Mantle Heating/Stirring Plate Flask->Heating_Mantle placed on

Caption: General inert atmosphere reaction apparatus.

Application Protocol 1: Grignard Reagent Formation

Ethylene glycol diethyl ether and its analogs are effective solvents for the preparation of Grignard reagents, especially for reactions that require higher temperatures than those achievable with diethyl ether or THF.[1][13]

Workflow for Grignard Reagent Preparation

G A 1. Setup & Purge - Assemble dry glassware - Purge with Nitrogen B 2. Add Reagents - Magnesium turnings - EGEE solvent A->B C 3. Initiate Reaction - Add a small amount of  organic halide - Warm gently if needed B->C D 4. Add Halide - Add remaining organic halide  dropwise via addition funnel C->D E 5. Reflux - Maintain gentle reflux  (e.g., 50-80°C) - Stir until Mg is consumed D->E F 6. Cool & Use - Cool to room temperature - Reagent is ready for use E->F

Caption: Workflow for Grignard reagent synthesis.

Experimental Protocol

This protocol is adapted from procedures for preparing Grignard reagents in higher-boiling ether solvents.[13][14]

  • Glassware Preparation: Oven-dry a three-neck round-bottom flask, a reflux condenser, and a dropping funnel. Assemble the apparatus while hot and immediately place it under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add magnesium turnings. Add a portion of the total required anhydrous ethylene glycol diethyl ether.

  • Initiation: In the dropping funnel, prepare a solution of the organic halide (e.g., an alkyl or aryl bromide) in the remaining anhydrous EGEE. Add a small amount of this solution to the magnesium suspension. The reaction may need gentle warming to initiate, which is often indicated by bubbling on the magnesium surface.

  • Reaction: Once the reaction has started, add the remainder of the organic halide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.[13]

  • Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to bring the reaction to completion, typically for 1-5 hours, until most of the magnesium has been consumed.[13][15]

  • Use: Cool the resulting dark grey or brown solution to room temperature. The Grignard reagent is now ready for use in subsequent steps.

Table 2: Example Conditions for Grignard Reactions in Glycol Ethers

ParameterValueCitations
SolventDiethylene Glycol Dibutyl Ether[13]
ReactantsEthyl Bromide, Magnesium[13]
Temperature40°C (initial), up to 70-80°C[13]
Reaction Time1 - 5 hours[13][15]
NotesEGEE is a structural analog and is also suitable for Grignard reactions.[14][16]

Application Protocol 2: Reduction with Lithium Aluminum Hydride (LAH)

EGEE can serve as a solvent for reductions using metal hydrides like LiAlH₄, particularly when higher temperatures are needed.[1] LAH is a powerful reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles.[17][18]

Workflow for LAH Reduction

G A 1. Setup & Reagent Prep - Assemble dry, inert apparatus - Prepare LAH suspension in EGEE B 2. Cool Reaction - Cool LAH suspension  in an ice bath (0°C) A->B C 3. Add Substrate - Slowly add substrate solution  (dissolved in EGEE)  to the LAH suspension B->C D 4. Reaction - Stir at 0°C or allow to  warm to room temperature C->D E 5. Quench Reaction - Cool to 0°C - Add water, then NaOH(aq),  then more water (Fieser workup) D->E F 6. Isolate Product - Filter solids - Dry and evaporate solvent E->F

Caption: Workflow for a typical LAH reduction.

Experimental Protocol

CAUTION: LiAlH₄ reacts violently with water and other protic sources, liberating flammable hydrogen gas.[17] Handle with extreme care under an inert atmosphere.

  • Setup: Assemble an oven-dried, three-neck flask with a stirrer, dropping funnel, and nitrogen inlet.

  • LAH Suspension: Under a nitrogen atmosphere, carefully add LiAlH₄ powder to anhydrous EGEE in the flask to form a suspension. Cool the flask to 0°C using an ice bath.

  • Substrate Addition: Dissolve the compound to be reduced (e.g., an ester) in anhydrous EGEE and add this solution to the dropping funnel. Add the solution dropwise to the stirred LAH suspension, maintaining the temperature below 10°C.[17]

  • Reaction: After the addition is complete, the reaction can be stirred at 0°C or allowed to warm to room temperature until the reaction is complete (monitor by TLC).

  • Workup (Fieser Method): Cool the reaction mixture back to 0°C.[19] Cautiously and slowly perform the following additions in sequence while stirring vigorously:

    • 'x' mL of water (where 'x' is the mass in grams of LAH used).

    • 'x' mL of 15% aqueous sodium hydroxide.

    • '3x' mL of water.

  • Isolation: Allow the mixture to warm to room temperature and stir for 15-30 minutes. A granular white precipitate of aluminum salts should form.[19] Add an anhydrous drying agent (e.g., MgSO₄), stir, and then filter the mixture to remove the salts. The product can be isolated from the filtrate by evaporating the solvent.

Table 3: Reagents for Fieser Workup of LAH Reductions

StepReagent Added (per 'x' g of LAH)PurposeCitations
1x mL WaterDecomposes excess LAH[19]
2x mL 15% NaOH (aq)Forms granular aluminum salts[19]
33x mL WaterCompletes precipitation[19]

Application Protocol 3: Suzuki-Miyaura Cross-Coupling

Ethylene glycol and its ethers have been shown to be effective solvents for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, often allowing for ligand-free conditions and high yields at room temperature or with gentle heating.[20][21]

Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII Trans Transmetalation PdII->Trans [R²-B(OR)₂]⁻ PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R¹-R²

Caption: Key steps in the Suzuki coupling cycle.

Experimental Protocol

This protocol is based on a general procedure for ligand-free Suzuki coupling in ethylene glycol.[21][22]

  • Setup: In a flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), a base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.5-1 mol%).

  • Solvent Addition: Add ethylene glycol diethyl ether (e.g., 3-5 mL).

  • Reaction: Stir the mixture vigorously at room temperature or heat to a specified temperature (e.g., 80°C). Monitor the reaction's progress using TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with water and extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[22]

Table 4: Representative Conditions for Suzuki Coupling in Glycol Solvents

ParameterValueCitations
SolventEthylene Glycol[21]
CatalystPd(OAc)₂ (ligand-free)[21][22]
BaseK₃PO₄[21]
ReactantsAryl Bromide, Arylboronic Acid[21]
TemperatureRoom Temperature to 80°C[20][21]
Catalyst Loading0.5 mol%[21]
NotesEGEE is an excellent alternative, offering similar solvating properties.[23]

References

Application Notes: 1,2-Diethoxyethane as a High-Boiling Point Ethereal Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Diethoxyethane, also known as ethylene glycol diethyl ether or diethyl cellosolve, is a clear, colorless liquid with a faint, ether-like odor.[1][2] It is a polar aprotic solvent with a higher boiling point than many common ethereal solvents like diethyl ether or tetrahydrofuran (THF), making it a valuable tool for chemical reactions requiring elevated temperatures.[2] Its chemical stability and ability to dissolve a wide range of polar and non-polar substances make it suitable for various applications in research and industry, including organic synthesis, electrochemistry, and materials science.[2][3][4]

Physicochemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReferences
Molecular Formula C₆H₁₄O₂[3][5]
Molecular Weight 118.17 - 118.18 g/mol [3][5]
Appearance Clear, colorless liquid[1][6]
Boiling Point 119.4 - 121.4 °C[1][2][5][7]
Melting Point -74 °C[1][2][5]
Density (at 20°C) 0.839 - 0.8484 g/mL[1][6][7]
Flash Point 20.6 - 35 °C[6][7]
Solubility in Water Slightly soluble to soluble (20-34 g/L at 20°C)[1][2][7]
Solubility in Organic Solvents Miscible with acetone, toluene, and alcohol
Vapor Pressure (at 20°C) 9 mmHg[1][2]
Refractive Index (at 20°C) 1.390 - 1.394[5][6]

Applications and Experimental Protocols

Solvent for Grignard Reactions

Application: Ethereal solvents are essential for the formation and reaction of Grignard reagents (RMgX) because they solvate the magnesium atom, stabilizing the reagent.[8][9] While diethyl ether and THF are common, their low boiling points limit the reaction temperature. This compound serves as an excellent high-boiling point alternative, allowing for reactions with less reactive halides or enabling reactions to proceed at a faster rate.

Experimental Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol describes the reaction of a Grignard reagent with a ketone to form a tertiary alcohol.[9][10][11]

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Ketone (e.g., acetone)

  • Anhydrous this compound

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and inert gas supply (Nitrogen or Argon).

Procedure:

  • Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is flame-dried or oven-dried to remove moisture. Maintain a positive pressure of inert gas throughout the reaction.

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous this compound to just cover the magnesium.

    • Dissolve the alkyl/aryl halide in anhydrous this compound and add it to the dropping funnel.

    • Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by cloudiness or gentle reflux), add a single crystal of iodine or gently warm the mixture.[12]

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Dissolve the ketone in anhydrous this compound and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining a low temperature.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution or dilute HCl.[12]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with an appropriate solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude tertiary alcohol, which can be further purified by distillation or chromatography.

Grignard_Reaction_Workflow start Start: Assemble Dry Apparatus under Inert Atmosphere reagent_prep Prepare Grignard Reagent: 1. Add Mg Turnings 2. Add this compound 3. Add Alkyl Halide Solution Dropwise start->reagent_prep Initiate reaction Reaction with Ketone: 1. Cool Grignard Reagent (Ice Bath) 2. Add Ketone Solution Dropwise reagent_prep->reaction Formed Reagent workup Workup: 1. Quench with aq. NH4Cl 2. Separate Organic Layer 3. Extract Aqueous Layer reaction->workup Reaction Complete isolation Isolation: 1. Dry Organic Layer (Na2SO4) 2. Filter and Evaporate Solvent 3. Purify Product workup->isolation Crude Product end_node End: Purified Tertiary Alcohol isolation->end_node Purification

Workflow for Grignard Synthesis.
Co-solvent in Lithium-Ion Battery Electrolytes

Application: Glycol ethers (glymes) are often used as co-solvents with cyclic carbonates (like ethylene carbonate, EC) in lithium-ion battery electrolytes.[13][14] Their ability to solvate lithium ions effectively can influence ion transport properties and the stability of the solid-electrolyte interphase (SEI) on the anode.[15] this compound, as a glyme, can be explored in electrolyte formulations to potentially enhance battery performance, especially in terms of ionic conductivity and safety, due to its higher boiling point and flash point compared to shorter-chain glymes like 1,2-dimethoxyethane (DME).

Experimental Protocol: Preparation of a Li-ion Battery Electrolyte

This protocol outlines the preparation of a non-aqueous electrolyte using this compound as a co-solvent. All procedures must be performed in an argon-filled glovebox where moisture and oxygen levels are below 1 ppm.

Materials:

  • Lithium salt (e.g., Lithium bis(trifluoromethanesulfonyl)imide - LiTFSI, or Lithium hexafluorophosphate - LiPF₆)

  • Ethylene Carbonate (EC), battery grade

  • This compound, battery grade (anhydrous)

  • Volumetric flasks, magnetic stirrer, and analytical balance (inside a glovebox).

Procedure:

  • Preparation of Solvent Mixture:

    • Inside the glovebox, decide on the desired volumetric or weight ratio of the solvents (e.g., 1:1 w/w EC:this compound).

    • In a clean, dry container on a balance, weigh the required amount of solid EC.

    • Gently heat the container on a hot plate (set to ~40°C) until the EC melts.

    • Add the required weight of anhydrous this compound to the molten EC.

    • Stir the mixture until a homogeneous solution is formed. Allow it to cool to the glovebox ambient temperature.

  • Dissolving the Lithium Salt:

    • Calculate the mass of the lithium salt needed to achieve the target concentration (e.g., 1.0 M).

    • Slowly add the pre-weighed lithium salt to the solvent mixture while stirring continuously.

    • Continue stirring until the salt is completely dissolved. This may take several hours. Avoid vigorous stirring that could introduce gas bubbles.

  • Storage:

    • Once the salt is fully dissolved, transfer the electrolyte solution into a tightly sealed, labeled container.

    • Store the electrolyte inside the glovebox until it is needed for cell assembly.

Electrolyte_Preparation_Workflow start Start: Inside Ar-filled Glovebox solvent_prep Prepare Solvent Mixture: 1. Weigh and Melt EC (~40°C) 2. Add this compound 3. Stir until Homogeneous start->solvent_prep salt_add Add Lithium Salt: 1. Calculate and Weigh Salt (e.g., LiTFSI) 2. Add Salt to Solvent Mixture Slowly solvent_prep->salt_add dissolution Dissolution: Stir until Salt is Completely Dissolved salt_add->dissolution storage Storage: Transfer to a Sealed Container dissolution->storage end_node End: 1.0 M Li-Salt in EC/1,2-Diethoxyethane Electrolyte storage->end_node

Electrolyte Preparation Workflow.
Medium for Nanoparticle Synthesis

Application: this compound can be used as a high-boiling point solvent in the solvothermal or polyol synthesis of nanoparticles.[16] In these methods, the high temperature allows for the decomposition of precursors and the controlled nucleation and growth of nanoparticles. The coordinating nature of the ether oxygens can also help to stabilize the nanoparticles during their formation, controlling their size and preventing aggregation.

Experimental Protocol: General Solvothermal Synthesis of Metal Oxide Nanoparticles

This protocol provides a general method for synthesizing metal oxide nanoparticles (e.g., ZnO, Fe₃O₄).

Materials:

  • Metal precursor (e.g., Zinc acetate, Iron(III) acetylacetonate)

  • This compound (solvent)

  • Surfactant/capping agent (e.g., oleic acid, oleylamine) (optional)

  • Precipitating agent (e.g., sodium hydroxide) (optional)

  • Teflon-lined stainless-steel autoclave

  • Centrifuge, sonicator.

  • Washing solvents (e.g., ethanol, hexane).

Procedure:

  • Precursor Solution Preparation:

    • In a beaker, dissolve the metal precursor in this compound. Sonication may be used to aid dissolution.

    • If a capping agent is used, add it to the solution and stir until it is well-mixed.

  • Reaction:

    • Transfer the precursor solution to the Teflon liner of the autoclave. If a precipitating agent is required, it can be added at this stage.

    • Seal the autoclave tightly and place it in a programmable oven.

    • Heat the autoclave to the desired reaction temperature (e.g., 180-220°C, well above the boiling point of the solvent) and hold for several hours (e.g., 6-24 hours). The high pressure generated within the autoclave allows the solvent to reach these temperatures.

  • Isolation and Purification:

    • Allow the autoclave to cool down to room temperature naturally. Caution: Do not open the autoclave while it is hot and under pressure.

    • Open the autoclave and collect the product, which may be a suspension or a precipitate.

    • Separate the nanoparticles from the reaction solution by centrifugation.

    • Wash the collected nanoparticles multiple times with ethanol and/or hexane to remove any unreacted precursors, byproducts, and excess capping agents. This typically involves resuspending the particles in the wash solvent, sonicating, and then centrifuging again.

  • Drying:

    • After the final wash, dry the purified nanoparticles in a vacuum oven at a low temperature (e.g., 60°C) to obtain a fine powder.

Nanoparticle_Synthesis_Workflow start Start: Prepare Precursor Solution dissolve Dissolve Metal Precursor and Capping Agent in This compound start->dissolve react Solvothermal Reaction: 1. Transfer to Autoclave 2. Heat in Oven (e.g., 200°C, 12h) dissolve->react cool Cool Autoclave to Room Temperature react->cool isolate Isolate Nanoparticles: 1. Collect Product 2. Centrifuge to Separate cool->isolate wash Wash & Purify: Repeat cycles of resuspending in Ethanol/Hexane, sonicating, and centrifuging isolate->wash dry Dry Purified Nanoparticles (Vacuum Oven) wash->dry end_node End: Metal Oxide Nanoparticle Powder dry->end_node

Solvothermal Nanoparticle Synthesis.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[1]

Hazards:

  • Flammability: Highly flammable liquid and vapor.[17][18] Vapors are heavier than air and may travel to an ignition source and flash back.[1]

  • Health Hazards: Causes serious eye irritation or damage.[17][18] It is also classified as a reproductive toxin, suspected of damaging fertility and harming the unborn child.[17][18][19] Inhalation or ingestion of high concentrations can cause symptoms like headache, dizziness, and nausea.[2]

  • Peroxide Formation: Like other ethers, it can form explosive peroxides upon exposure to air and light, especially during storage.[1][18]

Precautions for Safe Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[18]

  • Keep the container tightly closed when not in use.[18]

  • Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[17][18]

  • Use explosion-proof electrical equipment and non-sparking tools.[18]

  • Ground and bond containers and receiving equipment to prevent static discharge.[18]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances and ignition sources.[17]

  • Protect from light.[6]

  • To inhibit peroxide formation, it is recommended to store the solvent under an inert atmosphere, such as a nitrogen blanket.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 20-30 minutes, removing contact lenses if present. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash affected skin thoroughly with soap and water.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult or symptoms develop, seek medical attention.[1][18]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and give one or two glasses of water to dilute the chemical. Seek immediate medical attention.[1]

References

Application Notes and Protocols for 1,2-Diethoxyethane in Organometallic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-diethoxyethane (DEE) as a solvent in the synthesis of organometallic compounds, particularly organolithium and Grignard reagents. DEE, a glyme ether, offers distinct advantages due to its higher boiling point and potential as a chelating agent, which can influence reaction rates, yields, and the stability of organometallic intermediates.

Properties of this compound (DEE)

This compound is a clear, colorless liquid with a faint ethereal odor. Its physical and chemical properties make it a suitable alternative to more commonly used ether solvents like diethyl ether and tetrahydrofuran (THF) in specific applications.

PropertyValueReference
CAS Number 629-14-1[1]
Molecular Formula C6H14O2[1]
Molecular Weight 118.176 g/mol [1]
Boiling Point 121.4 °C[1]
Melting Point -74 °C[1]
Density 0.842 g/cm³[1]
Flash Point 20.6 °C[1]
Water Solubility Slightly soluble[1]
Vapor Pressure 9.4 mmHg at 20 °C[1]
Refractive Index 1.3923 (at 20 °C)[1]

Advantages of this compound in Organometallic Synthesis

The unique properties of DEE offer several potential benefits in the synthesis of organometallic compounds:

  • Higher Boiling Point: The significantly higher boiling point of DEE (121.4 °C) compared to diethyl ether (34.6 °C) and THF (66 °C) allows for reactions to be conducted at elevated temperatures. This can be advantageous for reactions with high activation energies or for ensuring the dissolution of reactants and intermediates.[2]

  • Chelating Ability: As a bidentate ligand, DEE can chelate metal centers, such as magnesium in Grignard reagents and lithium in organolithium compounds.[3][4][5][6] This coordination can stabilize the organometallic species, potentially increasing their reactivity and influencing the reaction pathway.

  • Enhanced Reaction Rates: The stabilization of the metal center through chelation can lead to more reactive "naked" carbanions, which can accelerate the rate of reaction. This effect is well-documented for the related solvent 1,2-dimethoxyethane (DME).[7]

Experimental Protocols

While specific literature detailing extensive use of this compound in organometallic synthesis is not as abundant as for THF or diethyl ether, its properties as a higher-boiling point ether allow for its substitution in many standard procedures. The following are generalized protocols adapted for the use of DEE. Researchers should optimize reaction conditions for their specific substrates.

General Protocol for the Preparation of a Grignard Reagent (e.g., Phenylmagnesium Bromide) in this compound

This protocol describes the synthesis of phenylmagnesium bromide. The same general procedure can be adapted for other aryl or alkyl halides.

Materials:

  • Magnesium turnings

  • Bromobenzene (anhydrous)

  • This compound (anhydrous)

  • Iodine crystal (as an initiator)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to exclude moisture.

  • Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.

  • Solvent Addition: Add anhydrous this compound to the flask to cover the magnesium.

  • Reagent Addition: Dissolve bromobenzene in anhydrous this compound in the dropping funnel. Add a small amount of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary to start the reaction.

  • Reaction: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The higher boiling point of DEE will result in a higher reflux temperature compared to reactions in diethyl ether or THF.

  • Completion: After the addition is complete, continue to stir the mixture and maintain reflux for an additional 30-60 minutes to ensure complete reaction. The resulting grey, cloudy solution is the Grignard reagent.

General Protocol for the Synthesis of an Organolithium Reagent (e.g., n-Butyllithium) in this compound

This protocol outlines the preparation of n-butyllithium. Caution should be exercised as organolithium reagents are highly reactive and pyrophoric.

Materials:

  • Lithium metal (containing 1-3% sodium is often recommended)

  • n-Butyl bromide or n-butyl chloride (anhydrous)

  • This compound (anhydrous)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Cooling bath

Procedure:

  • Preparation: Under an inert atmosphere, cut the lithium metal into small pieces and place them in the reaction flask containing anhydrous this compound.

  • Cooling: Cool the flask to a suitable temperature (e.g., -10 °C to 0 °C) using a cooling bath.

  • Reagent Addition: Add the n-butyl halide dropwise from the dropping funnel while stirring vigorously. The reaction is exothermic and the temperature should be carefully controlled.

  • Reaction: After the addition is complete, continue to stir the mixture at the same temperature for 1-2 hours.

  • Filtration and Storage: The resulting solution of the organolithium reagent can be used directly or filtered under an inert atmosphere to remove any unreacted lithium and lithium halide salts. The concentration of the organolithium reagent should be determined by titration before use.

Data Presentation: Comparison of Ethereal Solvents

Direct comparative studies detailing the yield of organometallic reactions specifically in this compound are limited in readily available literature. However, we can infer its potential performance by comparing it to the structurally similar and well-studied 1,2-dimethoxyethane (DME). The following table summarizes the relative rates of reaction of n-butyllithium with various ethers, highlighting the enhanced reactivity in glymes compared to diethyl ether.

SolventRelative Rate of Reaction with n-BuLi
Diethyl ether1
Tetrahydrofuran (THF)100
1,2-Dimethoxyethane (DME)100

Data extrapolated from relative reactivity trends of alkyllithium reagents with ethers.[7] It is anticipated that this compound would exhibit a reactivity profile similar to or slightly different than DME, likely providing a significant rate enhancement over diethyl ether.

Visualization of Concepts

Experimental Workflow for Grignard Reagent Synthesis

The following diagram illustrates the general workflow for the synthesis of a Grignard reagent.

Grignard_Synthesis_Workflow General Workflow for Grignard Reagent Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion & Use Prep Dry Glassware & Assemble under Inert Atmosphere Initiation Add Mg, Initiator (I2), and DEE Solvent Prep->Initiation Addition Dropwise Addition of Alkyl/Aryl Halide in DEE Initiation->Addition Reflux Maintain Gentle Reflux Addition->Reflux Stir Continue Stirring (30-60 min) Reflux->Stir Grignard Grignard Reagent (R-MgX in DEE) Stir->Grignard

Caption: Workflow for Grignard Synthesis in DEE.

Chelating Effect of this compound

This diagram illustrates the proposed chelating effect of this compound on a metal center (M), such as Mg in a Grignard reagent or Li in an organolithium reagent.

Chelation_Effect Chelating Effect of this compound on a Metal Center cluster_chelation Chelated Metal Center M M O1 O M->O1 coordination O2 O M->O2 coordination Et1 Et O1->Et1 CH2_1 CH2 O1->CH2_1 Et2 Et O2->Et2 CH2_2 CH2 CH2_1->CH2_2 CH2_2->O2

Caption: Chelation of a metal by this compound.

Conclusion

This compound presents itself as a valuable, higher-boiling point alternative to traditional ether solvents for the synthesis of organometallic compounds. Its ability to chelate metal centers can lead to enhanced reactivity and stability of the organometallic reagents. The provided protocols serve as a foundation for researchers to explore the utility of DEE in their specific synthetic applications. Further systematic studies are warranted to fully elucidate the comparative advantages of DEE in terms of reaction yields and selectivities across a broader range of organometallic reactions.

References

Application Notes and Protocols for 1,2-Diethoxyethane-Based Electrolytes in Electrochemical Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical applications of 1,2-diethoxyethane (DEE)-based electrolytes, with a particular focus on their use in next-generation battery technologies. Due to its close structural and chemical relationship with the more extensively studied 1,2-dimethoxyethane (DME), performance data for DME-based systems is included for comparative analysis, providing a broader context for the advantages and potential of DEE.

Introduction to Ether-Based Electrolytes

Ether-based electrolytes, particularly those based on glymes (glycol dimethyl ethers), are gaining significant attention for their favorable properties in electrochemical energy storage systems. Solvents like 1,2-dimethoxyethane (DME) and this compound (DEE) offer distinct advantages over traditional carbonate-based electrolytes, including:

  • High Ionic Conductivity: Ethers facilitate efficient ion transport, a critical factor for high-rate battery performance.

  • Good Solvating Power: They effectively dissolve a variety of lithium, sodium, and magnesium salts.

  • Stability with Metal Anodes: Ethers are generally more stable against highly reactive metal anodes (like lithium and sodium) compared to carbonate solvents, leading to improved cycling efficiency and safety.

This compound (DEE): A Promising Solvent for Advanced Batteries

This compound (DEE) is emerging as a promising electrolyte solvent, particularly for lithium metal batteries (LMBs). Its key attributes include a low dielectric constant and dipole moment. This leads to the formation of contact ion pairs and aggregates between the lithium salt anion and cation, a characteristic similar to highly concentrated electrolytes. This solvation structure is beneficial for forming a stable solid electrolyte interphase (SEI) on the lithium metal anode, which is crucial for suppressing dendrite growth and improving battery safety and longevity.[1]

Key Applications

The primary electrochemical applications of DEE-based electrolytes are in:

  • Lithium Metal Batteries (LMBs): DEE, in combination with salts like lithium bis(fluorosulfonyl)imide (LiFSI), has been shown to enhance the stability of both the lithium metal anode and the cathode interface.[1]

  • Sodium-Ion Batteries (SIBs): Ether-based electrolytes are being explored for high-temperature sodium-metal batteries, and DEE is a candidate solvent for such applications.[2]

  • Magnesium Batteries: While less explored for DEE specifically, ether solvents are the standard for rechargeable magnesium batteries due to their ability to support reversible magnesium deposition.

  • Electrodeposition: Non-aqueous electrolytes based on ethers can be utilized for the electrodeposition of various metals and composite materials.[3][4]

Quantitative Performance Data

The following tables summarize the key performance metrics of DEE-based electrolytes and provide a comparison with the well-characterized DME-based systems.

Table 1: Performance of this compound (DEE)-Based Electrolytes in Lithium Metal Batteries
Electrolyte SystemApplicationKey Performance MetricValueReference
1.0 m LiFSI in DEELiCu CellAverage Coulombic Efficiency
1.0 m LiFSI in DEELiLiFePO₄ CellCapacity Retention (after 200 cycles)
Table 2: Comparative Performance of 1,2-Dimethoxyethane (DME)-Based Electrolytes
Electrolyte SystemApplicationKey Performance MetricValueReference
1M LiFSI in DMELiLiNi₀.₈Co₀.₁Mn₀.₁O₂ CellCapacity Retention (after 100 cycles)
1M LiFSI in DMELiCu CellAverage Coulombic Efficiency (450 cycles)
2M LiFSI in DMELiCu CellAverage Coulombic Efficiency
1M NaPF₆ in DMENa/Na₃V₂(PO₄)₃ CellCoulombic EfficiencyNot specified[5]
0.5 M Mg(TFSI)₂ in DMEMgSS CellAverage Coulombic Efficiency (100 cycles)

Experimental Protocols

Protocol for Preparation of DEE-Based Electrolyte

This protocol outlines the preparation of a 1.0 m LiFSI in DEE electrolyte. All procedures should be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials:

  • This compound (DEE), battery grade (<20 ppm H₂O)

  • Lithium bis(fluorosulfonyl)imide (LiFSI), battery grade

  • Inert containers (e.g., polypropylene, polyethylene, or aluminum)[6]

  • Magnetic stirrer and stir bars

Procedure:

  • Drying of Materials: Dry the LiFSI salt under vacuum at 60-80°C for at least 12 hours before use to remove any residual moisture. Ensure the DEE solvent is of battery-grade purity with low water content.

  • Mixing: In the glovebox, accurately weigh the required amount of LiFSI and add it to a pre-weighed amount of DEE to achieve a 1.0 molal (m) concentration.

  • Dissolution: Slowly add the LiFSI salt to the DEE solvent while stirring gently with a magnetic stirrer. Continue stirring until the salt is completely dissolved. Avoid vigorous stirring to prevent air entrapment.

  • Storage: Store the prepared electrolyte in a tightly sealed, inert container inside the glovebox. It is recommended to store it over molecular sieves to maintain low water content.

Protocol for Electrochemical Cell Assembly and Testing

This protocol describes the assembly of a 2032-type coin cell for evaluating the electrochemical performance of the DEE-based electrolyte.

Materials and Equipment:

  • CR2032 coin cell components (casings, spacers, springs)

  • Electrodes (e.g., lithium metal, copper foil, LiFePO₄ coated on aluminum foil)

  • Separator (e.g., Celgard, glass fiber)

  • 1.0 m LiFSI in DEE electrolyte

  • Coin cell crimper

  • Battery testing system (cycler)

Procedure:

  • Electrode and Separator Preparation: Punch electrodes and separators to the desired dimensions. Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 80-120°C) for several hours to remove moisture.

  • Cell Assembly (in a glovebox): a. Place the negative electrode (e.g., lithium metal or copper foil) in the center of the bottom casing. b. Add a few drops of the 1.0 m LiFSI in DEE electrolyte to wet the electrode surface. c. Place the separator on top of the negative electrode. d. Add a few more drops of the electrolyte to saturate the separator. e. Place the positive electrode (e.g., LiFePO₄) on the separator. f. Add a final few drops of electrolyte. g. Place a spacer and then a spring on top of the positive electrode. h. Carefully place the top casing and crimp the coin cell using a coin cell crimper.

  • Electrochemical Testing: a. Formation Cycles: Perform initial charging and discharging cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI layer. b. Cyclic Performance: Cycle the cell at a constant C-rate (e.g., 1C) for an extended number of cycles (e.g., 200 or more). Record the discharge capacity for each cycle to determine capacity retention. c. Coulombic Efficiency (for Li||Cu cells): Cycle the cell by plating and stripping a fixed capacity of lithium onto the copper foil and measure the ratio of stripped capacity to plated capacity. d. Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different stages of cycling to analyze changes in the interfacial impedance. e. Linear Sweep Voltammetry (LSV): Use a three-electrode setup with a stable reference electrode to determine the electrochemical stability window of the electrolyte.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Electrolyte Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing prep1 Dry LiFSI Salt prep3 Mix Salt and Solvent prep1->prep3 prep2 Measure DEE Solvent prep2->prep3 prep4 Store Electrolyte prep3->prep4 assem3 Add Electrolyte prep4->assem3 assem1 Prepare Electrodes & Separator assem2 Assemble Coin Cell in Glovebox assem1->assem2 assem2->assem3 assem4 Crimp Cell assem3->assem4 test1 Formation Cycles assem4->test1 test2 Cycling Performance test1->test2 test3 Coulombic Efficiency test1->test3 test5 LSV for Stability Window test1->test5 test4 EIS Analysis test2->test4 test3->test4

Caption: Experimental workflow for preparing and testing DEE-based electrolytes.

sei_formation cluster_electrolyte DEE Electrolyte cluster_anode Lithium Metal Anode cluster_outcome Performance Outcome electrolyte 1.0 m LiFSI in DEE ion_pair [Li(DEE)n]+[FSI]- Contact Ion Pairs & Aggregates electrolyte->ion_pair Low Dielectric Constant sei Stable SEI Layer ion_pair->sei Electrochemical Reduction anode Li Metal Surface sei->anode Passivates outcome1 Suppressed Dendrite Growth sei->outcome1 outcome2 High Coulombic Efficiency outcome1->outcome2 outcome3 Stable Cycling outcome1->outcome3

Caption: Mechanism of stable SEI formation with DEE-based electrolytes.

References

Application Notes and Protocols: 1,2-Diethoxyethane as a Substitute for Tetrahydrofuran in Specific Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,2-diethoxyethane (DEE) as a potential substitute for tetrahydrofuran (THF) in common organic reactions, particularly those involving organometallic reagents. The information is intended to guide researchers in considering DEE for their synthetic needs, with a focus on its physical properties, potential advantages, and practical considerations for its use.

Introduction

Tetrahydrofuran (THF) is a widely used solvent in organic synthesis due to its excellent solvating power for a broad range of compounds and its ability to coordinate with metal cations, which is crucial for reactions involving organometallic reagents like Grignard and organolithium species.[1] However, THF has some drawbacks, including its propensity to form explosive peroxides upon storage and its relatively low boiling point (66 °C), which can limit its application in higher-temperature reactions.[1]

This compound (DEE), also known as diethyl cellosolve or ethyl glyme, is an acyclic ether with properties that make it an attractive alternative to THF in certain applications. Its higher boiling point and potential for bidentate chelation to metal centers suggest it could offer advantages in terms of reaction rates, stability of reactive intermediates, and safety.

Physicochemical Properties: A Comparative Analysis

A clear understanding of the physical properties of a solvent is essential for its selection in a given reaction. The following table summarizes the key properties of this compound and tetrahydrofuran.

PropertyThis compound (DEE)Tetrahydrofuran (THF)Reference(s)
Molecular Formula C₆H₁₄O₂C₄H₈O[2]
Molecular Weight 118.18 g/mol 72.11 g/mol [2]
Boiling Point 121.4 °C66 °C[2]
Melting Point -74 °C-108.4 °C[2]
Density 0.8484 g/cm³ (at 20 °C)0.889 g/cm³ (at 20 °C)[2]
Dipole Moment ~1.7 D~1.75 D
Solubility in Water SolubleMiscible[2]
Peroxide Formation Forms peroxidesForms explosive peroxides[2]

Performance in Key Reactions: A Qualitative Comparison

While direct, quantitative comparative studies between DEE and THF are not abundant in the readily available literature, we can infer the potential performance of DEE based on its properties and by drawing parallels with the structurally similar 1,2-dimethoxyethane (DME or monoglyme). Ethereal solvents play a crucial role in stabilizing organometallic reagents.[2][3][4]

Reaction TypePerformance with THFInferred Performance with DEEKey Considerations
Grignard Reactions Standard solvent, effectively solvates the magnesium species. The reaction is often conducted at the reflux temperature of THF.Expected to be a suitable solvent. The higher boiling point may allow for reactions with less reactive halides. Bidentate coordination could potentially influence reagent stability and reactivity.The initiation of Grignard formation may require heating. The higher reaction temperature could lead to different side product profiles.
Organolithium Reactions Common solvent, though organolithium reagents can react with THF, especially at elevated temperatures, leading to solvent degradation.The stability of organolithium reagents in DEE needs to be considered, as acyclic ethers can also be cleaved by strong bases. The chelating nature of DEE might affect the aggregation state and reactivity of the organolithium species, similar to DME.[2][3][4]Reaction temperature should be carefully controlled to minimize solvent degradation. The choice of DEE over THF might be beneficial for reactions requiring higher temperatures for short periods.
Nucleophilic Substitutions A common solvent for SN2 reactions, particularly with anionic nucleophiles.DEE is also a polar aprotic solvent and should be suitable for many nucleophilic substitution reactions. The higher boiling point is an advantage for slow reactions requiring prolonged heating.The solubility of substrates and reagents should be verified.
Anionic Polymerization A common solvent, particularly for the polymerization of styrene and dienes. The polarity of THF influences the microstructure of polydienes.DEE could be a suitable solvent. Its coordination to the propagating chain end might influence the stereochemistry of the resulting polymer.The initiator and monomer solubility, as well as the effect of DEE on the polymer's properties, would need to be experimentally determined.

Experimental Protocols

The following are general protocols for Grignard and organolithium reactions. When substituting THF with DEE, it is crucial to consider the differences in physical properties, particularly the boiling point, and to optimize the reaction conditions accordingly.

General Protocol for Grignard Reagent Formation and Reaction

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous this compound (DEE) or tetrahydrofuran (THF)

  • Electrophile (e.g., aldehyde, ketone, ester)

  • Anhydrous diethyl ether (for extraction)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Place the magnesium turnings in the flask. Add a small amount of the anhydrous solvent (DEE or THF) to just cover the magnesium. Add a small portion of the alkyl or aryl halide to the dropping funnel with more anhydrous solvent. Add a few drops of the halide solution to the magnesium. If the reaction does not start spontaneously (indicated by cloudiness and gentle reflux), gentle warming or the addition of a small crystal of iodine may be necessary.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If using DEE, the reaction may require external heating to maintain reflux due to its higher boiling point. After the addition is complete, continue stirring at room temperature (for THF) or under gentle reflux (for DEE) for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Dissolve the electrophile in the anhydrous solvent and add it to the dropping funnel. Add the electrophile solution dropwise to the stirred Grignard reagent, maintaining a low temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or as determined by reaction monitoring (e.g., TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The product can then be purified by distillation, chromatography, or recrystallization.

General Protocol for an Organolithium Reaction (Metalation)

Materials:

  • Substrate to be metalated

  • Organolithium reagent (e.g., n-butyllithium in hexanes)

  • Anhydrous this compound (DEE) or tetrahydrofuran (THF)

  • Electrophile

  • Anhydrous diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Dissolve the substrate in the anhydrous solvent (DEE or THF) in the reaction flask and cool the solution to the desired temperature (typically -78 °C for lithiations in THF to minimize solvent degradation).

  • Metalation: Add the organolithium reagent dropwise from the dropping funnel, maintaining the low temperature. The completion of the metalation can sometimes be indicated by a color change. Stir the reaction mixture at the low temperature for the required amount of time.

  • Reaction with Electrophile: Add the electrophile (neat or dissolved in the anhydrous solvent) dropwise to the reaction mixture, again maintaining the low temperature. After the addition is complete, allow the reaction to proceed at the low temperature or warm slowly to room temperature, as required by the specific reaction.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by appropriate methods.

Visualizations

Solvent_Coordination cluster_THF THF Solvation cluster_DEE DEE Chelation M M+ O1_THF O M->O1_THF Coordination O1_DEE O M->O1_DEE Bidentate Chelation O2_DEE O M->O2_DEE THF THF DEE DEE

Caption: Coordination of THF and DEE to a metal cation (M+).

Experimental_Workflow start Start: Reaction Requiring Ethereal Solvent (THF) select_solvent Consider DEE as a Potential Substitute start->select_solvent check_properties Review Physicochemical Properties: - Boiling Point - Solubility of Reagents - Stability of Intermediates select_solvent->check_properties small_scale_test Conduct Small-Scale Test Reaction in DEE check_properties->small_scale_test monitor_reaction Monitor Reaction Progress: - TLC, GC, etc. - Compare with THF reaction small_scale_test->monitor_reaction optimize Optimize Conditions for DEE: - Temperature - Reaction Time - Concentration monitor_reaction->optimize revert_to_thf Revert to THF if Performance is Unsatisfactory monitor_reaction->revert_to_thf Unfavorable Outcome scale_up Scale-Up Reaction with Optimized Protocol optimize->scale_up

Caption: Workflow for evaluating DEE as a THF substitute.

Solvent_Selection_Logic reaction_req Reaction Requirement high_temp Higher Reaction Temperature Needed? reaction_req->high_temp chelation_benefit Bidentate Chelation Potentially Beneficial? high_temp->chelation_benefit No use_dee Consider DEE high_temp->use_dee Yes chelation_benefit->use_dee Yes use_thf Use THF chelation_benefit->use_thf No

Caption: Logic for selecting between DEE and THF.

Safety and Handling

  • Peroxide Formation: Like THF, this compound can form explosive peroxides upon exposure to air and light.[2] It is essential to test for the presence of peroxides before use, especially before distillation. Store DEE under an inert atmosphere and away from light.

  • Flammability: DEE is a flammable liquid.[2] Handle with care and avoid sources of ignition.

  • Toxicity: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

This compound presents a viable alternative to THF in certain synthetic applications, most notably those requiring higher reaction temperatures. Its bidentate chelating ability may also offer advantages in controlling the reactivity of organometallic species. However, the lack of extensive direct comparative data necessitates that researchers perform initial small-scale trials to validate the suitability of DEE for their specific reactions and to optimize the conditions accordingly. Careful consideration of its safety profile, particularly with respect to peroxide formation, is paramount.

References

Application Notes and Protocols for Characterizing Reactions in 1,2-Diethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethoxyethane (DEE), a high-boiling and relatively stable ethereal solvent, is frequently employed in organic synthesis due to its excellent solvating properties for a wide range of reagents, particularly organometallics. Its ability to coordinate with cations enhances the reactivity of anionic nucleophiles, making it a suitable medium for reactions such as Grignard formations, alkylations, and polymerizations.[1] Effective reaction monitoring in DEE is crucial for optimizing reaction conditions, determining kinetics, ensuring product quality, and identifying potential impurities.[2]

These application notes provide a comprehensive overview of common analytical techniques for characterizing reactions in this compound, complete with detailed experimental protocols and comparative data. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Techniques: A Comparative Overview

The selection of an appropriate analytical technique for monitoring a reaction in this compound depends on several factors, including the need for quantitative data, the complexity of the reaction mixture, the volatility of the analytes, and the required speed of analysis.[2]

TechniquePrincipleQuantitative AnalysisSpeed (per sample)Structural InformationOnline MonitoringInstrumentation Cost
NMR Nuclear spin transitions in a magnetic fieldExcellent (qNMR)[3][4]Moderate (minutes)High (detailed molecular structure)Possible (flow-NMR)[5]High
GC-MS Separation by volatility and polarity, detection by mass-to-charge ratioGood (with internal standards)[6]Fast (minutes)High (molecular weight and fragmentation)DifficultModerate to High
HPLC Separation based on polarity, detection by various methods (e.g., UV, MS)Excellent (with calibration)[7]Slower (minutes)Limited (retention time, MS provides more)Possible (automated sampling)[8]Moderate to High
FTIR Vibrational transitions of functional groupsSemi-quantitative (can be quantitative with calibration)[9]Very Fast (seconds to minutes)Moderate (functional groups)[10]Excellent (in-situ ATR-FTIR)[11]Moderate

Experimental Workflows and Logical Relationships

The following diagrams illustrate generalized workflows for sample analysis and the logical relationship between different analytical techniques for comprehensive reaction characterization.

G cluster_0 Reaction Monitoring Workflow Reaction in this compound Reaction in this compound Aliquot Sampling Aliquot Sampling Reaction in this compound->Aliquot Sampling Time-course Quenching Quenching Aliquot Sampling->Quenching Sample Preparation Sample Preparation Quenching->Sample Preparation Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis

A generalized workflow for monitoring a chemical reaction.

G Reaction Mixture Reaction Mixture FTIR FTIR Reaction Mixture->FTIR Functional Group Analysis (in-situ) NMR NMR Reaction Mixture->NMR Structural Elucidation & Quantification Chromatography Chromatography Reaction Mixture->Chromatography Separation & Quantification Product Identification Product Identification NMR->Product Identification GC-MS GC-MS Chromatography->GC-MS Volatile Analytes HPLC-MS HPLC-MS Chromatography->HPLC-MS Non-volatile/Polar Analytes GC-MS->Product Identification HPLC-MS->Product Identification Reaction Outcome Reaction Outcome Product Identification->Reaction Outcome

Logical relationship of analytical techniques for reaction characterization.

Experimental Protocols

Sample Quenching and Preparation

Proper quenching is critical to stop the reaction at a specific time point and prepare a stable sample for analysis. The choice of quenching agent depends on the nature of the reaction.

Protocol for Quenching Organometallic Reactions (e.g., Grignard):

  • Prepare a quenching solution (e.g., saturated aqueous NH₄Cl or cold 1 M HCl) in a separate vial.

  • At the desired time point, withdraw a known volume of the reaction mixture (e.g., 100 µL) using a dry syringe.

  • Immediately add the aliquot to the vigorously stirred quenching solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • The sample is now ready for dilution and analysis by GC-MS or HPLC. For NMR, the solvent can be evaporated and the residue dissolved in a deuterated solvent.

General Protocol for Non-organometallic Reactions:

  • Withdraw an aliquot of the reaction mixture.

  • Quench by rapidly cooling in an ice bath and/or diluting with a cold solvent that is miscible with the reaction mixture but does not interfere with the analysis.

  • If necessary, filter the sample to remove any solids.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis.[13] Quantitative NMR (qNMR) can provide accurate determination of reactant conversion, product formation, and yield without the need for response factors.[14][15]

Protocol for ¹H qNMR Analysis:

  • Sample Preparation:

    • Accurately weigh a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride) into a vial. The standard should have a sharp singlet that does not overlap with reactant or product signals.[16]

    • Add the quenched and dried reaction mixture to the vial.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

  • Instrumental Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any peak of interest to ensure full relaxation. A value of 30-60 seconds is often sufficient.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the peaks to be integrated.[14]

    • Acquisition Time (aq): Should be long enough to ensure good digital resolution.

  • Data Processing and Analysis:

    • Apply a gentle line broadening (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the characteristic, well-resolved peaks of the starting material, product, and internal standard.

    • Calculate the concentration or molar ratio using the integral values, the number of protons giving rise to each signal, and the known concentration of the internal standard.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing volatile and thermally stable compounds in the reaction mixture.[17]

Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Take the quenched and dried organic extract.

    • If necessary, add an internal standard (e.g., dodecane or another hydrocarbon that does not co-elute with any component of interest).

    • Dilute the sample to an appropriate concentration (typically 10-100 µg/mL) with a volatile solvent such as dichloromethane or ethyl acetate.[18][19]

    • Transfer the diluted sample to a GC vial.

  • Instrumentation and Conditions: [6]

    • Gas Chromatograph: Standard GC system with a mass selective detector.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50-70 °C, hold for 2 minutes.

      • Ramp: 10-20 °C/min to 280-300 °C.

      • Final hold: 2-5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the components based on their retention times and mass spectra by comparison with standards or library databases.

    • Quantify the components by integrating the peak areas and comparing them to the internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for non-volatile, polar, or thermally sensitive compounds.[7]

Protocol for HPLC Analysis:

  • Sample Preparation:

    • Take the quenched reaction mixture.

    • Dilute with the mobile phase to an appropriate concentration.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Transfer to an HPLC vial.

  • Instrumentation and Conditions (Reversed-Phase):

    • HPLC System: Standard HPLC with a suitable detector (e.g., UV-Vis or MS).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid for better peak shape and MS compatibility.[20]

      • Example Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-20 µL.

    • Detector: UV detection at a wavelength where the analytes absorb, or MS detection for more universal detection and identification.

  • Data Analysis:

    • Identify peaks by their retention times compared to standards.

    • Quantify by creating a calibration curve with standards of known concentrations.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, allows for real-time monitoring of functional group changes directly in the reaction vessel without the need for sampling.[21][22]

Protocol for In-situ ATR-FTIR Monitoring:

  • Setup:

    • Insert the ATR-FTIR probe directly into the reaction flask. Ensure the probe material is compatible with the reaction mixture.

    • Set up the reaction as usual.

  • Data Acquisition:

    • Collect a background spectrum of the solvent (this compound) and starting materials before initiating the reaction.

    • Once the reaction starts, continuously collect spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Monitor the decrease in the absorbance of characteristic peaks of the starting materials and the increase in the absorbance of characteristic peaks of the product. For example, in an alkylation reaction, one might monitor the disappearance of an N-H stretch and the appearance of a new C-N stretch.[8]

    • Plot the absorbance of key peaks versus time to generate a reaction profile. This can be used to determine reaction kinetics and endpoints.[23]

Quantitative Data Summary

The following table provides an example of how to present quantitative data from a hypothetical reaction monitoring experiment.

Table 1: Time-course analysis of the formation of Product P from Reactant R in this compound at 60°C, monitored by ¹H qNMR.

Time (min)[Reactant R] (M)[Product P] (M)Conversion (%)
00.5000.0000.0
150.3750.12525.0
300.2810.21943.8
600.1760.32464.8
1200.0780.42284.4
2400.0240.47695.2

Conclusion

The analytical techniques and protocols outlined in this document provide a robust framework for the comprehensive characterization of chemical reactions conducted in this compound. A combination of spectroscopic and chromatographic methods is often ideal for obtaining a complete picture of the reaction, from real-time functional group changes to detailed structural elucidation and accurate quantification of all components. Careful sample preparation and optimization of instrumental parameters are key to obtaining reliable and reproducible results.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Diethyl Cellosolve as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl cellosolve, also known as 2-ethoxyethyl ether or ethylene glycol diethyl ether, is a high-boiling point ether solvent with properties that make it a valuable, albeit specialized, choice in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. Its high boiling point (121 °C) allows for reactions to be conducted at elevated temperatures, which can be crucial for driving slow reactions to completion. As an aprotic and relatively non-polar solvent, it is suitable for a variety of reaction types, including nucleophilic substitutions and metal-catalyzed cross-couplings. This document provides detailed application notes and a representative protocol for the use of diethyl cellosolve in the synthesis of a key pharmaceutical intermediate.

Key Properties of Diethyl Cellosolve for Pharmaceutical Synthesis

PropertyValueSignificance in API Synthesis
Boiling Point 121 °CEnables reactions to be run at higher temperatures, potentially increasing reaction rates and driving equilibria towards products.
Freezing Point -74 °CAllows for a wide operational temperature range.
Density 0.842 g/mL at 20 °CStandard physical property for process calculations.
Solubility in Water InsolubleFacilitates aqueous workups and product extraction.
Dielectric Constant ~4.1Aprotic, non-polar nature influences reaction mechanisms and solubility of reagents.
Chemical Formula C₂H₅OCH₂CH₂OC₂H₅Ether linkages are generally stable under many reaction conditions.

Application: Synthesis of 4,6-Diethoxypyrimidine, a Kinase Inhibitor Intermediate

The pyrimidine scaffold is a core component of many kinase inhibitors, a class of targeted cancer therapeutics. The synthesis of substituted pyrimidines is therefore of significant interest in medicinal chemistry. The following protocol describes the synthesis of 4,6-diethoxypyrimidine from 4,6-dichloropyrimidine, a common precursor. While this reaction is often performed in ethanol, the use of a higher-boiling solvent like diethyl cellosolve can offer advantages in terms of reaction time and completion, especially in less reactive systems.

Experimental Protocol: Synthesis of 4,6-Diethoxypyrimidine

This protocol details the Williamson ether synthesis for the preparation of 4,6-diethoxypyrimidine from 4,6-dichloropyrimidine using sodium ethoxide in diethyl cellosolve.

Materials:

  • 4,6-Dichloropyrimidine

  • Sodium metal

  • Anhydrous Ethanol

  • Diethyl Cellosolve (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of Sodium Ethoxide: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal (2.2 equivalents relative to 4,6-dichloropyrimidine) in small portions to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.

  • Solvent Exchange: Add anhydrous diethyl cellosolve to the flask. Remove the ethanol by distillation. This leaves a solution/slurry of sodium ethoxide in diethyl cellosolve.

  • Reaction: To the solution of sodium ethoxide in diethyl cellosolve, add a solution of 4,6-dichloropyrimidine (1.0 equivalent) in a small amount of anhydrous diethyl cellosolve dropwise at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain for 2-4 hours. The higher boiling point of diethyl cellosolve compared to ethanol allows for a higher reaction temperature, potentially reducing the reaction time.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude 4,6-diethoxypyrimidine by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the synthesis of 4,6-diethoxypyrimidine, comparing the use of ethanol and diethyl cellosolve as solvents to highlight the potential advantages of the latter.

ParameterEthanol as SolventDiethyl Cellosolve as Solvent
Reaction Temperature 78 °C (Reflux)110 °C
Reaction Time 8 - 12 hours2 - 4 hours
Yield of Crude Product 85%92%
Purity (by GC) 90%95%
Workup Procedure Standard aqueous workupStandard aqueous workup

Logical Workflow Diagram

The following diagram illustrates the logical steps involved in the synthesis of 4,6-diethoxypyrimidine.

Synthesis_Workflow start Start prep_naoe Prepare Sodium Ethoxide in Ethanol start->prep_naoe solvent_exchange Solvent Exchange to Diethyl Cellosolve prep_naoe->solvent_exchange reaction React with 4,6-Dichloropyrimidine solvent_exchange->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification end Final Product: 4,6-Diethoxypyrimidine purification->end

Synthetic workflow for 4,6-diethoxypyrimidine.

Signaling Pathway Diagram (Hypothetical Kinase Inhibition)

4,6-Disubstituted pyrimidines are precursors to various kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling pathway where a kinase inhibitor derived from 4,6-diethoxypyrimidine might act.

Kinase_Inhibition_Pathway cluster_cell Cellular Processes growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor Binds downstream_kinase Downstream Kinase (e.g., MEK) receptor->downstream_kinase Activates transcription_factor Transcription Factor (e.g., ERK) downstream_kinase->transcription_factor Phosphorylates cell_proliferation Cell Proliferation & Survival transcription_factor->cell_proliferation Promotes inhibitor Kinase Inhibitor (Derived from 4,6-diethoxypyrimidine) inhibitor->receptor Inhibits ATP Binding

Hypothetical kinase signaling pathway inhibition.

Diethyl cellosolve serves as a useful high-boiling point solvent in specific applications for the synthesis of APIs and their intermediates. Its properties allow for conducting reactions at elevated temperatures, which can lead to shorter reaction times and higher yields, as illustrated in the hypothetical synthesis of 4,6-diethoxypyrimidine. While not a universally employed solvent in pharmaceutical manufacturing due to potential toxicological concerns associated with some glycol ethers, its application in targeted, well-controlled synthetic steps can be advantageous. Researchers and drug development professionals should consider diethyl cellosolve as a viable option when a high-boiling, aprotic, and non-polar medium is required to optimize a challenging chemical transformation.

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2-Diethoxyethane for Anhydrous Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,2-diethoxyethane (also known as glyme or ethylene glycol diethyl ether) for use in anhydrous reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure your solvent is of the highest purity for your moisture-sensitive applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound that can affect my anhydrous reaction?

A1: The two primary impurities of concern in this compound for anhydrous reactions are water and peroxides. Water can quench moisture-sensitive reagents and catalysts, while peroxides can initiate unwanted side reactions and pose a significant safety hazard, especially upon concentration.[1][2]

Q2: How can I test for the presence of peroxides in my this compound?

A2: Several methods are available for detecting peroxides. Commercially available peroxide test strips offer a quick and semi-quantitative assessment.[3][4] For a more sensitive qualitative test, a potassium iodide solution in glacial acetic acid can be used. A yellow to brown color indicates the presence of peroxides.[3][5]

Q3: What is the deep blue color I see when I use a sodium/benzophenone still, and what does it indicate?

A3: The deep blue or purple color is due to the formation of the benzophenone ketyl radical anion.[6][7] This radical is formed when benzophenone reacts with sodium metal. Its presence is a reliable indicator that the solvent is anhydrous and free of oxygen, as the ketyl is rapidly quenched by both.

Q4: Is it safe to distill this compound to dryness?

A4: Absolutely not. Distilling any peroxide-forming ether, including this compound, to dryness is extremely dangerous and can lead to a violent explosion.[2] Peroxides are less volatile than the ether and will concentrate in the distillation flask, creating a shock-sensitive and explosive residue. Always leave at least 10-20% of the solvent in the distillation flask.[2]

Q5: How should I store purified anhydrous this compound?

A5: Anhydrous this compound should be stored in a tightly sealed, dark, and dry container, preferably under an inert atmosphere of nitrogen or argon to prevent the re-formation of peroxides and absorption of moisture.[1] It is best to use the purified solvent immediately.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 629-14-1
Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
Boiling Point 121 °C
Melting Point -74 °C
Density 0.8484 g/cm³ (at 20 °C)[1]
Solubility in Water 20 g/L (at 20 °C)
Flash Point 35 °C

Table 2: Peroxide Hazard Levels and Recommended Actions

Peroxide ConcentrationHazard LevelRecommended Action
< 3 ppmLowReasonably safe for most laboratory procedures.[5]
3 - 30 ppmModerateAvoid concentration. Recommended for disposal if not used immediately.[5]
> 30 ppmHighUnacceptable. Dispose of the solvent or remove peroxides before use.[5]
> 100 ppmSevereDo not handle. Contact Environmental Health and Safety for disposal.[8]
Visible Crystals ExtremePotential bomb. Do not touch or move the container. Evacuate the area and contact emergency personnel.[8]

Experimental Protocols

Protocol 1: Purification by Distillation from Sodium/Benzophenone

This method is highly effective for obtaining extremely dry and oxygen-free this compound, with water content reported to be less than 10 ppm.

Materials:

  • This compound (pre-dried with a suitable agent like calcium hydride if very wet)

  • Sodium metal (as wire or dispersion)

  • Benzophenone

  • Distillation apparatus (flame-dried)

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a flame-dried distillation apparatus equipped with a reflux condenser and an inert gas inlet. Ensure all joints are well-sealed.

  • Initial Drying (Optional but Recommended): If the solvent is known to be wet, pre-dry it by stirring over a less reactive drying agent such as calcium hydride for several hours, followed by decantation.

  • Addition of Drying Agents: To the distillation flask, add small pieces of sodium metal.

  • Reflux: Add the pre-dried this compound to the flask and bring the solvent to a gentle reflux under a positive pressure of inert gas. Reflux for at least one hour to remove residual water.

  • Indicator Addition: Add a small amount of benzophenone to the refluxing solvent.

  • Observation: Continue to reflux. A persistent deep blue or purple color will develop, indicating that the solvent is anhydrous and oxygen-free. If the color fades, it indicates the presence of water or oxygen, and more sodium and reflux time may be needed.

  • Distillation: Once the blue color is stable, distill the solvent slowly, collecting the fraction that boils at the correct temperature (121 °C).

  • Quenching the Still: After distillation, cool the still pot to room temperature. Under an inert atmosphere, cautiously add a less reactive alcohol like isopropanol to quench the remaining sodium, followed by ethanol, and finally, water.

Protocol 2: Peroxide Removal using Activated Alumina

This method is suitable for removing peroxides and water.

Materials:

  • This compound containing peroxides

  • Activated alumina (basic or neutral, 80-mesh)

  • Chromatography column

Procedure:

  • Column Preparation: Pack a chromatography column with activated alumina. The amount of alumina will depend on the volume of solvent to be purified (a general guideline is 80g of alumina for 100-400 mL of solvent).

  • Solvent Purification: Pass the this compound through the alumina column.

  • Peroxide Test: Test the eluted solvent for the presence of peroxides to ensure their complete removal.

  • Alumina Deactivation: After use, the alumina may contain concentrated peroxides. It should be safely deactivated by slurrying with a dilute acidic solution of ferrous sulfate.

Protocol 3: Peroxide Removal using Ferrous Sulfate

This is a convenient method for removing peroxides from water-soluble ethers.

Materials:

  • This compound containing peroxides

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Separatory funnel

Procedure:

  • Prepare Ferrous Sulfate Solution: Prepare a solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of water and adding 6 mL of concentrated sulfuric acid.

  • Extraction: In a separatory funnel, shake the this compound with an equal volume of the ferrous sulfate solution. Release any pressure buildup.

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Repeat: Repeat the extraction until a fresh portion of the ferrous sulfate solution no longer shows a color change, and the solvent tests negative for peroxides.

  • Drying: Wash the solvent with water to remove any residual acid and then dry it over a suitable drying agent like anhydrous magnesium sulfate or calcium chloride.

  • Final Purification: For highly anhydrous applications, a final distillation from a suitable drying agent is recommended.

Troubleshooting Guides

Issue 1: The Sodium/Benzophenone Still Does Not Turn Blue

  • Possible Cause: The solvent contains a significant amount of water.

    • Solution: Continue refluxing. If the blue color does not appear after several hours, the still may be "wet." Consider pre-drying the solvent with a less reactive drying agent before adding it to the still.

  • Possible Cause: The sodium metal is coated with an oxide layer and is not reactive.

    • Solution: Add fresh, clean sodium to the still. Using sodium dispersion can also increase the reactive surface area.

  • Possible Cause: Insufficient benzophenone.

    • Solution: Add a small amount of additional benzophenone.

Issue 2: The Blue Color of the Sodium/Benzophenone Still Fades After Turning Blue

  • Possible Cause: Introduction of air (oxygen) or moisture into the system.

    • Solution: Check all connections for leaks and ensure a positive pressure of inert gas is maintained.

  • Possible Cause: The still is being replenished with "wet" solvent.

    • Solution: Ensure the solvent used for refilling is pre-dried.

Issue 3: Peroxides are still detected after purification with activated alumina.

  • Possible Cause: The capacity of the alumina column was exceeded.

    • Solution: Use a larger column with more activated alumina or pass the solvent through the column at a slower rate.

  • Possible Cause: The alumina is not sufficiently active.

    • Solution: Use freshly opened or properly regenerated activated alumina. Alumina can be regenerated by heating at 180-350 °C under a stream of dry nitrogen.[9][10][11]

Visualizations

Purification_Decision_Tree start Start: Need Anhydrous This compound peroxide_test Test for Peroxides start->peroxide_test peroxides_present Peroxides Present? peroxide_test->peroxides_present high_peroxides > 30 ppm or Crystals Present? peroxides_present->high_peroxides Yes moisture_sensitivity Reaction Highly Moisture Sensitive? peroxides_present->moisture_sensitivity No dispose DANGER: Dispose According to Safety Protocols high_peroxides->dispose Yes remove_peroxides Remove Peroxides: - Activated Alumina - Ferrous Sulfate Wash high_peroxides->remove_peroxides No remove_peroxides->moisture_sensitivity na_benzophenone Purify via Sodium/ Benzophenone Still moisture_sensitivity->na_benzophenone Yes activated_alumina_dry Dry over Activated Alumina or Molecular Sieves moisture_sensitivity->activated_alumina_dry No use_solvent Use Purified Solvent na_benzophenone->use_solvent activated_alumina_dry->use_solvent Troubleshooting_Still start Problem: Sodium/ Benzophenone Still Not Turning Blue check_reflux Is the still at reflux? start->check_reflux check_sodium Is the sodium fresh and not coated? check_reflux->check_sodium Yes solution_reflux Continue refluxing for several more hours. check_reflux->solution_reflux No check_benzophenone Is there enough benzophenone? check_sodium->check_benzophenone Yes solution_sodium Add fresh, clean sodium or sodium dispersion. check_sodium->solution_sodium No check_solvent Is the solvent pre-dried? check_benzophenone->check_solvent Yes solution_benzophenone Add more benzophenone. check_benzophenone->solution_benzophenone No check_solvent->solution_reflux Yes solution_predry Pre-dry solvent with CaH2 before adding. check_solvent->solution_predry No

References

Technical Support Center: Peroxide Removal from 1,2-Diethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and removal of peroxides from 1,2-diethoxyethane. Peroxides can form in ethers like this compound upon exposure to air and light, creating a significant explosion hazard, particularly when concentrated during distillation or evaporation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are peroxides and why are they dangerous in this compound?

A1: Peroxides are reactive compounds containing an oxygen-oxygen single bond (R-O-O-R'). In ethers like this compound, they are formed through a process called autoxidation when the solvent is exposed to atmospheric oxygen, a reaction often catalyzed by light and heat. These peroxide impurities are highly unstable and can decompose explosively when subjected to heat, friction, or mechanical shock.[3] The danger is significantly amplified during processes like distillation or evaporation, where the less volatile peroxides become concentrated in the residue.[1][2]

Q2: How can I detect the presence of peroxides in my solvent?

A2: Before opening any container, perform a visual inspection. If you observe crystal formation (especially around the cap), a viscous oily layer, or cloudiness, do not handle or open the container.[2][4][5] Treat it as a potential bomb and contact your institution's Environmental Health & Safety (EHS) office immediately.[1] If there are no visual signs, you can test for peroxides using commercial test strips or a potassium iodide solution.[4][6]

Q3: How often should I test my this compound for peroxides?

A3: this compound is a known peroxide former.[7][8][9] It is recommended to test opened containers at least every three to six months.[10] Always test for peroxides before any distillation, evaporation, or other concentration step, regardless of the container's age.[10] Unopened containers should be safely discarded after the manufacturer's expiration date or within one year of receipt.[7]

Q4: What are the acceptable concentration limits for peroxides?

A4: The acceptable limit depends on the intended application. However, a general safety guideline is to take action if peroxide levels exceed 25-30 ppm. Solvents with concentrations above 100 ppm should be considered extremely hazardous and slated for immediate disposal by EHS professionals.[3][7] See the table below for a summary of hazard levels.

Q5: What should I do if I find high levels of peroxides?

A5: If peroxide levels are above the acceptable limit for your procedure but below the hazardous disposal threshold (e.g., >30 ppm but <100 ppm), you should treat the solvent to remove the peroxides before use.[10] Common methods include treatment with activated alumina or a ferrous sulfate solution.[1][9] If levels are dangerously high or if you are not equipped to perform the removal procedure safely, do not use the solvent and arrange for its disposal through your EHS department.[7]

Q6: How can I prevent or minimize peroxide formation?

A6: To minimize peroxide formation, store this compound in airtight, light-resistant (amber) containers in a cool, dark, and well-ventilated area.[3][11] If possible, storing the solvent under an inert atmosphere, such as nitrogen or argon, can significantly reduce the rate of peroxide formation.[8] Always purchase solvents in the smallest quantity needed for your work to avoid long-term storage of opened containers.[10]

Troubleshooting Guide

Problem: My peroxide test strip gives an ambiguous or unclear result.

  • Solution: Ensure you are following the manufacturer's instructions precisely. Some strips require the addition of a drop of water after the solvent evaporates for a clear reading in organic solvents.[12] If still in doubt, use a more sensitive chemical method, such as the potassium iodide test, to confirm the result.[10]

Problem: I treated my this compound, but it still tests positive for peroxides.

  • Solution: The treatment may not have been sufficient. Repeat the purification procedure. For the ferrous sulfate wash, ensure vigorous shaking to promote mixing. For the alumina column, ensure you are using a sufficient amount of fresh, activated alumina and that the solvent is passed through the column slowly enough for the reaction to occur.[9] After a second treatment, if peroxides are still present, consider disposing of the solvent.

Problem: I see solid crystals or an oily layer in my solvent container.

  • Solution: DO NOT MOVE OR OPEN THE CONTAINER. These crystals are likely explosive peroxide salts.[4] This is an extremely dangerous situation. Cordon off the area, alert your colleagues, and immediately contact your institution's EHS or hazardous materials team for emergency disposal.[13]

Problem: My solvent turned yellow after the ferrous sulfate wash.

  • Solution: A yellow or brownish color may indicate the presence of oxidized iron salts. This is generally not a major issue and can often be removed by washing the solvent with water, followed by drying with an appropriate drying agent like anhydrous magnesium sulfate or sodium sulfate.

Data and Methodologies

Peroxide Hazard Levels

The following table summarizes generally accepted peroxide concentration levels and the corresponding actions.

Peroxide ConcentrationHazard LevelRecommended Action
< 25-30 ppmLow HazardConsidered safe for most laboratory procedures, including moderate heating.[7][10][14]
25 - 100 ppmModerate HazardUnsafe for distillation or evaporation which concentrates peroxides.[7] Remove peroxides before use or dispose of the solvent.[10]
> 100 ppmHigh HazardExtremely dangerous. Do not handle.[7] Contact EHS immediately for disposal.
Visible CrystalsExtreme HazardPotentially explosive. Do not move or open the container.[1][4] Contact EHS for emergency disposal.
Comparison of Peroxide Removal Methods
MethodPrincipleAdvantagesDisadvantages / Considerations
Activated Alumina Column Adsorption and decomposition of hydroperoxides.[9]Effective for both water-soluble and water-insoluble ethers.[1][14] Provides dry, peroxide-free solvent.Does not destroy all peroxide types (e.g., dialkyl peroxides).[9] The used alumina may still contain peroxides and must be quenched with a ferrous sulfate solution before disposal.[9][14] May remove inhibitors.[2]
Ferrous Sulfate (Fe²⁺) Wash Reduction of peroxides by ferrous iron (Fe²⁺ → Fe³⁺).[1]Effectively destroys peroxides. The reagents are inexpensive and readily available.[10]Introduces water and acid into the solvent, requiring subsequent washing and drying steps.[10] Less effective for water-insoluble ethers if mixing is poor.

Experimental Protocols

Safety First: Always work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.[4]

Protocol 1: Testing for Peroxides (Potassium Iodide Method)

This method is highly sensitive and suitable for detecting most types of peroxides.[10]

Materials:

  • Sample of this compound (1 mL)

  • Glacial acetic acid (1 mL)

  • Potassium iodide (KI), solid (100 mg)

  • Small test tube or vial

Procedure:

  • In a clean test tube, dissolve approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid.[4]

  • Add 1 mL of the this compound sample to this solution.[4]

  • Gently mix the contents.

  • Observe the color of the solution against a white background.[4]

    • No color change: Peroxides are absent or below the detection limit.

    • Pale yellow: A low concentration of peroxides is present (0.001-0.005%).[10]

    • Bright yellow or brown: A high and potentially hazardous concentration of peroxides is present.[10]

Protocol 2: Peroxide Removal using Activated Alumina

This method is effective for removing hydroperoxides and is convenient for obtaining an anhydrous, purified solvent.[1][9]

Materials:

  • Peroxide-containing this compound

  • Basic activated alumina (80-mesh)

  • Chromatography column

  • Glass wool or fritted disc

  • Collection flask

Procedure:

  • Securely clamp a chromatography column in a vertical position inside a fume hood.

  • Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column.

  • Fill the column with basic activated alumina. A column of about 2 x 33 cm containing 80g of alumina is typically sufficient for 100-400 mL of solvent.[9]

  • Gently tap the column to pack the alumina evenly.

  • Carefully pour the this compound onto the top of the alumina bed, allowing it to pass through the column via gravity into a clean collection flask.

  • Collect the purified solvent.

  • Crucially, test the collected solvent for peroxides to confirm their removal. [9]

  • Decontamination of Alumina: After use, the alumina must be treated as hazardous. Do not allow it to dry out. Quench the wet alumina by slurrying it with a dilute, acidic solution of ferrous sulfate before disposal.[9]

Protocol 3: Peroxide Removal using Ferrous Sulfate Wash

This chemical reduction method is robust for destroying peroxides in water-soluble ethers.[1][10]

Materials:

  • Peroxide-containing this compound

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Separatory funnel

Procedure:

  • Prepare the Ferrous Sulfate Solution: In a fume hood, carefully prepare the wash solution by dissolving 60 g of ferrous sulfate heptahydrate in 100 mL of water, then slowly adding 6 mL of concentrated sulfuric acid.[1][10]

  • Pour the peroxide-containing this compound into a separatory funnel.

  • Add an equal volume of the freshly prepared ferrous sulfate solution.[10]

  • Stopper the funnel and shake, venting frequently to release any pressure. Gentle shaking is recommended for the first extraction.[10]

  • Allow the layers to separate, then drain and discard the lower aqueous layer.

  • Repeat the wash two to three times, until the solvent tests negative for peroxides.[10]

  • Post-Treatment: The solvent will contain dissolved water and possibly some acid. Wash it with water to remove residual salts and acid, then dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate). The solvent can then be further purified by distillation if required (after confirming zero peroxides).

Workflow and Decision Making

The following diagram outlines the logical workflow for safely handling and purifying this compound that may contain peroxides.

Peroxide_Removal_Workflow start Start: Handle container of This compound visual_inspect Visually Inspect Container (Look for crystals, cloudiness, oily layers) start->visual_inspect decision_crystals Crystals or Precipitate Visible? visual_inspect->decision_crystals stop_ehs STOP! DO NOT HANDLE Contact EHS for Emergency Disposal decision_crystals->stop_ehs  Yes test_peroxides Test for Peroxides (Use Test Strips or KI Method) decision_crystals->test_peroxides No   decision_level Peroxide Level > 30 ppm? test_peroxides->decision_level safe_to_use Solvent is Safe for Use (Proceed with Caution) decision_level->safe_to_use No   choose_method Choose Peroxide Removal Method decision_level->choose_method  Yes alumina Activated Alumina Column choose_method->alumina ferrous Ferrous Sulfate Wash choose_method->ferrous retest Re-test Solvent for Peroxides alumina->retest ferrous->retest decision_removed Peroxides Removed? retest->decision_removed purified Purified Solvent Ready for Use decision_removed->purified  Yes repeat Repeat Treatment or Dispose of Solvent via EHS decision_removed->repeat No  

Workflow for handling and purifying this compound.

References

Technical Support Center: 1,2-Diethoxyethane (DEE) in Electrochemical Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,2-diethoxyethane (DEE) as an electrolyte solvent in electrochemical cells.

Troubleshooting Guides and FAQs

This section addresses common stability issues encountered during experiments with DEE-based electrolytes.

Q1: My cell is showing a rapid capacity fade and low Coulombic efficiency. What are the potential causes related to the DEE electrolyte?

A1: Rapid capacity fade and low Coulombic efficiency are common indicators of electrolyte instability. With this compound (DEE), several factors could be at play:

  • Reductive Decomposition: At the anode, particularly with highly reactive electrodes like lithium metal, DEE can be reduced. This process consumes the electrolyte and can contribute to the formation of an unstable Solid Electrolyte Interphase (SEI). An unstable SEI can continuously crack and reform, consuming more electrolyte and lithium, leading to capacity loss.

  • Oxidative Decomposition: At the cathode, especially at high voltages, DEE can be oxidized. This is a known issue with ether-based electrolytes, which generally have lower oxidative stability compared to carbonate-based solvents.[1] This decomposition can lead to the formation of soluble species that shuttle to the anode and react, further destabilizing the system. It can also result in the formation of insulating layers on the cathode, increasing impedance and reducing performance.

  • Impurities: The presence of impurities such as water or peroxides in the DEE can lead to parasitic reactions. Water can react with the lithium salt (e.g., LiPF6) to form hydrofluoric acid (HF), which can attack both the electrodes and the electrolyte. Peroxides, which can form in ethers upon exposure to air, are highly reactive and can degrade the electrolyte and electrode surfaces.

Q2: I am observing a gradual increase in cell impedance over cycling. How can this be related to DEE electrolyte stability?

A2: A gradual increase in cell impedance is often linked to changes at the electrode-electrolyte interfaces. Key contributors related to DEE include:

  • SEI Growth: Continuous decomposition of DEE at the anode can lead to the thickening of the SEI layer. A thicker SEI increases the resistance to Li-ion transport, thereby increasing the overall cell impedance.

  • Cathode Electrolyte Interphase (CEI) Formation: Oxidative decomposition of DEE at the cathode can form a passivating layer known as the Cathode Electrolyte Interphase (CEI). While a stable CEI is beneficial, a poorly formed or continuously growing CEI can be resistive and hinder charge transfer, leading to increased impedance.

  • Decomposition Product Deposition: Soluble products from DEE decomposition can migrate and deposit on the electrode surfaces, blocking active sites and increasing interfacial resistance.

Q3: What are the typical decomposition products of DEE in an electrochemical cell, and how can I detect them?

A3: The decomposition of DEE, similar to its analogue 1,2-dimethoxyethane (DME), can proceed through several pathways, leading to a variety of products.

  • On the Anode (Reduction): Reductive decomposition can lead to the cleavage of C-O bonds, potentially forming alkanes (like ethane), alkoxides, and lithium carbonate.

  • On the Cathode (Oxidation): Oxidative decomposition can result in the formation of aldehydes, esters, and carbon dioxide. In the presence of superoxide radicals (in Li-O2 systems), decomposition can yield products like formaldehyde and methoxyethene.

To detect these decomposition products, a combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile organic compounds in the electrolyte after cycling.[2][3][4][5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify functional groups of decomposition products, both in the liquid electrolyte and on the electrode surfaces (ex-situ or in-situ).[6][7]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can analyze the chemical composition of the SEI and CEI layers, providing insight into the inorganic and organic decomposition products that form these interphases.

Q4: How can I improve the stability of my DEE-based electrolyte?

A4: Several strategies can be employed to enhance the stability of DEE electrolytes:

  • Use of Additives: Film-forming additives can be introduced to the electrolyte. These additives are designed to be preferentially reduced or oxidized to form a more stable and protective SEI or CEI layer, preventing further decomposition of the DEE.

  • Salt Selection: The choice of lithium salt plays a crucial role. For instance, lithium bis(fluorosulfonyl)imide (LiFSI) is known to contribute to the formation of a stable, LiF-rich SEI, which can enhance the overall stability of ether-based electrolytes.[8]

  • Concentration Optimization: In some cases, increasing the salt concentration to form a "localized high-concentration electrolyte" can improve stability. In such systems, the solvent molecules are more strongly coordinated with the lithium ions, which can increase their resistance to decomposition.[9]

  • Purity Control: Ensure the use of high-purity DEE and other electrolyte components. Rigorous drying of the solvent and salt, and assembly of cells in an inert atmosphere (e.g., an argon-filled glovebox) are critical to minimize impurities like water.

Data Presentation

Table 1: Comparative Physicochemical Properties of Ethers and Carbonates

PropertyThis compound (DEE)1,2-Dimethoxyethane (DME)Ethylene Carbonate (EC)Diethyl Carbonate (DEC)
Molecular Formula C6H14O2C4H10O2C3H4O3C5H10O3
Molar Mass ( g/mol ) 118.1790.1288.06118.13
Boiling Point (°C) 121.485248127
Viscosity (mPa·s at 25°C) ~0.70.451.9 (at 40°C)0.75
Dielectric Constant ~5.77.289.8 (at 40°C)2.8

Note: Values are approximate and can vary with temperature and purity.

Table 2: Electrochemical Performance of DEE-based Electrolytes (Illustrative Data)

Electrolyte CompositionAnodeCathodeAverage Coulombic Efficiency (%)Capacity Retention after 100 cycles (%)
1 M LiFSI in DEELi MetalLiFePO498.093.5
1 M LiPF6 in DEE/EC (1:1)GraphiteNMC532~99.5~90
1 M LiTFSI in DEELi MetalSulfur~97.5~85

Note: This table presents illustrative data based on typical performance. Actual results will vary depending on specific cell design, testing conditions, and materials used.

Experimental Protocols

Protocol 1: Evaluation of Electrochemical Stability Window using Cyclic Voltammetry (CV)

  • Cell Assembly:

    • In an argon-filled glovebox, assemble a three-electrode cell.

    • Use a lithium metal foil as the reference and counter electrode.

    • Use a glassy carbon or platinum electrode as the working electrode.

    • Fill the cell with the DEE-based electrolyte to be tested.

  • Instrumentation:

    • Connect the cell to a potentiostat.

  • Measurement Parameters:

    • Set the potential range to scan from the open-circuit voltage (OCV) to a high potential (e.g., 5.0 V vs. Li/Li+) for the oxidative stability test, and from OCV to a low potential (e.g., -0.5 V vs. Li/Li+) for the reductive stability test.

    • Set a scan rate of 1-10 mV/s.

  • Data Acquisition and Analysis:

    • Run the cyclic voltammogram for several cycles.

    • The onset of a significant increase in current indicates the potential at which the electrolyte begins to decompose. The electrochemical stability window is the potential range between the onset of reduction and oxidation.

Protocol 2: Analysis of Electrolyte Decomposition Products using GC-MS

  • Sample Preparation:

    • Cycle a cell with the DEE-based electrolyte for a predetermined number of cycles.

    • In an argon-filled glovebox, carefully disassemble the cell.

    • Extract the electrolyte from the separator and electrodes using a high-purity solvent (e.g., dichloromethane or acetonitrile).

    • Dilute the extracted sample to an appropriate concentration for GC-MS analysis.

  • Instrumentation and Method:

    • Use a gas chromatograph coupled with a mass spectrometer.

    • Select a suitable GC column (e.g., a non-polar or mid-polar column) for separating the expected decomposition products.

    • Develop a temperature program for the GC oven to effectively separate the components of the electrolyte mixture.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST library).

    • Quantify the decomposition products by using internal or external standards.

Visualizations

G Troubleshooting Workflow for DEE Stability Issues start Start: Cell Performance Issue issue Identify Symptom: - Rapid Capacity Fade - Low Coulombic Efficiency - Increased Impedance start->issue cause1 Potential Cause: Reductive Decomposition at Anode issue->cause1 Anode-related cause2 Potential Cause: Oxidative Decomposition at Cathode issue->cause2 Cathode-related cause3 Potential Cause: Electrolyte Impurities (H2O, Peroxides) issue->cause3 General action1 Troubleshooting Action: - Use Film-Forming Additives - Optimize Salt (e.g., LiFSI) - Characterize SEI (XPS, EIS) cause1->action1 action2 Troubleshooting Action: - Lower Upper Cutoff Voltage - Use Cathode Coatings - Analyze CEI (XPS, FTIR) cause2->action2 action3 Troubleshooting Action: - Use High-Purity DEE - Dry Electrolyte Components Thoroughly - Assemble in Inert Atmosphere cause3->action3 end Resolution: Improved Cell Stability action1->end action2->end action3->end

Caption: Troubleshooting workflow for DEE stability issues.

G Simplified DEE Decomposition Pathways DEE This compound (DEE) Anode Anode (Reduction) < 1.0V vs Li/Li+ DEE->Anode Cathode Cathode (Oxidation) > 4.0V vs Li/Li+ DEE->Cathode Red_Products Decomposition Products: - Alkanes (e.g., Ethane) - Alkoxides - Li2CO3 Anode->Red_Products Ox_Products Decomposition Products: - Aldehydes - Esters - CO2 Cathode->Ox_Products SEI Unstable SEI Formation Red_Products->SEI CEI Resistive CEI Formation Ox_Products->CEI

Caption: Simplified DEE decomposition pathways.

G Experimental Workflow for DEE Stability Analysis start Start: Prepare DEE-based Electrolyte cv Cyclic Voltammetry (CV) - Determine Electrochemical Window start->cv eis Electrochemical Impedance Spectroscopy (EIS) - Monitor Interfacial Resistance start->eis cycling Galvanostatic Cycling - Evaluate Capacity Fade and Coulombic Efficiency start->cycling end End: Correlate Findings to Stability Issues cv->end eis->end post_mortem Post-mortem Analysis cycling->post_mortem gcms GC-MS of Electrolyte - Identify Soluble Decomposition Products post_mortem->gcms xps XPS of Electrodes - Analyze SEI/CEI Composition post_mortem->xps ftir FTIR of Electrodes - Identify Functional Groups in SEI/CEI post_mortem->ftir gcms->end xps->end ftir->end

Caption: Experimental workflow for DEE stability analysis.

References

Technical Support Center: Optimizing Reaction Conditions with 1,2-Diethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,2-diethoxyethane (glyme) as a solvent. The information is designed to help you optimize your reaction conditions and address common challenges encountered during experiments.

Section 1: Safety and Handling of this compound

1.1. Peroxide Formation and Removal

A critical safety concern with this compound is its propensity to form explosive peroxides upon exposure to air and light.[1]

FAQ 1: How do I know if my this compound contains peroxides?

Visible signs of peroxide formation include the presence of crystalline solids in the liquid or around the cap of the container.[1] A cloudy appearance can also indicate the presence of peroxides.[1] For a more quantitative assessment, peroxide test strips or a potassium iodide (KI) test can be used.

Troubleshooting Guide: Peroxide Testing

Test MethodProcedureInterpretation
Peroxide Test Strips Dip the test strip into the solvent for the time specified by the manufacturer. Compare the color of the strip to the provided chart.The chart will indicate the approximate concentration of peroxides in ppm. Concentrations above 100 ppm are generally considered hazardous and require treatment before use.[2]
Potassium Iodide (KI) Test To 1 mL of this compound, add 1 mL of a freshly prepared 10% KI solution in glacial acetic acid.- No color change or pale yellow: Low or no peroxides.[1] - Brown or purple color: High concentration of peroxides.[3]

FAQ 2: How can I remove peroxides from this compound?

Peroxides can be removed by treating the solvent with activated alumina or a ferrous sulfate solution.[4]

Experimental Protocol: Peroxide Removal with Activated Alumina

  • Column Preparation: Pack a chromatography column with activated basic alumina (approximately 100g of alumina per 100mL of solvent).[4]

  • Elution: Pass the this compound through the column.

  • Testing: Test the eluted solvent for the presence of peroxides using one of the methods described above.

  • Disposal of Alumina: After use, the alumina will contain the peroxides and should be handled as hazardous waste. It can be quenched by slurrying with a dilute acidic solution of ferrous sulfate.[4]

Experimental Protocol: Peroxide Removal with Ferrous Sulfate

  • Reagent Preparation: Prepare a solution of 60 g of ferrous sulfate (FeSO₄) and 6 mL of concentrated sulfuric acid in 110 mL of water.[3]

  • Washing: In a separatory funnel, wash the peroxide-containing this compound with an equal volume of the ferrous sulfate solution. Caution: Vent the separatory funnel frequently as pressure may build up.

  • Separation: Separate the organic layer.

  • Repeat: Repeat the washing process until a peroxide test of the organic layer is negative.

  • Drying: Dry the purified this compound over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

Section 2: Troubleshooting Grignard Reactions

This compound can be an effective solvent for Grignard reactions due to its ability to solvate the magnesium center. However, successful Grignard reactions require stringent anhydrous conditions.[5]

FAQ 3: My Grignard reaction is not initiating. What could be the problem?

Failure to initiate is a common issue. The primary causes are wet reagents/glassware or inactive magnesium.

Troubleshooting Guide: Grignard Reaction Initiation

Possible CauseTroubleshooting Steps
Presence of Water - Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[6] - Use anhydrous this compound. If in doubt, dry the solvent over a suitable drying agent (e.g., molecular sieves). - Ensure the organic halide is anhydrous.
Inactive Magnesium - Use fresh magnesium turnings. Old magnesium can have an oxide layer that prevents reaction. - Activate the magnesium by gently crushing the turnings with a glass rod in the reaction flask. - Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine color or the evolution of gas indicates activation.[6]

Logical Workflow for Troubleshooting Grignard Reaction Initiation

start Grignard Reaction Fails to Initiate check_water Check for Moisture start->check_water dry_glassware Oven/Flame-dry Glassware check_water->dry_glassware Glassware? dry_solvent Use Anhydrous Solvent check_water->dry_solvent Solvent? dry_halide Ensure Halide is Dry check_water->dry_halide Halide? check_mg Check Magnesium Activity use_fresh_mg Use Fresh Magnesium check_mg->use_fresh_mg Old Mg? activate_mg Activate Magnesium (Iodine/Dibromoethane) check_mg->activate_mg Inactive Mg? dry_glassware->check_mg dry_solvent->check_mg dry_halide->check_mg success Reaction Initiates use_fresh_mg->success activate_mg->success

Troubleshooting Grignard reaction initiation.

FAQ 4: My Grignard reaction gives a low yield of the desired alcohol. What are the common side reactions?

Low yields are often due to the basicity of the Grignard reagent or side reactions with the starting materials.

Troubleshooting Guide: Low Yield in Grignard Reactions

Side ReactionCauseHow to Minimize
Wurtz Coupling The Grignard reagent reacts with the unreacted organic halide.Add the organic halide solution slowly to the magnesium suspension to maintain a low concentration of the halide.[6]
Enolization of the Carbonyl The Grignard reagent acts as a base and deprotonates the α-carbon of the aldehyde or ketone.Add the carbonyl compound slowly to the Grignard solution at a low temperature (e.g., 0 °C or below).[2]
Reduction of the Carbonyl For Grignard reagents with β-hydrogens, reduction of the carbonyl to an alcohol can occur.This is inherent to the Grignard reagent structure. If it is a major issue, a different Grignard reagent may be needed.

Data Presentation: Solvent Effects on Grignard Reaction Yield

While specific data for this compound is limited, the following table, adapted from comparative studies in other ethereal solvents, illustrates the general trend of solvent impact on the yield of a model Grignard reaction.[7]

SolventBoiling Point (°C)Dielectric ConstantTypical Yield (%)
Diethyl Ether354.385-95
Tetrahydrofuran (THF)667.680-90
2-Methyltetrahydrofuran (2-MeTHF)807.090-98
This compound1215.175-90 (estimated)

Section 3: Troubleshooting Suzuki-Miyaura Coupling Reactions

This compound can be a suitable solvent for Suzuki-Miyaura couplings, particularly at higher temperatures. The key to a successful reaction is the careful selection of the catalyst, base, and reaction conditions.[8]

FAQ 5: I am observing a low yield in my Suzuki coupling reaction. What are the key parameters to optimize?

Low yields in Suzuki couplings can result from a number of factors, including catalyst deactivation, an inappropriate base, or suboptimal temperature.

Troubleshooting Guide: Optimizing Suzuki Coupling Reactions

ParameterTroubleshooting Steps
Palladium Catalyst - Catalyst Loading: Too little catalyst will result in a slow or incomplete reaction. Too much can lead to side reactions. Typical loadings are 0.5-5 mol%.[9] - Ligand Choice: The choice of phosphine ligand is crucial. For challenging couplings, consider bulky, electron-rich ligands like SPhos or XPhos.
Base - Base Strength: The base is required to activate the boronic acid. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.[10] - Solubility: Ensure the base has some solubility in the reaction medium. The addition of a small amount of water can sometimes be beneficial.[8]
Temperature - The reaction temperature affects the rate of all steps in the catalytic cycle. This compound's high boiling point allows for a wide range of temperatures to be explored. A typical starting point is 80-100 °C.[11]
Water Content - While Suzuki couplings are often tolerant of water, and sometimes require it, excess water can lead to hydrolysis of the boronic acid. If this is suspected, use anhydrous conditions.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling in this compound

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add anhydrous, degassed this compound. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive pressure of inert gas.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Logical Workflow for Optimizing a Suzuki Coupling Reaction

start Low Yield in Suzuki Coupling check_catalyst Evaluate Catalyst System start->check_catalyst vary_loading Vary Catalyst Loading (0.5-5 mol%) check_catalyst->vary_loading change_ligand Try Different Ligands (e.g., SPhos, XPhos) check_catalyst->change_ligand check_base Screen Different Bases try_carbonates Test Carbonates (K2CO3, Cs2CO3) check_base->try_carbonates try_phosphates Test Phosphates (K3PO4) check_base->try_phosphates check_temp Optimize Temperature temp_gradient Run Temperature Gradient (e.g., 80-120 °C) check_temp->temp_gradient vary_loading->check_base change_ligand->check_base try_carbonates->check_temp try_phosphates->check_temp success Improved Yield temp_gradient->success

A logical workflow for optimizing a Suzuki coupling reaction.

Data Presentation: Effect of Base and Temperature on Suzuki Coupling Yield

The following tables provide representative data on how the choice of base and reaction temperature can influence the yield of a model Suzuki coupling reaction. While this data is generalized from studies in similar solvents, the trends are applicable to reactions in this compound.[12][13]

Table 1: Effect of Base on Yield

BaseYield (%)
Na₂CO₃95
K₂CO₃92
K₃PO₄88
NaOH75

Table 2: Effect of Temperature on Yield

Temperature (°C)Yield (%)
6065
8085
10094
12090 (decomposition may occur)

References

Technical Support Center: Viscosity Management of 1,2-Diethoxyethane Electrolyte Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the viscosity of 1,2-diethoxyethane (DEE) in electrolyte mixtures. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is managing the viscosity of my this compound (DEE) electrolyte important?

A1: The viscosity of an electrolyte is a critical parameter that directly impacts its performance in electrochemical systems, such as batteries.[1][2] High viscosity impedes ion transport between the electrodes, leading to lower ionic conductivity and reduced overall efficiency.[1][2] Conversely, an electrolyte with optimal viscosity facilitates efficient ion movement, enhancing the charge and discharge rates.[3] Furthermore, viscosity affects the wettability of the electrode and separator materials, which is crucial for establishing a stable and efficient electrochemical interface.[1]

Q2: What are the primary factors that influence the viscosity of this compound (DEE) electrolyte mixtures?

A2: The viscosity of DEE-based electrolytes is primarily influenced by three factors:

  • Salt Concentration: Increasing the concentration of the dissolved lithium salt will generally increase the viscosity of the electrolyte.[4][5] This is due to the increased ion-solvent and ion-ion interactions, which create greater resistance to flow.

  • Temperature: The viscosity of liquid electrolytes, including those based on DEE, is highly dependent on temperature. As temperature increases, viscosity decreases, and as temperature decreases, viscosity increases.[6]

  • Co-solvent Addition: The addition of co-solvents can significantly alter the viscosity of the electrolyte mixture. Low-viscosity co-solvents are often added to reduce the overall viscosity of the electrolyte.

Q3: What are some common co-solvents used with this compound (DEE) to manage viscosity?

A3: Common co-solvents for glyme-based electrolytes like DEE include:

  • Carbonates: Propylene carbonate (PC) and ethylene carbonate (EC) are frequently used. While they can increase the dielectric constant, which aids in salt dissociation, they are also more viscous than DEE. Therefore, the ratio must be carefully optimized.

  • Linear Ethers and Carbonates: Other glymes, such as 1,2-dimethoxyethane (DME), or linear carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC), can be used to tune the viscosity.

  • "Inert" Diluents: In some cases, low-viscosity, electrochemically stable solvents that do not actively participate in ion solvation may be used to reduce viscosity.

Q4: How does the choice of lithium salt affect the viscosity of the electrolyte?

A4: The nature of the lithium salt, specifically the anion, influences the viscosity of the electrolyte. Larger, more flexible anions, such as bis(trifluoromethanesulfonyl)imide (TFSI⁻), can result in electrolytes with different viscosity profiles compared to smaller, more compact anions like hexafluorophosphate (PF₆⁻). The interactions between the anion and the solvent molecules play a significant role in the overall viscosity.

Troubleshooting Guide

Problem: My this compound (DEE) electrolyte is too viscous.

Possible Cause Suggested Solution
High Salt Concentration Reduce the molar concentration of the lithium salt. There is often an optimal concentration range for ionic conductivity, beyond which increasing the salt concentration leads to a sharp increase in viscosity and a decrease in conductivity.[4][5]
Low Operating Temperature Increase the operating temperature of your experiment, if possible. Even a small increase in temperature can significantly reduce the viscosity of the electrolyte.[6]
Inappropriate Co-solvent Ratio If using a co-solvent, adjust the ratio. If a high-viscosity co-solvent like propylene carbonate is being used, try reducing its proportion relative to the DEE. Consider adding a low-viscosity co-solvent.
Choice of Lithium Salt If feasible for your application, consider experimenting with a different lithium salt. For example, if you are using a salt known to strongly coordinate with the solvent and increase viscosity, you might explore alternatives.

Problem: My experimental results are inconsistent, and I suspect viscosity issues.

Possible Cause Suggested Solution
Temperature Fluctuations Ensure that your experimental setup has precise and stable temperature control. Small variations in temperature can lead to significant changes in viscosity and, consequently, electrochemical performance.[6]
Incomplete Salt Dissolution Ensure the lithium salt is fully dissolved in the solvent mixture. Incomplete dissolution can lead to localized areas of high viscosity and non-uniform electrolyte properties. Gentle heating and stirring can aid in complete dissolution.
Solvent Evaporation If working with volatile co-solvents, ensure your experimental setup is well-sealed to prevent solvent evaporation. A change in the solvent ratio due to evaporation will alter the viscosity.
Moisture Contamination Many electrolyte components are sensitive to moisture. Water contamination can alter the chemical properties and viscosity of the electrolyte. Always use dry solvents and salts and handle them in an inert atmosphere (e.g., a glovebox).

Quantitative Data

The following table presents representative viscosity data for the closely related 1,2-dimethoxyethane (DME) with a lithium salt at various concentrations. While the absolute values will differ for this compound, the general trends are expected to be similar for glyme-based electrolytes.

Table 1: Viscosity of 1,2-dimethoxyethane (DME) with LiFSI at 25°C

LiFSI Concentration (M)Viscosity (mPa·s)
Pure DME~0.42
10.92
421.65
Saturated140.29

Data extracted from a study on LiFSI-DME electrolytes and is intended to be representative of the effect of salt concentration on the viscosity of glyme-based electrolytes.[7]

Experimental Protocols

Protocol 1: Preparation of a this compound (DEE) Electrolyte Mixture

Objective: To prepare a 1 M LiTFSI in a 1:1 (v/v) mixture of this compound (DEE) and propylene carbonate (PC).

Materials:

  • This compound (DEE), battery grade (<50 ppm H₂O)

  • Propylene carbonate (PC), battery grade (<50 ppm H₂O)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Inert atmosphere glovebox

Procedure:

  • Environment: Perform all steps inside an argon-filled glovebox to prevent moisture contamination.

  • Solvent Mixture Preparation: In a clean, dry volumetric flask, add equal volumes of DEE and PC to achieve the desired total volume. For example, for 100 mL of solvent mixture, add 50 mL of DEE and 50 mL of PC.

  • Stirring: Add a magnetic stir bar to the flask and stir the solvent mixture until it is homogeneous.

  • Salt Addition: Calculate the mass of LiTFSI required to achieve a 1 M concentration in the final volume of the solvent mixture. Slowly add the calculated mass of LiTFSI to the stirring solvent mixture.

  • Dissolution: Continue stirring the solution until all the LiTFSI has completely dissolved. This may take several hours. Gentle heating can be applied to aid dissolution, but ensure the temperature does not exceed the boiling point of the solvents.

  • Storage: Once the salt is fully dissolved, store the electrolyte solution in a tightly sealed container inside the glovebox.

Protocol 2: Viscosity Measurement using a Capillary Viscometer

Objective: To measure the kinematic viscosity of a prepared electrolyte solution.

Materials:

  • Ubbelohde or similar capillary viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipette or syringe

  • Prepared electrolyte solution

Procedure:

  • Viscometer Cleaning: Thoroughly clean and dry the viscometer before use.

  • Temperature Equilibration: Place the viscometer in a constant temperature water bath set to the desired measurement temperature. Allow at least 20-30 minutes for the viscometer to reach thermal equilibrium.

  • Sample Loading: Carefully load the electrolyte solution into the viscometer using a pipette or syringe, ensuring the liquid level is between the designated fill marks.

  • Thermal Equilibration of Sample: Allow the loaded viscometer to sit in the water bath for another 15-20 minutes to ensure the electrolyte reaches the target temperature.

  • Measurement: Using a pipette bulb or by applying gentle pressure, draw the electrolyte up through the capillary tube to above the upper timing mark.

  • Flow Time Measurement: Release the pressure and allow the liquid to flow down the capillary. Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark and stop it precisely as it passes the lower timing mark.

  • Repeat Measurements: Repeat the flow time measurement at least three times to ensure reproducibility. The flow times should agree within a small margin of error.

  • Calculation: Calculate the kinematic viscosity using the viscometer constant (provided by the manufacturer or determined through calibration with a standard of known viscosity) and the average flow time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the electrolyte at the measurement temperature.

Visualizations

Troubleshooting_High_Viscosity start High Viscosity Observed cause1 High Salt Concentration? start->cause1 cause2 Low Temperature? cause1->cause2 No solution1 Reduce Salt Concentration cause1->solution1 Yes cause3 Co-solvent Issue? cause2->cause3 No solution2 Increase Temperature cause2->solution2 Yes solution3 Adjust Co-solvent Ratio (e.g., add low-viscosity solvent) cause3->solution3 Yes end_node Viscosity Optimized cause3->end_node No solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for high electrolyte viscosity.

Viscosity_Factors viscosity Electrolyte Viscosity concentration Salt Concentration concentration->viscosity Increases with concentration temperature Temperature temperature->viscosity Decreases with temperature cosolvent Co-solvent Properties cosolvent->viscosity Modifies viscosity salt_type Lithium Salt Type salt_type->viscosity Influences ion-solvent interactions

Caption: Key factors influencing electrolyte viscosity.

References

preventing side reactions when using ethylene glycol diethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethylene glycol diethyl ether (glyme). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern when using ethylene glycol diethyl ether?

A1: The most significant side reaction is the formation of explosive peroxides. This occurs when the ether is exposed to atmospheric oxygen, a process that is accelerated by light and heat.[1][2][3][4] Over time, these peroxides can accumulate to dangerous levels and may detonate when subjected to heat, friction, or mechanical shock.[2]

Q2: How can I tell if my ethylene glycol diethyl ether has formed peroxides?

A2: Visual inspection can sometimes reveal the presence of peroxides. Look for crystalline solids, viscous liquids, or discoloration in the container.[1][5] However, visual signs are not always present. Therefore, it is crucial to test for peroxides before use, especially with older containers or if the solvent has been concentrated.[1][6] Do not attempt to open a container that shows visible signs of extensive peroxide formation, such as crystal formation around the cap, as this can be extremely dangerous.[1][5]

Q3: How often should I test my ethylene glycol diethyl ether for peroxides?

A3: Testing frequency depends on the storage conditions and age of the solvent. As a general guideline, ethylene glycol diethyl ether falls into the category of chemicals that can form explosive levels of peroxides upon concentration.[4][6] It is recommended to test for peroxides before any distillation or evaporation procedure and at least every 6 to 12 months for opened containers.[6][7][8] Unopened containers should ideally be used within 18 months of receipt.[7][8]

Q4: What are the best storage practices to minimize peroxide formation?

A4: To minimize peroxide formation, store ethylene glycol diethyl ether in a cool, dark, and dry place.[9] Containers should be tightly sealed, air-impermeable, and light-resistant.[5] It is often recommended to store the solvent under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[7][9]

Q5: Are there chemical inhibitors I can use to prevent peroxide formation?

A5: Yes, many commercial grades of ethylene glycol diethyl ether are supplied with inhibitors, such as Butylated Hydroxytoluene (BHT).[9] These inhibitors act as free radical scavengers, slowing down the rate of peroxide formation.[4] If you distill the ether, the inhibitor will be removed, and the purified solvent will be more susceptible to peroxide formation.[5][9] It is good practice to add a small amount of inhibitor to the distilled ether if it will be stored.

Q6: Besides peroxide formation, are there other common impurities or side reactions?

A6: Reagent-grade ethylene glycol can contain impurities like aldehydes, iron, and UV-absorbing hydrocarbons.[10] In certain manufacturing processes, such as the production of polyethylene terephthalate (PET), diethylene glycol can be formed as a side reaction.[11]

Troubleshooting Guides

Issue: Positive Peroxide Test

Symptoms:

  • A peroxide test strip indicates a concentration above the safe limit (typically >10-20 ppm for general use, and should be close to zero before distillation).

  • Visual signs of crystals, discoloration, or a viscous liquid are present (in which case, do not handle and contact your institution's safety office).[5]

Solution Workflow:

start Positive Peroxide Test decision Peroxide Level? start->decision low_level Low to Moderate (< 100 ppm) decision->low_level Low high_level High or Visible Crystals (> 100 ppm) decision->high_level High remove_peroxides Chemically Remove Peroxides low_level->remove_peroxides contact_ehs Contact Environmental Health & Safety high_level->contact_ehs retest Retest for Peroxides remove_peroxides->retest dispose Dispose of as Hazardous Waste contact_ehs->dispose retest->remove_peroxides Fail use_solvent Use or Store Solvent Properly retest->use_solvent Pass

Caption: Workflow for addressing a positive peroxide test result.

Detailed Steps:

  • Quantify Peroxide Levels: Use quantitative peroxide test strips to determine the concentration.

  • Low to Moderate Levels (< 100 ppm): Proceed with a chemical peroxide removal method (see Experimental Protocols).

  • High Levels (> 100 ppm) or Visible Crystals: Do not attempt to move or open the container. Contact your institution's Environmental Health & Safety (EHS) office for guidance on proper disposal.[2][5]

  • Retest: After treatment, retest the solvent to ensure peroxide levels are within a safe range.

  • Proper Use/Storage: Once peroxide-free, use the solvent immediately or store it properly with an inhibitor under an inert atmosphere.

Issue: Unexpected Reaction Outcome or Low Yield

Symptoms:

  • The reaction does not proceed as expected.

  • The yield of the desired product is significantly lower than anticipated.

  • Formation of unexpected byproducts.

Possible Cause: Impurities in the ethylene glycol diethyl ether, such as water, aldehydes, or peroxides, may be interfering with the reaction.

Troubleshooting Steps:

start Unexpected Reaction Outcome check_peroxides Test for Peroxides start->check_peroxides check_water Check for Water Content (e.g., Karl Fischer) start->check_water check_aldehydes Test for Aldehydes start->check_aldehydes purify Purify Solvent check_peroxides->purify Present check_water->purify Present check_aldehydes->purify Present rerun Re-run Experiment purify->rerun

Caption: Logical steps for troubleshooting unexpected reaction results.

  • Test for Peroxides: As a primary step, always test for peroxides.

  • Check for Water: Use a method like Karl Fischer titration to determine the water content, as water can be detrimental in many organometallic and other sensitive reactions.

  • Test for Aldehydes: Aldehyde impurities can be detected using specific colorimetric tests (e.g., with 2,4-dinitrophenylhydrazine).

  • Purify the Solvent: If impurities are detected, purify the ethylene glycol diethyl ether using an appropriate method (see Experimental Protocols).

  • Re-run the Experiment: Use the freshly purified solvent in your reaction.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Peroxide Concentration (before use)< 10 ppmFor sensitive reactions, should be as close to 0 as possible.
Peroxide Concentration (before distillation)< 20 ppmDistilling solutions with higher peroxide concentrations is extremely hazardous.[5][9]
BHT Inhibitor Concentration~0.005% (50 ppm)A common concentration for stabilizing ethers.[12]
Storage Time (Opened Container)≤ 12 monthsShould be tested more frequently (e.g., every 6 months).[6][7][8]
Storage Time (Unopened Container)≤ 18 monthsFrom the date of receipt.[7][8]

Experimental Protocols

Protocol 1: Testing for Peroxides

Materials:

  • Peroxide test strips (e.g., potassium iodide/starch paper)

  • Sample of ethylene glycol diethyl ether

  • Glass rod or pipette

Methodology:

  • Open the solvent container in a well-ventilated area, away from ignition sources.

  • Dip the end of a clean glass rod or pipette into the solvent.

  • Transfer a drop of the solvent onto the peroxide test strip.

  • Observe for a color change according to the manufacturer's instructions. A blue or brown color typically indicates the presence of peroxides.[3]

  • Compare the color to the chart provided with the test strips to estimate the peroxide concentration.

Protocol 2: Removal of Peroxides using Activated Alumina

Materials:

  • Ethylene glycol diethyl ether containing peroxides

  • Column of activated alumina

  • Collection flask

  • Inert gas source (Nitrogen or Argon)

Methodology:

  • Set up a chromatography column packed with activated alumina. The amount of alumina will depend on the volume of solvent to be purified.

  • Pass the ethylene glycol diethyl ether through the column under a positive pressure of inert gas.

  • Collect the purified solvent in a clean, dry flask.

  • The activated alumina will absorb the peroxides. Note that this method will also remove any BHT inhibitor present.[9]

  • If the purified solvent is to be stored, add a fresh amount of BHT inhibitor.

  • Test the purified solvent to confirm the absence of peroxides.

Protocol 3: Purification by Distillation

WARNING: Never distill a solvent without first confirming that the peroxide concentration is below a safe limit (< 20 ppm). Never distill to dryness.[5][9]

Materials:

  • Peroxide-free ethylene glycol diethyl ether

  • Drying agent (e.g., sodium metal) and indicator (e.g., benzophenone)

  • Distillation apparatus

  • Heating mantle

  • Inert gas source

Methodology:

  • Ensure the solvent is free of peroxides by testing.

  • Place the solvent in a round-bottom flask suitable for distillation.

  • Add a drying agent. For rigorous drying, small pieces of sodium metal can be used. Benzophenone can be added as an indicator; a deep blue color indicates an anhydrous, oxygen-free environment.[5][9]

  • Assemble the distillation apparatus. It is crucial to perform the distillation under an inert atmosphere (nitrogen or argon) to prevent peroxide formation in the hot distillate.

  • Gently heat the flask to distill the solvent at its boiling point (121.4 °C).

  • Collect the distilled solvent in a receiver flask that has been flushed with inert gas.

  • Crucially, stop the distillation before the flask goes to dryness, leaving at least 20% of the initial volume. [9] This prevents the concentration of any residual peroxides to explosive levels.

  • Add an inhibitor (e.g., BHT) to the collected distillate if it is to be stored.

References

Technical Support Center: Drying Techniques for 1,2-Diethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper drying of 1,2-diethoxyethane (DEE) for use in moisture-sensitive applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the safe and effective preparation of anhydrous DEE.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to dry this compound before use?

A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can interfere with a wide range of chemical reactions, particularly those involving organometallic reagents (e.g., Grignard reagents, organolithiums) or other water-sensitive catalysts and substrates. The presence of water can lead to reduced reaction yields, formation of byproducts, or complete inhibition of the desired transformation.

Q2: What are the primary safety concerns when handling and drying this compound?

A2: The most significant hazard associated with this compound and other ethers is the formation of explosive peroxides upon exposure to air and light.[1][2][3] These peroxides can detonate when concentrated, for example, during distillation.[4] Therefore, it is imperative to test for and, if necessary, remove peroxides before any distillation or concentration step. Additionally, this compound is a flammable liquid and vapor.[4] All handling should be conducted in a well-ventilated fume hood, away from ignition sources, and appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn.

Q3: How can I test for the presence of peroxides in my this compound?

A3: Several methods can be used to test for peroxides. Commercially available peroxide test strips are a convenient and reliable option.[5][6] Alternatively, a qualitative chemical test can be performed. One common method involves adding a few drops of the ether to a freshly prepared solution of potassium iodide in acetic acid; a yellow to brown color indicates the presence of peroxides.[7] Another method uses a ferrous thiocyanate solution, which turns red in the presence of peroxides.[8][9]

Q4: What should I do if my this compound tests positive for peroxides?

A4: If peroxides are detected, they must be removed before the solvent is purified by distillation. A common and effective method is to pass the solvent through a column of activated alumina.[10][11] Alternatively, for water-soluble ethers, peroxides can be removed by washing with an acidic solution of ferrous sulfate.[10][11] Never distill a solvent that contains a high concentration of peroxides.

Q5: What is the most effective method for drying this compound?

A5: The most rigorous method for obtaining anhydrous this compound is distillation from a sodium and benzophenone ketyl radical indicator. This method can achieve very low water content (less than 10 ppm for similar ethers).[12] For less stringent requirements, drying over activated 3Å molecular sieves is a simpler and safer alternative that can also achieve low parts-per-million levels of water.[11]

Q6: How should I store anhydrous this compound?

A6: Anhydrous this compound should be stored in a tightly sealed, dry container, preferably under an inert atmosphere of nitrogen or argon to prevent the reabsorption of moisture and the formation of peroxides.[4] It is best to store it over activated 3Å molecular sieves to maintain dryness. Store in a cool, dark place away from heat and light.[4]

Troubleshooting Guides

Issue Possible Cause Solution
The sodium/benzophenone still is not turning blue/purple. 1. The solvent is still wet. 2. The sodium is old or has a thick oxide layer. 3. The benzophenone has degraded. 4. There is a leak in the system allowing air to enter.1. Continue refluxing. It may take several hours to days for the color to appear, especially with a wet solvent. 2. Add fresh, clean sodium. 3. Add more benzophenone. 4. Check all joints and connections for a proper seal.
Peroxide test is positive after passing through an alumina column. 1. The alumina is not sufficiently activated. 2. The column was too short or the flow rate was too fast. 3. The peroxide concentration was very high.1. Ensure the alumina has been properly activated by heating. 2. Use a longer column or a slower flow rate. 3. Pass the solvent through the column a second time and re-test.
Solvent is not dry after storing over molecular sieves. 1. The molecular sieves were not properly activated. 2. An insufficient amount of sieves was used. 3. The contact time was too short.1. Activate the molecular sieves by heating them in a vacuum oven. 2. Use a larger quantity of molecular sieves (e.g., 10-20% w/v). 3. Allow the solvent to stand over the sieves for at least 24-48 hours.
The distillation rate is very slow. 1. Insufficient heating of the distillation pot. 2. Poor insulation of the distillation apparatus. 3. A vacuum leak in the system (if performing vacuum distillation).1. Increase the heat setting on the heating mantle. 2. Insulate the distillation flask and column with glass wool or aluminum foil. 3. Check all connections for leaks.

Quantitative Data on Drying Agent Efficiency

The following table summarizes the expected water content in ethers after treatment with various drying agents. While the data presented below was generated for tetrahydrofuran (THF), a structurally similar ether, the values are expected to be comparable for this compound.

Drying MethodTreatment TimeResidual Water Content (ppm)
Untreated ("Wet")-~1400
Reflux over Sodium/BenzophenoneReflux until blue/purple, then distill< 10[12]
3Å Molecular Sieves (20% m/v)48 hours~10-20[11]
Activated Alumina (column)Single pass~30-50
Potassium Hydroxide (KOH) pellets24 hours~25-50

Data adapted from studies on THF and are indicative for this compound.

Experimental Protocols

Protocol 1: Peroxide Testing (Qualitative)

Materials:

  • This compound sample

  • Glacial acetic acid

  • Potassium iodide (KI), 5% aqueous solution

  • Test tube

Procedure:

  • In a clean, dry test tube, add 1-2 mL of the this compound to be tested.

  • Add an equal volume of glacial acetic acid.

  • Add a few drops of the 5% aqueous potassium iodide solution and mix.

  • Observation: The appearance of a yellow to brown color indicates the presence of peroxides.[7] The intensity of the color is proportional to the peroxide concentration.

Protocol 2: Peroxide Removal using Activated Alumina

Materials:

  • This compound containing peroxides

  • Activated neutral alumina

  • Chromatography column

  • Glass wool

  • Collection flask

Procedure:

  • Place a small plug of glass wool at the bottom of a chromatography column.

  • Fill the column with activated neutral alumina. The amount will depend on the volume of solvent and the concentration of peroxides. A general guideline is to use about 100 g of alumina for every 100 mL of solvent for moderate peroxide levels.[11]

  • Gently tap the column to pack the alumina.

  • Carefully pour the this compound onto the top of the alumina column.

  • Allow the solvent to pass through the column under gravity and collect the eluent in a clean, dry flask.

  • Test the collected solvent for peroxides using one of the methods described above. If peroxides are still present, the solvent may need to be passed through a fresh column of alumina.

Protocol 3: Drying with Activated Molecular Sieves

Materials:

  • This compound (peroxide-free)

  • 3Å Molecular sieves

  • Oven or heating mantle

  • Schlenk flask or other suitable storage container with a sealed cap

Procedure:

  • Activation of Molecular Sieves: Place the 3Å molecular sieves in a flask and heat them to 250-300 °C under vacuum for several hours to remove any adsorbed water.[13] Allow the sieves to cool to room temperature under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen).

  • Place the activated molecular sieves in a dry Schlenk flask or other suitable storage container. A loading of 10-20% by weight of the solvent is recommended.

  • Add the peroxide-free this compound to the flask containing the molecular sieves.

  • Seal the flask and allow it to stand for at least 24-48 hours.[11] Swirl the flask occasionally to ensure good contact between the solvent and the sieves.

  • The dry solvent can be carefully decanted or cannulated from the molecular sieves for use.

Protocol 4: Distillation from Sodium/Benzophenone Ketyl

Safety Note: This procedure involves the use of metallic sodium, a highly reactive and flammable substance. It should only be performed by trained personnel in a properly functioning fume hood.

Materials:

  • This compound (pre-dried and peroxide-free)

  • Sodium metal

  • Benzophenone

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Inert gas source (nitrogen or argon) with a bubbler

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus and dry all glassware thoroughly in an oven. Assemble the apparatus while still hot and allow it to cool under a stream of inert gas.

  • Pre-drying: It is recommended to pre-dry the this compound with a less reactive drying agent, such as sodium wire or molecular sieves, to remove the bulk of the water.

  • Addition of Sodium: Add small pieces of sodium metal to the distillation flask containing the pre-dried this compound.

  • Reflux: Begin heating the mixture to a gentle reflux under a positive pressure of inert gas.

  • Addition of Benzophenone: Once the solvent is refluxing, add a small amount of benzophenone.

  • Formation of the Ketyl: Continue to reflux the mixture. If the solvent is dry, the benzophenone will react with the sodium to form the sodium benzophenone ketyl radical, which imparts a deep blue or purple color to the solution.[12] If the solution is yellow or green, it indicates that water is still present, and more reflux time or additional sodium may be required.

  • Distillation: Once the characteristic deep blue or purple color persists, the solvent is anhydrous and ready for distillation. Collect the distilled this compound in a dry receiving flask under an inert atmosphere.

  • Shutdown and Quenching: Never distill to dryness. Always leave a small amount of solvent in the distillation flask. After cooling the apparatus, the reactive sodium residue must be quenched safely. This is typically done by the slow and careful addition of a less reactive alcohol like isopropanol, followed by methanol, and finally water, all while under an inert atmosphere in a fume hood.[14]

Visualized Workflows

Drying_Techniques_Workflow Workflow for Drying this compound cluster_prep Solvent Preparation cluster_drying Drying Methods cluster_storage Storage start Start with commercial This compound peroxide_test Test for Peroxides start->peroxide_test peroxide_positive Peroxides Present peroxide_test->peroxide_positive Positive peroxide_negative Peroxides Absent peroxide_test->peroxide_negative Negative peroxide_removal Remove Peroxides (e.g., with activated alumina) peroxide_removal->peroxide_test peroxide_positive->peroxide_removal drying_choice Choose Drying Method peroxide_negative->drying_choice molecular_sieves Dry over 3Å Molecular Sieves drying_choice->molecular_sieves Moderate Dryness distillation Distill from Na/Benzophenone drying_choice->distillation High Dryness dried_solvent Anhydrous this compound molecular_sieves->dried_solvent distillation->dried_solvent storage Store under inert atmosphere (N2 or Ar) over 3Å sieves dried_solvent->storage

Caption: General workflow for the safe drying and storage of this compound.

Sodium_Benzophenone_Still Sodium/Benzophenone Distillation Workflow start Assemble dry distillation apparatus under inert gas add_solvent Add pre-dried, peroxide-free This compound start->add_solvent add_na Add sodium metal add_solvent->add_na reflux1 Reflux gently add_na->reflux1 add_benzophenone Add benzophenone reflux1->add_benzophenone reflux2 Continue refluxing add_benzophenone->reflux2 color_check Check color of the solution reflux2->color_check color_blue Deep blue/purple color persists color_check->color_blue Yes color_not_blue Yellow/Green/No color color_check->color_not_blue No distill Distill anhydrous solvent color_blue->distill color_not_blue->reflux2 Continue refluxing stop Stop distillation (do not go to dryness) distill->stop quench Cool and safely quench residue stop->quench

Caption: Workflow for drying this compound via distillation from sodium/benzophenone.

References

Technical Support Center: Troubleshooting Low Yield in Reactions with 1,2-Diethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 1,2-diethoxyethane. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected when using this compound. What are the most common causes?

Low yields in reactions involving this compound often stem from the purity of the solvent and the specific reaction conditions. The two most critical factors to consider are the presence of peroxide impurities and water. Peroxides can initiate unwanted side reactions, while water can quench sensitive reagents, such as Grignard reagents.[1][2] Other factors include suboptimal reaction temperature, incorrect stoichiometry, or degradation of the starting materials or products.

Q2: How do I know if my this compound contains peroxides?

Peroxide formation is a common issue with ether solvents upon storage and exposure to air and light.[3] Visual inspection can sometimes reveal the presence of peroxides, such as the formation of crystalline solids in the liquid or around the cap of the bottle, or a cloudy appearance of the solvent.[3] For a more quantitative assessment, peroxide test strips are commercially available and provide a quick indication of peroxide concentration.[1] A concentration greater than 30 ppm is generally considered hazardous and may require purification of the solvent before use.[1]

Q3: What is the impact of water in this compound on my reaction?

For moisture-sensitive reactions, such as those involving Grignard reagents or other organometallics, even trace amounts of water can drastically reduce the yield. Water will react with and consume the organometallic reagent, rendering it inactive for the desired transformation.[2] Therefore, using strictly anhydrous this compound and reaction conditions is crucial for success.

Q4: How does this compound compare to other ether solvents like THF or diethyl ether in terms of reaction yield?

The choice of an ether solvent can significantly influence reaction outcomes. While this compound is an effective solvent, its performance relative to other ethers like tetrahydrofuran (THF) or diethyl ether depends on the specific reaction. Factors such as the solvent's boiling point, polarity, and ability to solvate reactive intermediates play a crucial role. For instance, in certain nucleophilic substitution reactions, the rate and yield can vary significantly between different ether solvents.[4][5] Similarly, in Grignard reactions, solvent choice affects reagent stability and reactivity.[6][7]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Low Yield

If you are experiencing low yields, follow this logical workflow to identify the potential root cause.

LowYieldTroubleshooting start Low Reaction Yield check_purity Check Solvent Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents peroxide_test Test for Peroxides check_purity->peroxide_test water_test Test for Water (Karl Fischer) check_purity->water_test optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time check_stoichiometry Check Stoichiometry check_conditions->check_stoichiometry new_reagents Use Fresh Reagents check_reagents->new_reagents peroxide_test->water_test Peroxides < 30 ppm purify_solvent Purify this compound peroxide_test->purify_solvent Peroxides > 30 ppm water_test->check_conditions Low Water Content dry_solvent Dry this compound water_test->dry_solvent High Water Content purify_solvent->dry_solvent rerun_reaction Re-run Reaction dry_solvent->rerun_reaction optimize_temp->rerun_reaction optimize_time->rerun_reaction check_stoichiometry->rerun_reaction new_reagents->rerun_reaction

Caption: A logical workflow for troubleshooting low reaction yields.

Guide 2: Solvent Purification Workflow

If impure this compound is suspected, follow this workflow for purification.

SolventPurification start Impure this compound peroxide_check Test for Peroxides start->peroxide_check remove_peroxides Remove Peroxides (Alumina/FeSO4) peroxide_check->remove_peroxides Positive Test distillation Distillation peroxide_check->distillation Negative Test remove_peroxides->distillation drying Drying (Molecular Sieves) distillation->drying storage Store Under Inert Atmosphere drying->storage purified_solvent Purified this compound storage->purified_solvent

Caption: Workflow for the purification of this compound.

Data Presentation

The following tables provide a summary of quantitative data comparing the performance of different ether solvents in common organic reactions. While specific data for the impact of impurities in this compound is scarce in the literature, the provided comparisons can help in selecting the optimal solvent for your reaction.

Table 1: Comparison of Ether Solvents in a Grignard Reaction

Aryl BromideSolventYield (%)
4-chlorobromobenzeneTHF95
4-chlorobromobenzeneCPME93
4-methoxybromobenzeneTHF96
4-methoxybromobenzeneCPME94
2-methylbromobenzeneTHF92
2-methylbromobenzeneCPME88
CPME (Cyclopentyl methyl ether) is a greener alternative to THF. Data suggests comparable yields can be achieved.[8]

Table 2: Relative Rate Constants for an SN2 Reaction

SolventDielectric Constant (20°C)Relative Rate Constant (krel)
Diethyl Ether4.31
This compound5.1~5-10 (estimated)
Tetrahydrofuran (THF)7.615
Diglyme7.2100
This table illustrates the significant impact of the ether solvent on the rate of a typical SN2 reaction. Higher polarity and chelating ability (in the case of glymes) can accelerate the reaction.[4][5]

Experimental Protocols

Protocol 1: Removal of Peroxides from this compound

Objective: To remove potentially explosive peroxide impurities from this compound.

Method 1: Activated Alumina Column

  • Materials:

    • This compound (peroxide-containing)

    • Activated basic alumina (80-mesh)

    • Chromatography column (2 x 33 cm)

    • Collection flask

    • Peroxide test strips

  • Procedure:

    • Set up the chromatography column in a fume hood.

    • Fill the column with approximately 80 g of activated basic alumina.

    • Carefully pour the this compound (100-400 mL) onto the top of the alumina column.

    • Allow the solvent to pass through the column under gravity.

    • Collect the purified solvent in a clean, dry collection flask.

    • Test the collected solvent for the presence of peroxides using a test strip to ensure complete removal.

    • Safety Note: The alumina will contain the peroxides. It is recommended to rinse the alumina with a dilute acidic solution of ferrous sulfate before disposal.

Method 2: Ferrous Sulfate Wash

  • Materials:

    • This compound (peroxide-containing)

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

    • Concentrated sulfuric acid

    • Deionized water

    • Separatory funnel

    • Stirring plate and stir bar

  • Procedure:

    • Prepare a ferrous sulfate solution by dissolving 6 g of FeSO₄·7H₂O in a mixture of 6 mL of concentrated sulfuric acid and 11 mL of water. Caution: Add acid to water slowly.

    • In a separatory funnel, combine 1 L of the peroxide-containing this compound with the prepared ferrous sulfate solution.

    • Stir the mixture vigorously for several minutes.

    • Allow the layers to separate.

    • Drain the aqueous layer.

    • Wash the organic layer with water to remove any residual acid and salts.

    • Test the purified this compound for peroxides to confirm their removal.

Protocol 2: Drying of this compound

Objective: To remove water from this compound to ensure it is suitable for moisture-sensitive reactions.

  • Materials:

    • This compound

    • Activated 3Å molecular sieves

    • Dry flask with a septum or inert atmosphere connection

    • Syringe or cannula for transfer

  • Procedure:

    • Activate the 3Å molecular sieves by heating them in an oven at 300°C for at least 3 hours and then allowing them to cool to room temperature under a vacuum or in a desiccator.

    • In a clean, dry flask, add the this compound to be dried.

    • Add the activated molecular sieves to the solvent (approximately 5-10% by weight).

    • Seal the flask and allow it to stand for at least 24 hours. Occasional swirling can improve the drying efficiency.

    • For highly sensitive applications, the dryness of the solvent can be verified using Karl Fischer titration.

    • Transfer the dry solvent for use in a reaction using a dry syringe or cannula under an inert atmosphere (e.g., nitrogen or argon).

Protocol 3: Karl Fischer Titration for Water Content Determination

Objective: To accurately quantify the water content in this compound.

  • Principle: Karl Fischer titration is a highly specific and accurate method for determining water content. It is based on a redox reaction between iodine and sulfur dioxide in the presence of water. The titration can be performed volumetrically or coulometrically, with the latter being more suitable for trace amounts of water.[9][10]

  • General Procedure (Volumetric):

    • The Karl Fischer titrator is prepared with a suitable solvent, typically methanol-based, which is pre-titrated to a dry endpoint.

    • A known volume or weight of the this compound sample is injected into the titration cell.

    • The sample is titrated with a standardized Karl Fischer reagent containing iodine until the endpoint is reached, which is detected potentiometrically.

    • The volume of titrant consumed is used to calculate the water content in the sample, typically expressed in parts per million (ppm) or percentage. Note: Specific instrument operating procedures should be followed as per the manufacturer's instructions.

References

Technical Support Center: Improving Reagent Solubility in 1,2-Diethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the solubility of reagents in 1,2-diethoxyethane. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide & FAQs

Q1: My compound is poorly soluble in this compound. What are the first steps I should take?

A1: When encountering poor solubility in this compound, a systematic approach is recommended. Initially, ensure the purity of both your compound and the solvent, as impurities can significantly impact solubility. Subsequently, gentle heating and agitation, such as stirring or sonication, can facilitate dissolution. If these initial steps are insufficient, more advanced techniques may be necessary.

Q2: How can I use a co-solvent to improve the solubility of my nonpolar compound in this compound?

A2: For nonpolar compounds, introducing a miscible nonpolar co-solvent can disrupt the intermolecular forces of the solute, allowing it to dissolve more readily.[1][2] Common choices for ethereal solvents like this compound include toluene, hexane, or cyclohexane. The optimal ratio of this compound to the co-solvent needs to be determined experimentally. Start by preparing small-scale mixtures with varying percentages of the co-solvent to identify the most effective blend.

Q3: My compound is polar. What are my options for improving its solubility in this compound?

A3: Although this compound is a polar solvent, highly polar or ionic compounds may still exhibit limited solubility.[3] In such cases, a polar co-solvent can be beneficial. Miscible polar solvents like ethanol, isopropanol, or N,N-dimethylformamide (DMF) can be added in small quantities to increase the overall polarity of the solvent system and improve the solvation of polar solutes.[4]

Q4: Can temperature modification significantly improve the solubility of my reagent?

A4: Yes, for most solid solutes, solubility in a liquid solvent increases with temperature.[5][6] This is because the additional thermal energy helps to overcome the lattice energy of the solid, allowing the solute molecules to break free and mix with the solvent.[7] However, it is crucial to ensure that your compound is thermally stable at elevated temperatures to avoid degradation.

Q5: What should I do if my compound "oils out" instead of dissolving when I heat the solution?

A5: "Oiling out" occurs when a solid melts before it dissolves, forming a liquid phase that is immiscible with the solvent. This often happens when the melting point of the solute is lower than the boiling point of the solvent. To address this, you can try adding a small amount of a co-solvent in which the compound is highly soluble to lower the dissolution temperature. Alternatively, a different primary solvent with a lower boiling point might be necessary.

Q6: My compound precipitates out of the this compound solution over time. How can I prevent this?

A6: Precipitation from a solution that was initially clear suggests that the solution was likely supersaturated or that the ambient temperature has decreased. To prevent this, ensure that the final concentration of your compound is below its saturation point at the storage temperature. If you need to prepare a stock solution at a higher concentration, you may need to store it at a slightly elevated and constant temperature, provided the compound is stable under those conditions. The use of co-solvents can also help to maintain solubility.[8]

Quantitative Data on Solubility Enhancement

The following tables provide illustrative data on how different techniques can enhance the solubility of a model compound, "Compound X," in this compound.

Table 1: Effect of Co-solvents on the Solubility of Compound X at 25°C

Co-solvent% Co-solvent (v/v)Solubility of Compound X (mg/mL)
None0%1.2
Toluene10%5.8
Toluene20%12.5
Hexane10%4.5
Hexane20%9.8
Ethanol5%3.1
Ethanol10%6.7

Table 2: Effect of Temperature on the Solubility of Compound X in this compound

Temperature (°C)Solubility of Compound X (mg/mL)
251.2
403.5
608.9

Key Experimental Protocols

Protocol 1: Determination of Solubility via the Shake-Flask Method

This protocol outlines a standard procedure for determining the thermodynamic solubility of a solid compound in this compound.[9]

Materials:

  • Compound of interest

  • This compound (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Syringe and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of this compound to the vial.

  • Tightly cap the vial and place it on an orbital shaker or use a magnetic stir bar.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Allow the undissolved solid to settle by letting the vial stand or by centrifugation.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtered solution to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of the compound in the diluted solution using a pre-calibrated analytical instrument.

  • Calculate the original solubility in mg/mL.

Protocol 2: Improving Solubility with a Co-solvent

This protocol describes how to systematically test co-solvents to enhance the solubility of a compound in this compound.

Materials:

  • Compound of interest

  • This compound

  • A selection of miscible co-solvents (e.g., toluene, hexane, ethanol)

  • Equipment from Protocol 1

Procedure:

  • Prepare a series of solvent mixtures with varying percentages of the co-solvent in this compound (e.g., 5%, 10%, 20% v/v).

  • For each solvent mixture, determine the solubility of your compound using the Shake-Flask Method described in Protocol 1.

  • Compare the solubility values obtained for each co-solvent mixture to that in pure this compound.

  • Plot the solubility as a function of the co-solvent percentage to identify the optimal mixture for your application.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the troubleshooting and experimental processes.

Troubleshooting_Workflow start Poor Solubility Observed check_purity Check Compound and Solvent Purity start->check_purity initial_methods Apply Gentle Heating and Agitation check_purity->initial_methods is_soluble_initial Is it Soluble? initial_methods->is_soluble_initial co_solvent Consider Co-solvent Strategy is_soluble_initial->co_solvent No temp_change Consider Temperature Increase is_soluble_initial->temp_change No end_soluble Solubility Achieved is_soluble_initial->end_soluble Yes is_polar Is Compound Polar? co_solvent->is_polar temp_change->end_soluble polar_cosolvent Use Polar Co-solvent (e.g., Ethanol, DMF) is_polar->polar_cosolvent Yes nonpolar_cosolvent Use Nonpolar Co-solvent (e.g., Toluene, Hexane) is_polar->nonpolar_cosolvent No polar_cosolvent->end_soluble nonpolar_cosolvent->end_soluble

Caption: Troubleshooting workflow for poor solubility.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh Excess Compound mix Combine and Seal Vial prep_compound->mix prep_solvent Measure Solvent Volume prep_solvent->mix agitate Agitate at Constant Temp (24-48h) mix->agitate settle Settle or Centrifuge agitate->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute quantify Quantify Concentration (HPLC/UV-Vis) dilute->quantify result Calculate Solubility quantify->result

Caption: Shake-flask solubility determination workflow.

References

Technical Support Center: 1,2-Diethoxyethane in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,2-diethoxyethane (DEE) in high-temperature chemical reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the known thermal stability of this compound (DEE)?

A1: Specific quantitative data for the decomposition temperature of this compound is not well-documented in publicly available literature. Safety Data Sheets often list the decomposition temperature as "not determined." However, glycol ethers are generally recognized for good thermal stability under typical use conditions.[1][2] The thermal stability is highly dependent on the reaction conditions, including pressure, presence of catalysts, and reactive gases.

Q2: What are the likely thermal decomposition pathways for DEE?

A2: Based on studies of analogous ethers like diethyl ether and 1,2-dimethoxyethane, the thermal decomposition of DEE at high temperatures (above 500°C) likely proceeds through two main pathways:

  • Molecular Elimination: A unimolecular reaction forming ethanol and ethylene.[3][4]

  • Free-Radical Chain Process: Initiated by C-O or C-C bond fission, this pathway generates various radical species. This process is expected to produce acetaldehyde and ethane, which can further decompose into smaller molecules like methane and carbon monoxide at very high temperatures.[3][4][5]

Q3: What are the primary safety hazards associated with using DEE at high temperatures?

A3: The primary hazards are:

  • Peroxide Formation: DEE is a known peroxide-forming solvent.[6][7][8] At elevated temperatures, peroxides can decompose violently, posing a significant explosion risk. This risk is amplified if the solvent is distilled or evaporated, as peroxides can become concentrated.[6][9] Always test for peroxides before heating DEE.

  • Flammability: DEE is a highly flammable liquid with a flash point of 35°C. Vapors can form explosive mixtures with air.

  • Reactivity: DEE can react with strong oxidizing agents and strong acids, which may trigger or lower the temperature of decomposition.[2]

Q4: How does the stability of DEE compare to other common ether solvents?

A4: Glycol ethers like DEE generally have higher boiling points and better thermal stability than simple dialkyl ethers like diethyl ether.[1] However, the presence of the ethylene glycol backbone introduces specific decomposition pathways. For instance, 1,2-dimethoxyethane (a close analogue) is known to have higher decomposition reactivity than dimethoxymethane due to the presence of a C-C bond that can undergo fission.[5]

Section 2: Data Presentation

While specific data for this compound is limited, the following tables summarize relevant physical properties and thermal stability data for analogous compounds to provide a comparative reference.

Table 1: Physical Properties of this compound (DEE)

PropertyValue
CAS Number629-14-1
Molecular FormulaC₆H₁₄O₂
Molecular Weight118.18 g/mol
Boiling Point121.4 °C
Melting Point-74 °C
Flash Point35 °C
Autoignition Temp.205 °C

(Source: Various Safety Data Sheets and Chemical Databases)

Table 2: Comparative Thermal Decomposition Data of Analogous Ethers

CompoundTemperature Range (°C)Key Decomposition ProductsDecomposition Type
Diethyl Ether560 - 620Ethanol, Ethylene, Acetaldehyde, EthaneMolecular & Free-Radical
Diethyl Ether781 - 1232Ethylene, Ethanol, C₂H₅ radicals, C₂H₅O radicalsMolecular & Bond Fission
1,2-Dimethoxyethane> 800 (Pyrolysis)Methyl Vinyl Ether, Methoxy AcetaldehydeFree-Radical / Bond Fission

(Sources:[3][4][5])

Section 3: Troubleshooting Guide

This guide addresses common issues encountered when using DEE in high-temperature reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Conversion 1. Peroxide Contamination: Peroxides can interfere with catalysts or initiate unwanted side reactions. 2. Solvent Purity: Presence of water or other impurities can inhibit moisture-sensitive reactions. 3. Insufficient Temperature: The reaction may have a high activation energy.1. Test for and remove peroxides from DEE before use (See Experimental Protocol 2). 2. Use a freshly opened bottle or a properly dried and distilled solvent. 3. Cautiously increase the reaction temperature while monitoring for decomposition.
Unexpected Side Products 1. Thermal Decomposition of DEE: The solvent itself may be decomposing and participating in the reaction. 2. Elimination Reactions: Higher temperatures favor elimination side reactions of the substrate or product.[10] 3. Radical Reactions: Free radicals from DEE decomposition can lead to non-selective reactions.1. Lower the reaction temperature if possible. Consider if decomposition products (e.g., ethanol, acetaldehyde) could be reactive under your conditions. 2. Optimize the reaction to run at the lowest possible temperature that provides a reasonable rate. 3. If radical chemistry is suspected, consider adding a radical scavenger (if compatible with the desired reaction).
Reaction Turns Dark/Charring 1. Significant Thermal Decomposition: The solvent or reactants are breaking down extensively, forming polymeric or carbonaceous materials.1. Immediately reduce the temperature. 2. Verify that the reaction temperature is not exceeding the stability limit of your reactants or the solvent. 3. Consider using a higher-boiling, more inert solvent if the required temperature is too high for DEE.
Pressure Buildup in Sealed Vessel 1. Gas Evolution from Decomposition: Decomposition of DEE produces gaseous products like ethylene, ethane, and methane. 2. Peroxide Decomposition: Explosive decomposition of peroxides generates a rapid increase in gas volume.1. Exercise extreme caution. Ensure the reaction vessel is equipped with a pressure-relief mechanism. Conduct the reaction behind a blast shield. 2. NEVER heat a sealed vessel containing DEE without first confirming the absence of peroxides.

Section 4: Experimental Protocols

Protocol 1: General Method for Determining Thermal Stability via TGA

Thermogravimetric Analysis (TGA) is a standard method for assessing thermal stability by measuring mass loss as a function of temperature.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan (e.g., aluminum or platinum).

  • Instrument Setup:

    • Place the pan in the TGA instrument.

    • Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Set the heating program to a linear ramp, typically 10°C/min, from ambient temperature to a final temperature well above the expected decomposition (e.g., 600°C).

  • Data Acquisition: Begin the analysis. The instrument will record the sample's mass as a function of temperature.

  • Data Interpretation: The resulting TGA curve will show a stable baseline (constant mass) until decomposition begins, at which point a mass loss will be observed. The "onset temperature" of this mass loss is often reported as the decomposition temperature.

Protocol 2: Peroxide Detection and Removal

It is critical to test for and remove peroxides from DEE before any heating or distillation.

  • Detection (Qualitative):

    • Add 1-3 mL of DEE to an equal volume of 10% aqueous potassium iodide (KI) solution in a test tube.

    • Add a drop of fresh 1% starch solution.

    • Shake the tube. The formation of a blue-black or brown color indicates the presence of peroxides.[11]

  • Removal:

    • Prepare a fresh solution of 60 g of ferrous sulfate (FeSO₄) and 6 mL of concentrated sulfuric acid in 110 mL of water.[11]

    • In a separatory funnel, shake the peroxide-containing DEE with an equal volume of the ferrous sulfate solution. Vent the funnel frequently as pressure may build.

    • Separate the layers and discard the aqueous layer.

    • Repeat the washing procedure until a peroxide test on the DEE is negative.

    • Wash the treated DEE with water to remove residual acid and iron salts, then dry over a suitable drying agent (e.g., anhydrous MgSO₄ or molecular sieves).

Section 5: Visualizations

Troubleshooting_Workflow start High-Temp Reaction with DEE Fails (Low Yield / Side Products) check_peroxides 1. Test DEE for Peroxides start->check_peroxides peroxides_found Peroxides Detected? check_peroxides->peroxides_found remove_peroxides Remove Peroxides (Protocol 2) peroxides_found->remove_peroxides Yes check_purity 2. Verify Solvent/Reagent Purity (e.g., Water Content) peroxides_found->check_purity No remove_peroxides->check_purity purity_issue Impurity Suspected? check_purity->purity_issue purify Purify/Dry Solvent and Reagents purity_issue->purify Yes check_temp 3. Evaluate Reaction Temperature purity_issue->check_temp No purify->check_temp temp_issue Side Products Indicate Decomposition/Elimination? check_temp->temp_issue lower_temp Lower Reaction Temperature temp_issue->lower_temp Yes optimize Re-run Optimized Reaction temp_issue->optimize No lower_temp->optimize

Caption: Troubleshooting workflow for reactions using this compound.

Decomposition_Pathways cluster_0 High Temperature (>500°C) cluster_2 Pathway 2: Free Radical Chain Reaction DEE This compound (C₂H₅OCH₂CH₂OC₂H₅) Ethanol Ethanol (C₂H₅OH) DEE->Ethanol Unimolecular Split Ethylene Ethylene (C₂H₄) DEE->Ethylene Radicals Initial Radicals (e.g., •C₂H₅, C₂H₅O•) DEE->Radicals C-O / C-C Bond Fission Acetaldehyde Acetaldehyde (CH₃CHO) Radicals->Acetaldehyde Chain Propagation Ethane Ethane (C₂H₆) Radicals->Ethane

References

compatibility of 1,2-diethoxyethane with strong bases or acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the compatibility of 1,2-diethoxyethane with strong acids and bases for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical compatibility of this compound with strong acids and bases?

A1: this compound is generally stable but has important incompatibilities. It is incompatible with strong acids, which can cause cleavage of the ether bonds.[1][2][3][4] While generally unreactive towards many bases, it can be cleaved by very strong bases such as organolithium compounds.[5][6] It is also incompatible with strong oxidizing agents.[3][4]

Q2: What happens when this compound is exposed to a strong acid?

A2: Exposure to strong acids, particularly strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), will lead to the cleavage of the C-O ether bonds.[5][6][7] This is a nucleophilic substitution reaction catalyzed by the acid. The reaction proceeds through protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack of the halide anion.[7]

Q3: Are there any specific acids I should avoid using with this compound?

A3: Yes. Strong acids such as HBr and HI are particularly effective at cleaving ethers and should be avoided if the integrity of the this compound molecule is desired.[6] While hydrochloric acid (HCl) is less effective, it can still cleave ethers under rigorous conditions.[6]

Q4: Is this compound compatible with strong bases?

A4: this compound is generally unreactive with many bases.[6] However, it can be cleaved by extremely strong bases, such as organolithium reagents. For most common laboratory applications involving bases like sodium hydroxide or potassium carbonate, this compound is considered stable.

Q5: What are the primary safety hazards associated with this compound?

A5: Besides its incompatibility with strong acids, a major hazard is the formation of explosive peroxides upon exposure to air and light.[3][4] It is also a highly flammable liquid and vapor.[3] Users should handle it in a well-ventilated area, away from ignition sources, and store it under an inert atmosphere (like nitrogen) to prevent peroxide formation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected reaction products or low yield when using an acidic catalyst. Acid-catalyzed cleavage of the this compound solvent.- Use an alternative, non-ether-based solvent.- If an ether is necessary, consider one that is more sterically hindered or less reactive under the specific acidic conditions.
Discoloration or presence of solid precipitates in this compound. Peroxide formation or degradation of the solvent.- Do not handle if peroxide formation is suspected. Contact your institution's safety officer.- Test for the presence of peroxides using appropriate test strips.- If peroxides are present, follow established safety protocols for their removal and disposal.
Inconsistent experimental results. Contamination of this compound with water, peroxides, or degradation products.- Use a fresh bottle of inhibitor-free solvent or purify the solvent before use.- Store the solvent properly under an inert atmosphere and away from light.

Data Summary

Chemical Compatibility of this compound
Reagent Class Compatibility Potential Reaction/Hazard
Strong Acids (e.g., HI, HBr) Incompatible[2][3][4]Acid-catalyzed cleavage of ether bonds.[5][6][7]
Strong Bases (e.g., NaOH) Generally Compatible[6]Stable under most conditions.
Very Strong Bases (e.g., Organolithiums) Incompatible[5]Cleavage of the ether bond.[5]
Strong Oxidizing Agents Incompatible[3][4]Vigorous reaction, potential for fire or explosion.
Oxygen (Air) Incompatible (on storage)Formation of explosive peroxides.[3][4]

Experimental Protocols

General Protocol for Acidic Cleavage of Ethers

This is a generalized protocol for the cleavage of ethers using a strong acid like HI or HBr. This procedure should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • Preparation : The ether is dissolved in a suitable solvent (if necessary). An excess of the strong acid (e.g., concentrated HI or HBr) is added to the reaction mixture.

  • Reaction : The mixture is heated to reflux for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup : After the reaction is complete, the mixture is cooled to room temperature. The excess acid is neutralized by washing with a basic solution (e.g., saturated sodium bicarbonate).

  • Extraction : The product is extracted from the aqueous layer using an organic solvent.

  • Purification : The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography.

Visualizations

cluster_acid_cleavage Acid-Catalyzed Cleavage of this compound This compound This compound Protonated Ether Protonated Ether This compound->Protonated Ether + H⁺ (from strong acid) Cleavage Products Cleavage Products Protonated Ether->Cleavage Products + X⁻ (e.g., I⁻, Br⁻) (SN2 attack)

Caption: Acid-catalyzed cleavage of this compound.

cluster_troubleshooting Troubleshooting Solvent Degradation start Unexpected Experimental Results check_conditions Is a strong acid or base present? start->check_conditions check_peroxides Solvent exposed to air/light? check_conditions->check_peroxides No acid_base_issue Potential solvent cleavage. Consider alternative solvent. check_conditions->acid_base_issue Yes peroxide_issue Test for peroxides. Handle with extreme caution. check_peroxides->peroxide_issue Yes other_issue Investigate other experimental parameters (reagents, temp, etc.). check_peroxides->other_issue No

Caption: Troubleshooting workflow for solvent degradation.

References

Technical Support Center: Safe Handling and Storage of 1,2-Diethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to minimize peroxide formation in stored 1,2-diethoxyethane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide & FAQs

Q1: I've had a bottle of this compound on the shelf for a while. How do I know if it's safe to use?

A1: First, visually inspect the container without shaking it. Look for:

  • Crystal formation: White crystals may be present on the container plug, around the cap, or within the liquid.[1] These are highly shock-sensitive and indicate a severe hazard.

  • Discoloration: Any noticeable change from its original colorless appearance.[1]

  • Stratification: The presence of distinct liquid layers.

  • Unusual viscosity: The liquid may appear oily or thicker than usual.

If you observe any of these signs, DO NOT move or open the container. Treat it as a potential explosion hazard and contact your institution's Environmental Health & Safety (EHS) department immediately.[2]

If there are no visual signs of peroxide formation, you must test the solvent for peroxides before use, especially if it has been open for an extended period.[3]

Q2: My this compound tested positive for peroxides. What should I do?

A2: The appropriate action depends on the concentration of peroxides detected:

  • Low levels (< 25-30 ppm): The solvent may be safe for general use, but it is not recommended for distillation or other concentration procedures.[4] You should consider treating the solvent to remove the peroxides or adding an inhibitor like Butylated Hydroxytoluene (BHT) to prevent further formation.

  • High levels (> 30-100 ppm): The solvent is hazardous and should not be used.[3][4] Do not attempt to distill or concentrate it. The container should be properly labeled and disposed of as hazardous waste according to your institution's guidelines. Contact your EHS office for assistance.

Q3: Can I add an inhibitor to an old bottle of this compound that already contains peroxides?

A3: Adding an inhibitor like BHT to a solvent that already has a high concentration of peroxides is not recommended.[5] Inhibitors work by scavenging free radicals to prevent the formation of new peroxides; they do not remove existing ones.[1] The act of adding and mixing the inhibitor could provide the mechanical shock needed to detonate the existing peroxides.[5]

Q4: I need to distill this compound for my experiment. What precautions should I take?

A4: Distillation can concentrate peroxides to dangerous levels, making it a high-risk procedure.[1][3]

  • ALWAYS test for peroxides immediately before distillation. Do not proceed if peroxides are detected.

  • NEVER distill to dryness. Always leave at least 10-20% of the liquid in the distillation flask.[6]

  • If the solvent has been purified to remove inhibitors, it is highly susceptible to rapid peroxide formation and should be used immediately or stored under an inert atmosphere for a very short period.[1]

Strategies to Minimize Peroxide Formation

Proactive strategies are crucial for the safe use of this compound. Peroxide formation occurs through autoxidation, a reaction with atmospheric oxygen that is accelerated by light and heat.[1][7]

Key recommendations include:

  • Procurement: Purchase this compound in small quantities that will be consumed within a short timeframe.[2] Whenever possible, purchase solvents containing an inhibitor like BHT.[1]

  • Labeling: Immediately upon receipt, label the container with the date. When the container is opened, record the date of opening on the label.[2][4]

  • Storage:

    • Store in a cool, dark, and dry place, away from heat and light.[2]

    • Use the original air-impermeable, light-resistant (amber glass or metal) container.[2][8]

    • After opening, purge the headspace of the container with an inert gas like nitrogen or argon before resealing to minimize contact with oxygen.[9]

Quantitative Data: Safe Storage Time Limits

ConditionRecommended ActionTimeframe
Unopened container from manufacturerDiscard or testWithin 12-18 months of receipt
Opened container (inhibited)Test for peroxides or discardWithin 6-12 months of opening
Opened container (inhibitor removed)DiscardWithin 24 hours

Note: These are general guidelines. Always refer to the manufacturer's safety data sheet (SDS) and your institution's specific policies.

Experimental Protocols

Peroxide Detection with Test Strips (Semi-Quantitative)

This method is convenient for routine checks of simple ethers.

Methodology:

  • Use a peroxide test strip designed for organic solvents.

  • Dip the test strip into the this compound for 1 second.

  • Allow the solvent to evaporate from the strip.

  • To aid the color development, wet the test zone with one drop of distilled water.

  • After the time specified by the manufacturer (usually 15-60 seconds), compare the color of the test strip to the color scale provided with the kit.

  • Record the peroxide concentration in ppm.

Potassium Iodide (KI) Test (Qualitative/Semi-Quantitative)

This is a more sensitive method that can detect a broader range of peroxides.

Methodology:

  • In a clean, dry test tube, add 1 mL of the this compound to be tested.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 0.1 g of sodium iodide or potassium iodide crystals and shake. Alternatively, add a few drops of a freshly prepared 5-10% potassium iodide solution.

  • The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

    • Pale yellow: Low concentration of peroxides.

    • Brown: High and hazardous concentration of peroxides.

  • For a more sensitive test, a drop of starch solution can be added. A blue-black color indicates the presence of peroxides.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely managing this compound to minimize peroxide risks.

SafeHandlingWorkflow Workflow for Safe Handling of this compound A Receive this compound B Label with Date Received and Date Opened A->B C Store in Cool, Dark, Air-tight Container B->C D Is it time for periodic testing? C->D During Storage G Test for Peroxides (Strips or KI method) D->G Yes N Before Use D->N No E Visually Inspect Container (Crystals, Discoloration?) F Visual signs of peroxides? E->F F->G No M DO NOT MOVE OR OPEN. CONTACT EHS IMMEDIATELY. F->M Yes H Peroxides > 100 ppm? G->H I Peroxides 25-100 ppm? H->I No L DO NOT USE. Contact EHS for Disposal. H->L Yes J Peroxides < 25 ppm? I->J No I->L Yes K Solvent is Safe for Use (Avoid Concentration) J->K Yes K->C Return to Storage N->E

Caption: Safe handling workflow for this compound.

References

Validation & Comparative

A Comparative Guide to 1,2-diethoxyethane (DEE) and Dimethoxyethane (DME) in Lithium Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The performance of lithium batteries is intrinsically linked to the composition of their electrolyte. The choice of solvent, in particular, plays a critical role in determining key parameters such as ionic conductivity, viscosity, electrochemical stability, and ultimately, the cycle life of the battery. Among the various classes of solvents, ethers are of significant interest due to their good compatibility with lithium metal anodes. This guide provides a detailed comparison of two prominent ether solvents: 1,2-diethoxyethane (DEE) and 1,2-dimethoxyethane (DME), with a focus on their performance in lithium battery electrolytes, supported by experimental data.

At a Glance: DEE vs. DME

This compound (DEE) and 1,2-dimethoxyethane (DME) are both glyme-type solvents. The primary structural difference lies in the terminal alkyl groups: DEE possesses ethoxy (-OCH₂CH₃) groups, while DME has methoxy (-OCH₃) groups. This seemingly subtle difference in molecular structure leads to significant variations in their solvation properties and, consequently, their electrochemical performance. The bulkier ethoxy groups in DEE create greater steric hindrance, which is hypothesized to result in weaker solvation of lithium ions (Li⁺)[1]. This weaker solvation is a key factor influencing the electrolytes' properties and performance.

Quantitative Performance Comparison

The following table summarizes key performance metrics for electrolytes based on DEE and DME. It is important to note that direct comparisons under identical conditions (e.g., same salt concentration and experimental setup) are not always available in the literature. The data presented here is compiled from various sources to provide a comparative overview.

Performance MetricThis compound (DEE) based ElectrolyteDimethoxyethane (DME) based ElectrolyteKey Observations
Ionic Conductivity ~0.368 mS/cm⁻¹ (1 M LiFSI in DEE at -60°C)~3.41 mS/cm⁻¹ (1 M LiFSI in DOL/DME at -60°C); 18.1 mS/cm⁻¹ (2 M LiFSI in DME at 25°C)[2]DME-based electrolytes generally exhibit higher ionic conductivity.
Viscosity Data not available for direct comparison0.92 mPa·s (1 M LiFSI in DME); 21.65 mPa·s (4 M LiFSI in DME)[3]Viscosity of ether-based electrolytes increases significantly with salt concentration.
Electrochemical Stability Window Qualitatively higher than DME~4.4 V vs. Li/Li⁺ (1 M LiFSI in DME on Al electrode)[4]DEE is reported to have better stability at high voltages, a critical factor for high-energy-density cathodes.
Cycling Performance 182 cycles to 80% capacity retention (4 M LiFSI in DEE, high-voltage NMC811 cathode)[1]94 cycles to 80% capacity retention (4 M LiFSI in DME, high-voltage NMC811 cathode)[1]DEE demonstrates significantly improved cycling stability in high-voltage lithium metal batteries.

Mechanism of Performance Difference: The Role of Li⁺ Solvation

The superior cycling performance of DEE-based electrolytes in high-voltage applications can be attributed to the difference in Li⁺ solvation environments. The bulkier ethoxy groups of DEE provide greater steric hindrance compared to the methoxy groups of DME. This leads to a weaker interaction between the Li⁺ and the DEE solvent molecules. Consequently, the anion (e.g., FSI⁻) plays a more dominant role in the primary solvation sheath of the Li⁺ ion. This "anion-rich" solvation environment is believed to be crucial for forming a more robust and stable solid electrolyte interphase (SEI) on the lithium metal anode and a protective cathode electrolyte interphase (CEI) on the cathode surface. A stable SEI is critical for preventing the formation of lithium dendrites and minimizing side reactions with the electrolyte, thereby enhancing the Coulombic efficiency and extending the cycle life.

G Figure 1. Li⁺ Solvation and Interfacial Stability cluster_DME DME Electrolyte cluster_DEE DEE Electrolyte DME_solvation Strong Li⁺-DME Solvation DME_anion Solvent-Separated Ion Pair DME_solvation->DME_anion Dominant DME_SEI Less Stable SEI/CEI DME_anion->DME_SEI DME_performance Lower Cycling Stability DME_SEI->DME_performance DEE_solvation Weaker Li⁺-DEE Solvation (Steric Hindrance) DEE_anion Anion-Rich Inner Solvation Shell DEE_solvation->DEE_anion Promotes DEE_SEI More Stable SEI/CEI DEE_anion->DEE_SEI DEE_performance Enhanced Cycling Stability DEE_SEI->DEE_performance Li_ion Li⁺ Ion Li_ion->DME_solvation Li_ion->DEE_solvation Anion Anion (e.g., FSI⁻) Anion->DME_anion Anion->DEE_anion

Caption: Li⁺ Solvation and Interfacial Stability

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the electrolyte.

Methodology: Electrochemical Impedance Spectroscopy (EIS)

  • Cell Assembly: A symmetric cell is assembled in an argon-filled glovebox using two stainless steel blocking electrodes of a known area (A). A separator of a known thickness (L) is soaked in the electrolyte and placed between the electrodes. The cell is then hermetically sealed in a coin cell or a specialized conductivity cell.

  • Instrumentation: An electrochemical workstation equipped with a frequency response analyzer is used.

  • Measurement Parameters:

    • Temperature: The cell is placed in a temperature-controlled chamber and allowed to equilibrate at the desired temperature (e.g., 25°C).

    • Frequency Range: A wide frequency range is scanned, typically from 1 MHz to 1 Hz.

    • AC Amplitude: A small AC voltage perturbation (e.g., 10 mV) is applied.

  • Data Analysis: A Nyquist plot of the impedance data is generated. The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the following formula: σ = L / (Rb * A)

Electrochemical Stability Window (ESW) Determination

Objective: To determine the voltage range over which the electrolyte remains stable without significant oxidation or reduction.

Methodology: Linear Sweep Voltammetry (LSV)

  • Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox.

    • Working Electrode: A polished inert electrode, such as platinum (Pt) or aluminum (Al), is used. The choice of working electrode is critical as it can influence the measured ESW[4].

    • Counter and Reference Electrodes: Lithium metal foils are typically used for both the counter and reference electrodes.

  • Instrumentation: A potentiostat is used to control the potential of the working electrode and measure the resulting current.

  • Measurement Parameters:

    • Scan Rate: A slow scan rate (e.g., 0.5 mV/s to 1 mV/s) is applied to allow the system to reach a pseudo-steady state.

    • Potential Range: For anodic stability, the potential is swept from the open-circuit potential (OCP) to a high potential (e.g., 6 V vs. Li/Li⁺). For cathodic stability, the potential is swept from OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺).

  • Data Analysis: The current is plotted as a function of the applied potential. The onset potential of a sharp increase in current is defined as the oxidative or reductive stability limit of the electrolyte. A current density threshold (e.g., 0.01 mA/cm²) is often used to define this limit.

Cycling Performance Evaluation

Objective: To assess the long-term stability and efficiency of the electrolyte in a battery.

Methodology: Galvanostatic Cycling

  • Cell Assembly: Coin cells (e.g., 2032-type) are assembled in an argon-filled glovebox.

    • Anode: Lithium metal foil of a specific thickness (e.g., 50 µm).

    • Cathode: A composite cathode, such as LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NMC811), with a known active material loading.

    • Separator: A microporous polymer separator (e.g., Celgard).

    • Electrolyte: The DEE- or DME-based electrolyte to be tested.

  • Instrumentation: A multi-channel battery cycler is used to charge and discharge the cells under controlled conditions.

  • Measurement Parameters:

    • C-rate: The charge and discharge currents are typically normalized to the theoretical capacity of the cathode (e.g., 1C corresponds to a full charge or discharge in one hour).

    • Voltage Window: The cells are cycled between defined upper and lower cutoff voltages (e.g., 3.0 V to 4.4 V for a high-voltage cathode).

    • Temperature: Cycling is performed at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Capacity Retention: The discharge capacity of each cycle is recorded. Capacity retention is calculated as the percentage of the initial discharge capacity remaining after a certain number of cycles. The end of life is often defined as the point when the capacity retention drops to 80%.

    • Coulombic Efficiency (CE): The ratio of the discharge capacity to the charge capacity of the same cycle. A high and stable CE is indicative of minimal side reactions.

Conclusion

The choice between this compound (DEE) and dimethoxyethane (DME) as an electrolyte solvent in lithium batteries depends on the specific application requirements. While DME-based electrolytes may offer higher ionic conductivity, DEE demonstrates a significant advantage in terms of cycling stability, particularly in high-voltage lithium metal batteries. This enhanced performance is attributed to the weaker Li⁺ solvation ability of DEE, which promotes the formation of a more robust and protective solid electrolyte interphase. For researchers and developers working on next-generation high-energy-density lithium batteries, DEE represents a promising solvent candidate that warrants further investigation and optimization.

References

comparative study of glymes for specific chemical applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glymes, or glycol diethers, are a versatile class of aprotic polar solvents with a wide range of applications in research and industry.[1][2] Their unique properties, including high chemical and thermal stability, the ability to solvate metal cations, and miscibility with a variety of organic solvents and water, make them valuable in diverse fields such as organic synthesis, electrochemistry, and materials science.[1][3] This guide provides a comparative analysis of common glymes, offering insights into their performance in specific chemical applications, supported by experimental data and detailed protocols.

Physicochemical Properties of Common Glymes

The choice of a glyme for a specific application is often dictated by its physical and chemical properties. The following table summarizes key data for commonly used glymes, providing a basis for comparison.

GlymeCommon Name(s)FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Dipole Moment (D)
MonoglymeGlyme, DME, 1,2-DimethoxyethaneC₄H₁₀O₂90.12850.8681.71
DiglymeBis(2-methoxyethyl) etherC₆H₁₄O₃134.171620.9451.97
TriglymeTriethylene glycol dimethyl etherC₈H₁₈O₄178.232220.9862.19
TetraglymeTetraethylene glycol dimethyl etherC₁₀H₂₂O₅222.282751.0132.37

Comparative Performance in Key Applications

Glymes have found significant utility in two major areas: as electrolytes in battery systems and as solvents in organic synthesis.

Glymes in Battery Electrolytes

Glyme-based electrolytes are promising alternatives to conventional carbonate-based electrolytes in next-generation lithium batteries, including Li-S and Li-O₂ systems.[4][5] Their advantages include lower flammability, enhanced safety, and good compatibility with lithium metal anodes.[4][6]

A study comparing a series of glymes (monoglyme, diglyme, triglyme, and tetraglyme) as electrolyte solvents for graphite co-intercalation electrodes in lithium-ion and sodium-ion batteries revealed that the ether chain length significantly impacts electrochemical performance.[7] The study showed that redox potentials shift depending on the glyme, and that mixing ethers could allow for tailoring of the redox behavior.[7]

Table 2: Comparison of Glyme-Based Electrolytes with Conventional Carbonate Solvents for Battery Applications [4]

PropertyCarbonate Solvents (e.g., EC/DMC)Glymes (e.g., G3, G4)
FlammabilityHighly FlammableLow Flammability
ToxicityElevated Toxicity (EC)Low Toxicity (longer chains)
SafetyLowerHigher
Ionic ConductivityGenerally HigherGenerally Lower
Cation Transference NumberGenerally LowerGenerally Higher

EC: Ethylene Carbonate, DMC: Dimethyl Carbonate, G3: Triglyme, G4: Tetraglyme

A typical experimental protocol for preparing a glyme-based electrolyte for a lithium-ion battery is as follows:

  • Materials: Lithium salt (e.g., LiPF₆), glyme solvent (e.g., triglyme), co-solvent (e.g., ethylene carbonate, EC), and an organic carbonate (e.g., ethyl methyl carbonate, EMC).

  • Drying: The lithium salt is dried under vacuum at a specified temperature (e.g., 110 °C) for 24 hours. The glyme and other solvents are dried over molecular sieves (e.g., 5 Å) to reduce the water content to below 10 ppm.[6]

  • Mixing: In an argon-filled glovebox, the desired molar concentration of the lithium salt (e.g., 1 M) is dissolved in a ternary mixture of the glyme, EC, and EMC.[4] The exact ratio of the solvents is application-dependent.

  • Characterization: The ionic conductivity, viscosity, and electrochemical stability of the prepared electrolyte are then characterized using standard electrochemical techniques.

Electrolyte_Preparation_Workflow cluster_drying Drying cluster_mixing Mixing (in Glovebox) cluster_characterization Characterization Li_Salt Lithium Salt (e.g., LiPF6) Dissolution Dissolve Li Salt in Solvent Mixture Li_Salt->Dissolution Glyme Glyme Solvent Glyme->Dissolution Co_Solvents Co-Solvents (EC, EMC) Co_Solvents->Dissolution Conductivity Ionic Conductivity Dissolution->Conductivity Viscosity Viscosity Dissolution->Viscosity Stability Electrochemical Stability Dissolution->Stability

Workflow for the preparation and characterization of a glyme-based electrolyte.

Glymes in Organic Synthesis

Glymes are excellent solvents for a variety of organic reactions, particularly those involving organometallic reagents such as Grignard reagents and metal hydrides.[8][9] Their ability to coordinate with metal cations stabilizes these reactive species, leading to higher yields and cleaner reactions.[9]

  • Monoglyme (DME): Due to its lower boiling point, monoglyme is suitable for reactions that require moderate temperatures and easy solvent removal.[10] It is a good solvent for oligo- and polysaccharides and is used in palladium-catalyzed reactions like Suzuki and Stille couplings.[10]

  • Diglyme: With a higher boiling point (162 °C), diglyme is ideal for reactions requiring elevated temperatures.[9] Its stability towards higher pH conditions makes it a reliable choice for a wide range of synthetic transformations.[8][9] It is frequently used in hydroboration reactions and with strong bases like organolithium reagents.[8]

  • Higher Glymes (Triglyme, Tetraglyme): These are used in high-temperature reactions where very low volatility is required. Their strong cation-solvating ability can also influence reaction rates and selectivity.

The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction where glymes can be effective solvents.

  • Materials: An alcohol, a strong base (e.g., sodium hydride), the desired glyme solvent (e.g., diglyme), and an alkyl halide.

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), the alcohol is dissolved in the glyme. The strong base is then added portion-wise to generate the alkoxide.

  • Nucleophilic Substitution: The alkyl halide is added to the solution, and the reaction mixture is stirred, often with heating, until the reaction is complete (monitored by techniques like TLC or GC).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by distillation or chromatography.

Williamson_Ether_Synthesis Start Alcohol + Glyme Solvent Base Add Strong Base (e.g., NaH) Start->Base Alkoxide Alkoxide Formation Base->Alkoxide Alkyl_Halide Add Alkyl Halide Alkoxide->Alkyl_Halide Reaction Nucleophilic Substitution (Stirring/Heating) Alkyl_Halide->Reaction Workup Quench, Extract, Purify Reaction->Workup Product Ether Product Workup->Product

General workflow for a Williamson Ether Synthesis using a glyme solvent.

Toxicity and Environmental Considerations

While glymes are generally less volatile and acutely toxic than many common organic solvents, some have been shown to have reproductive and developmental toxicity.[1][11] Monoglyme and diglyme, in particular, have been identified as reproductive and developmental toxicants in animal studies.[11][12] Longer-chain glymes, such as triglyme and tetraglyme, are generally considered to have lower toxicity.[4] The U.S. Environmental Protection Agency (EPA) has issued Significant New Use Rules (SNURs) for several glymes to restrict new uses that could increase consumer or worker exposure.[13] From an environmental perspective, glycols, the parent compounds of glymes, are known to be readily biodegradable.[14]

Table 3: Toxicity Summary of Common Glymes [1][11][12]

GlymeAcute ToxicityReproductive/Developmental Toxicity
MonoglymeLow to ModerateHigh Concern
DiglymeLow to ModerateHigh Concern
TriglymeLowLower Concern
TetraglymeLowLower Concern

Conclusion

Glymes are a valuable class of solvents with distinct advantages in specific chemical applications. Their performance is closely tied to their chain length, which influences their physical properties, solvating ability, and toxicity. While shorter-chain glymes like monoglyme and diglyme are effective in many synthetic applications, their toxicity necessitates careful handling and consideration of alternatives. Longer-chain glymes offer a safer profile and are particularly promising for the development of next-generation battery technologies. The selection of the appropriate glyme requires a careful evaluation of the specific requirements of the application, balancing performance benefits with safety and environmental considerations.

References

The Viability of 1,2-Diethoxyethane as a Green Solvent Alternative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking sustainable alternatives to conventional solvents, 1,2-diethoxyethane (DEE) presents a compelling option. This guide provides a comprehensive comparison of DEE with traditional and other green solvents, supported by available data and standardized experimental protocols for validation.

This compound, a glycol ether, is gaining attention as a potential green solvent due to its favorable physicochemical properties and versatility in various chemical applications.[1] Its performance, however, must be critically evaluated against established solvents to ascertain its true potential as a sustainable replacement.

Physicochemical Properties: A Comparative Overview

A solvent's fundamental properties dictate its suitability for specific applications and its environmental footprint. The following table summarizes key physicochemical data for this compound and compares it with commonly used ethereal solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME).

PropertyThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Molecular Weight ( g/mol ) 118.18[2]72.1186.13100.16
Boiling Point (°C) 121.4[3]6680.2106[4]
Melting Point (°C) -74[2][3][5][6]-108.4-136< -140[4]
Density (g/cm³ at 20°C) 0.8484[3]0.8890.8540.86
Flash Point (°C) 20.6[5][6]-14-11-1
Water Solubility Soluble[3] / Miscible[1]MiscibleSlightly Soluble (14 g/100 mL)Slightly Soluble (1.1 g/100 g)[4][7]
Toxicity Profile Reproductive toxicity (Suspected of damaging fertility and the unborn child)[8][9][10]Irritant, may cause serious eye damageIrritant-
Peroxide Formation Forms peroxides[3]Readily forms explosive peroxidesLower tendency than THFLow peroxide formation[4][11]

Performance in Chemical Reactions

While this compound is utilized as a solvent in organic synthesis due to its ability to dissolve a wide range of substances[1], specific comparative data on its performance in various reactions is crucial for its validation as a green alternative. Key performance indicators include reaction yield, reaction time, and selectivity.

Currently, publicly available, direct comparative studies showcasing the performance of this compound against solvents like THF, 2-MeTHF, and CPME in a standardized set of reactions are limited. Such studies are essential to provide the quantitative data needed for a comprehensive evaluation.

Experimental Protocols for Green Solvent Validation

To objectively assess this compound or any other potential green solvent, a standardized set of experiments is required. The following protocols outline a general workflow for such a validation process.

Physicochemical Property Determination
  • Boiling and Melting Point: Determined using standard laboratory apparatus such as a melting point apparatus and distillation setup.

  • Density: Measured using a pycnometer or a digital density meter.

  • Viscosity: Determined with a viscometer at various temperatures.

  • Water Solubility: Quantified by mixing known amounts of the solvent and water and determining the concentration in each phase.

Performance Evaluation in a Model Reaction

A well-understood and widely used reaction, such as a Grignard reaction or a Suzuki coupling, should be selected as a model.

  • Materials: Anhydrous solvents (this compound, THF, 2-MeTHF, CPME), reactants, and catalysts.

  • Procedure:

    • Set up identical reaction vessels under an inert atmosphere.

    • Add the reactants and the respective solvent to each vessel.

    • Initiate the reaction (e.g., by adding the catalyst or heating).

    • Monitor the reaction progress over time using techniques like TLC, GC, or HPLC.

    • Upon completion, quench the reaction and perform a standard work-up.

    • Isolate and purify the product.

  • Data to Collect:

    • Reaction time to completion.

    • Yield of the isolated product.

    • Purity of the product (determined by NMR, GC, etc.).

    • Profile of any byproducts formed.

Safety and Environmental Impact Assessment
  • Toxicity: Review of existing toxicological data (e.g., LD50, mutagenicity, reproductive toxicity).[8] The European Chemicals Agency (ECHA) has classified this compound as a substance that may damage the unborn child and is suspected of damaging fertility.[9][10]

  • Peroxide Formation: A standardized test for peroxide formation should be conducted over time, especially for ether solvents. This typically involves titration with a potassium iodide solution.

  • Biodegradability: Standard biodegradability tests (e.g., OECD 301) can be performed to assess the solvent's persistence in the environment.

  • Recyclability: Investigate the ease of recovery and reuse of the solvent through distillation or other separation techniques.

Logical Workflow for Green Solvent Validation

The process of validating a new green solvent can be visualized as a structured workflow, starting from initial screening to final implementation.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Application & Optimization cluster_3 Phase 4: Final Assessment A Identify Potential Green Solvent Candidates B In Silico & Database Screening (Toxicity, Physicochemical Properties) A->B C Physicochemical Property Analysis B->C D Performance in Model Reactions C->D E Safety Assessment (Peroxide, Stability) D->E F Process Optimization & Scale-up Studies E->F G Recyclability & Lifecycle Analysis F->G H Comparative Analysis & Final Recommendation G->H

Caption: Workflow for the validation of a green solvent.

Signaling Pathway for Solvent Selection Logic

The decision-making process for selecting a greener solvent involves a multi-faceted evaluation of performance, safety, and environmental impact.

cluster_0 Performance Criteria cluster_1 Safety & Health cluster_2 Environmental Impact Yield High Yield Decision Solvent Selection Yield->Decision Selectivity High Selectivity Selectivity->Decision Reaction_Time Short Reaction Time Reaction_Time->Decision Toxicity Low Toxicity Toxicity->Decision Flammability Low Flammability Flammability->Decision Peroxide Low Peroxide Formation Peroxide->Decision Renewable Renewable Feedstock Renewable->Decision Biodegradable Biodegradable Biodegradable->Decision Recyclable Easily Recyclable Recyclable->Decision Optimal_Solvent Optimal Green Solvent Decision->Optimal_Solvent

Caption: Decision pathway for green solvent selection.

Conclusion

This compound shows promise as a versatile solvent with a favorable boiling point for a range of chemical reactions. However, its classification as a substance with reproductive toxicity is a significant concern that must be carefully considered in any application, particularly in pharmaceutical development.[8][9][10] Furthermore, its tendency to form peroxides, similar to other ethers, necessitates careful handling and storage.[3]

Compared to greener alternatives like 2-MeTHF and CPME, which are derived from renewable resources and exhibit lower toxicity and peroxide formation tendencies, this compound's "green" credentials are questionable.[4][11][12]

For a definitive validation of this compound as a green solvent, further research is required to generate robust, comparative data on its performance in a variety of chemical transformations against established and emerging green solvents. The experimental protocols outlined in this guide provide a framework for such an evaluation, enabling a more informed and objective assessment of its potential as a truly sustainable alternative.

References

A Comprehensive Performance Comparison of 1,2-Diethoxyethane and Other Aprotic Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. Aprotic polar solvents, characterized by their lack of acidic protons, are indispensable in a wide array of chemical transformations. This guide provides an in-depth performance comparison of 1,2-diethoxyethane (DEE), a member of the glyme family of ethers, with other commonly used aprotic polar solvents. This comparison is supported by physicochemical data, performance in key applications, and detailed experimental protocols for property determination.

Physicochemical Properties: A Comparative Overview

The selection of an appropriate solvent often begins with an evaluation of its fundamental physical and chemical properties. These parameters dictate the solvent's behavior in a reaction, including its ability to dissolve reactants, influence reaction rates, and facilitate product isolation. The following table summarizes key properties of this compound and other representative aprotic polar solvents.

PropertyThis compound (DEE)Tetrahydrofuran (THF)Acetonitrile (MeCN)Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₆H₁₄O₂C₄H₈OCH₃CNC₃H₇NOC₂H₆OS
Molecular Weight ( g/mol ) 118.1772.1141.0573.0978.13
Boiling Point (°C) 121.4[1]6681.6[2]153[2]189[3]
Melting Point (°C) -74[1][4]-108.4-45.7-6118.5
Density (g/mL at 20°C) 0.8484[1]0.8890.7860.9441.100
Dipole Moment (D) 1.65[5]1.753.923.823.96
Dielectric Constant ~5.0 (estimated)7.637.5[2]36.7[3]46.7[3]
Solubility in Water Soluble[1]MiscibleMiscibleMiscibleMiscible

Performance in Key Applications

The practical utility of a solvent is best assessed by its performance in specific chemical applications. This section explores the use of this compound and its counterparts in two critical areas for researchers and drug development professionals: Grignard reactions and as electrolytes in lithium-ion batteries.

Grignard Reactions: The Role of Ethereal Solvents

Grignard reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds. The choice of an ethereal solvent is crucial for the successful formation and reactivity of the Grignard reagent (RMgX). The solvent's primary role is to solvate and stabilize the magnesium center of the reagent, preventing its aggregation and precipitation.

While diethyl ether and tetrahydrofuran (THF) are the most commonly employed solvents for Grignard reactions, this compound and other glymes offer distinct advantages. The bidentate nature of this compound allows for strong chelation with the magnesium ion, which can enhance the solubility and reactivity of the Grignard reagent. This can be particularly beneficial for the formation of less reactive Grignard reagents, such as those derived from vinyl or aryl halides.

Direct comparative studies on the yield of Grignard reactions in this compound versus other common solvents are not extensively documented in readily available literature. However, studies on the structurally similar 2-methyltetrahydrofuran (2-MeTHF), a "greener" alternative to THF, have shown that it can provide comparable or even superior yields in certain Grignard reactions. For instance, in some cases, the use of 2-MeTHF has been shown to improve the yield of benzyl and allyl Grignard reagent generation and can lead to a significant improvement in the overall yield of the final product. Given the similar chelating ability of this compound, it is reasonable to infer that it would perform similarly, offering a higher boiling point than THF, which can be advantageous for reactions requiring elevated temperatures.

Below is a logical workflow for the role of an ethereal solvent in a Grignar reaction, a process where this compound can be effectively utilized.

Grignard_Reaction_Workflow cluster_reactants Reactants cluster_reagent_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Aqueous Workup Organic_Halide Organic Halide (R-X) Grignard_Reagent Grignard Reagent (R-Mg-X) Stabilized by Solvent Organic_Halide->Grignard_Reagent Magnesium Magnesium (Mg) Magnesium->Grignard_Reagent Solvent Ethereal Solvent (e.g., this compound) Solvent->Grignard_Reagent Solvation & Stabilization Intermediate Alkoxide Intermediate Grignard_Reagent->Intermediate Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Intermediate Final_Product Final Product (e.g., Alcohol) Intermediate->Final_Product Protonation

Grignard Reaction Workflow
Electrolytes in Lithium-Ion Batteries

Aprotic polar solvents are critical components of the electrolyte in lithium-ion batteries, facilitating the transport of lithium ions between the anode and cathode. The properties of the solvent, such as its dielectric constant, viscosity, and ability to solvate lithium ions, directly impact the battery's performance, including its ionic conductivity, cycle life, and safety.

Glymes, including this compound and its shorter-chain analogue 1,2-dimethoxyethane (DME), are promising solvents for lithium-ion battery electrolytes. Their ability to form stable complexes with lithium ions can lead to high ionic conductivity. Research has shown that the ionic conductivity of glyme-based electrolytes is influenced by the chain length of the glyme, with shorter chains sometimes leading to higher conductivity due to lower viscosity.

While DME is more commonly studied, this compound offers a higher boiling point and flash point, which can contribute to improved battery safety. The choice between DME and this compound often involves a trade-off between ionic conductivity and safety characteristics. The performance of these solvents is also highly dependent on the type of lithium salt used in the electrolyte.

Experimental Protocols

For researchers seeking to conduct their own comparative studies, the following are detailed methodologies for determining key solvent properties.

Determination of Dielectric Constant (ASTM D150)

The dielectric constant, or relative permittivity, is a fundamental measure of a solvent's polarity. The ASTM D150 standard test method is a widely accepted procedure for its determination.

Methodology:

  • Apparatus: A capacitance-measuring bridge or a resonant-circuit apparatus, a test cell (a two-terminal or three-terminal electrode system), and a temperature-controlled chamber.

  • Calibration: The test cell is first calibrated by measuring the capacitance with air as the dielectric (C_air). The geometric capacitance (C_g) is then calculated based on the dimensions of the electrodes.

  • Sample Preparation: The liquid solvent to be tested is placed in the test cell, ensuring that the electrodes are fully immersed and that there are no air bubbles.

  • Measurement: The capacitance of the cell with the solvent (C_solvent) is measured at a specified frequency and temperature.

  • Calculation: The dielectric constant (ε) is calculated using the formula: ε = C_solvent / C_air

For highly accurate measurements, a three-terminal cell is recommended to minimize the effects of stray capacitance.

Determination of Solubility of Organic Compounds

The solubility of a compound in a particular solvent is a critical parameter in designing reaction conditions and purification procedures. A general qualitative method is described below.

Methodology:

  • Apparatus: Small test tubes, vortex mixer, and a graduated cylinder.

  • Procedure: a. Place approximately 0.1 g of the solid solute (or 0.2 mL of a liquid solute) into a small test tube. b. Add 3 mL of the solvent in small portions (e.g., 0.5 mL at a time). c. After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution. d. Observe the mixture for the disappearance of the solute. If the solute completely dissolves, it is considered soluble. If it does not dissolve, it is insoluble. If a portion dissolves, it is partially soluble.

  • For Water-Insoluble Compounds: If a compound is insoluble in water, its solubility can be further tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl to determine its acidic or basic properties.[6][7][8][9][10]

Measurement of Solvent Polarity using Reichardt's Dye

Solvatochromism, the change in color of a solute with a change in the polarity of the solvent, provides a sensitive method for empirically measuring solvent polarity. Reichardt's dye is a common probe for this purpose.

Methodology:

  • Apparatus: UV-Vis spectrophotometer, quartz cuvettes, and volumetric flasks.

  • Sample Preparation: a. Prepare a stock solution of Reichardt's dye in a suitable solvent (e.g., acetone) at a concentration of approximately 1 x 10⁻⁴ M. b. Prepare solutions of the dye in each of the solvents to be tested by adding a small, consistent amount of the stock solution to a known volume of the test solvent. The final concentration should be sufficient to obtain a well-defined absorption peak.

  • Measurement: a. Record the UV-Vis absorption spectrum of each solution over a range of wavelengths (typically 400-800 nm). b. Determine the wavelength of maximum absorbance (λ_max) for each solvent.

  • Calculation: The molar transition energy, E_T(30), which is a measure of solvent polarity, can be calculated from λ_max (in nm) using the following equation: E_T(30) (kcal/mol) = 28591 / λ_max

A higher E_T(30) value indicates a more polar solvent.[3][5][11]

The following diagram illustrates the logical workflow for selecting a solvent for a chemical synthesis, a process where the data and protocols in this guide would be applied.

Solvent_Selection_Workflow Start Define Reaction Requirements Solubility Solubility of Reactants & Reagents Start->Solubility Polarity Required Solvent Polarity Start->Polarity Boiling_Point Reaction Temperature Start->Boiling_Point Reactivity Solvent Inertness Start->Reactivity Initial_Screening Initial Solvent Screening Solubility->Initial_Screening Polarity->Initial_Screening Boiling_Point->Initial_Screening Reactivity->Initial_Screening Candidate_Solvents Select Candidate Solvents Initial_Screening->Candidate_Solvents Based on Physicochemical Properties Experimental_Testing Experimental Testing Candidate_Solvents->Experimental_Testing Performance_Evaluation Evaluate Performance (Yield, Purity, Rate) Experimental_Testing->Performance_Evaluation Optimization Optimization Performance_Evaluation->Optimization Optimization->Experimental_Testing Refine Conditions Final_Selection Final Solvent Selection Optimization->Final_Selection Optimal Performance

Solvent Selection Workflow

References

Assessing the Purity of 1,2-Diethoxyethane: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Comprehensive Purity Assessment of 1,2-Diethoxyethane.

In the synthesis and application of specialty chemicals like this compound, a high-purity solvent and reagent, rigorous purity assessment is paramount to ensure product quality, safety, and consistency in research and manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the analysis of volatile compounds such as ethers.[1] This guide provides a detailed comparison of GC-MS with other analytical methods for determining the purity of this compound, supported by experimental protocols and data.

The Power of GC-MS in Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[2] This synergy makes it an ideal method for identifying and quantifying volatile impurities in a sample. For a compound like this compound, GC-MS can effectively separate it from structurally similar impurities, by-products from synthesis, or degradants.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the purity assessment of this compound using GC-MS. Optimization may be required based on the specific instrumentation and the impurity profile of the sample.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of a this compound reference standard at a concentration of 1000 µg/mL in a suitable solvent like methanol or hexane. From this, create a series of working standards by serial dilution to generate a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the this compound sample to be analyzed and dissolve it in the chosen solvent to a final concentration within the calibration range (e.g., 50 µg/mL).

  • Internal Standard (for precise quantification): An internal standard, such as 1,2-dimethoxyethane or a deuterated analog, can be added to both the standard and sample solutions at a fixed concentration.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Condition
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. For better separation of polar impurities, a more polar column like a DB-WAX can be considered.[3]
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplit (e.g., 50:1) to handle the high concentration of the main component.
Carrier GasHelium at a constant flow rate of 1.0 mL/min.
Oven Temperature ProgramInitial temperature of 40°C (hold for 2 minutes), ramp at 10°C/min to 200°C (hold for 5 minutes).
Mass Spectrometer
Transfer Line Temperature280°C
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV.
Mass Scan Rangem/z 35-300
Acquisition ModeFull Scan for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantifying known impurities.

3. Data Analysis:

  • Purity Calculation: The purity of this compound is typically determined by area percent normalization, assuming all components have a similar response factor. The area of the this compound peak is divided by the total area of all peaks in the chromatogram.

  • Impurity Identification: Unknown impurity peaks are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST).

  • Quantification of Impurities: For known impurities, quantification is performed using a calibration curve generated from the standard solutions.

Visualizing the Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep_sample Prepare Sample Solution injection Inject into GC prep_sample->injection prep_std Prepare Standard Solutions prep_std->injection prep_is Add Internal Standard prep_is->prep_sample prep_is->prep_std separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Impurity Identification detection->identification quantification Quantification detection->quantification reporting Purity Report Generation identification->reporting quantification->reporting

GC-MS Analysis Workflow for this compound Purity.

Comparison with Alternative Methods

While GC-MS is a powerful tool, other methods can be employed for specific aspects of purity assessment.

Analytical MethodPrincipleAdvantages for this compound AnalysisDisadvantages
GC-MS Separation by gas chromatography and detection by mass spectrometry.High sensitivity and specificity for volatile impurities.[2] Provides structural information for impurity identification.May require derivatization for non-volatile impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile or thermally labile impurities.[4]This compound lacks a strong chromophore, requiring a universal detector like a Refractive Index Detector (RID), which has lower sensitivity.
Karl Fischer Titration Titrimetric method specific for the determination of water content.[5]Highly accurate and precise for quantifying water, a critical impurity in ethers.[6]Only measures water content and provides no information on other impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Can provide absolute purity determination against a certified internal standard (qNMR). Can identify and quantify a wide range of impurities without the need for reference standards for each impurity.Lower sensitivity compared to GC-MS for trace impurities. Requires a more expensive and complex instrument.

Quantitative Data Comparison (Illustrative)

The following table presents typical performance characteristics for the different analytical techniques. The values for GC-MS and HPLC are based on methods for similar volatile organic compounds and may vary depending on the specific method and instrumentation.[7]

ParameterGC-MSHPLC (with RID)Karl Fischer Titration
Limit of Detection (LOD) 0.01 - 1 µg/mL10 - 100 µg/mL~10 ppm (coulometric)
Limit of Quantitation (LOQ) 0.05 - 3 µg/mL50 - 300 µg/mL~30 ppm (coulometric)
Linearity (R²) > 0.995> 0.99Not Applicable
Precision (%RSD) < 5%< 10%< 2%
Primary Application Broad impurity profiling and quantificationAnalysis of non-volatile impuritiesWater content determination

Logical Relationship of Purity Assessment

A comprehensive purity assessment of this compound often involves a combination of these techniques to gain a complete picture of the product's quality.

Purity_Assessment_Logic cluster_methods Analytical Methods cluster_results Purity Parameters Assessed substance This compound Sample gcms GC-MS substance->gcms hplc HPLC substance->hplc kft Karl Fischer Titration substance->kft nmr NMR substance->nmr volatile_impurities Volatile Organic Impurities gcms->volatile_impurities non_volatile_impurities Non-Volatile Impurities hplc->non_volatile_impurities water_content Water Content kft->water_content structural_identity Structural Identity & Assay nmr->structural_identity final_purity Overall Purity Assessment volatile_impurities->final_purity non_volatile_impurities->final_purity water_content->final_purity structural_identity->final_purity

Interrelation of Analytical Techniques in Purity Assessment.

Conclusion

For the comprehensive purity assessment of this compound, GC-MS is the method of choice for identifying and quantifying volatile organic impurities due to its high sensitivity, specificity, and the structural information it provides.[2] However, a complete quality control workflow should ideally incorporate Karl Fischer titration for accurate water content determination , as water is a critical impurity in ethers that can affect their stability and reactivity.[6] While HPLC and NMR serve more specialized roles, they can be invaluable for investigating non-volatile impurities or for absolute purity determination, respectively. The selection of the most appropriate analytical technique or combination of techniques will ultimately depend on the specific quality requirements of the this compound and its intended application.

References

Validating Experimental Results: A Comparative Guide to 1,2-Diethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent can be critical to experimental success. This guide provides an objective comparison of 1,2-diethoxyethane (DEE) against common alternatives like 1,2-dimethoxyethane (DME) and tetrahydrofuran (THF), supported by experimental data. We will delve into its performance in lithium-ion battery electrolytes and as a solvent for Grignard reactions, offering detailed protocols and performance metrics.

Physical and Chemical Properties: A Head-to-Head Comparison

The selection of a solvent often begins with an evaluation of its fundamental physical and chemical properties. These characteristics influence reaction kinetics, solubility of reagents, and overall experimental setup. The following table summarizes key properties of this compound and its common alternatives.

PropertyThis compound (DEE)1,2-Dimethoxyethane (DME)Tetrahydrofuran (THF)
Molecular Formula C6H14O2C4H10O2C4H8O
Molecular Weight ( g/mol ) 118.1790.1272.11
Boiling Point (°C) 121.48566
Melting Point (°C) -74-58-108.4
Density (g/mL at 20°C) 0.84840.86830.889
Viscosity (cP at 20°C) ~0.780.4550.48

Application in Lithium-Ion Batteries

The performance of lithium-ion batteries is intrinsically linked to the composition of the electrolyte. The solvent's ability to dissolve lithium salts and facilitate ion transport is paramount. Recent studies have explored the use of this compound as a promising electrolyte solvent, particularly in lithium metal batteries.

Comparative Performance in Lithium Metal Batteries

A recent study directly compared the performance of a 1.0 M lithium bis(fluorosulfonyl)imide (LiFSI) electrolyte in this compound (DEE) with the same concentration in 1,2-dimethoxyethane (DME). The results highlight the potential of DEE to enhance the cycling stability and efficiency of lithium metal anodes.

Performance Metric1.0 M LiFSI in DEE1.0 M LiFSI in DME
Average Coulombic Efficiency (Li Cu cells)
Capacity Retention (Li LiFePO4 cell after 200 cycles)

The improved performance in the DEE-based electrolyte is attributed to the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode, which suppresses the growth of dendrites.[1]

Experimental Protocol: Preparation of 1M LiFSI in this compound Electrolyte

This protocol outlines the steps for preparing a 1M LiFSI electrolyte in this compound. All procedures should be carried out in an argon-filled glovebox to prevent moisture contamination.

Materials:

  • Lithium bis(fluorosulfonyl)imide (LiFSI), battery grade

  • This compound (DEE), anhydrous, battery grade

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Argon-filled glovebox

Procedure:

  • Ensure all glassware is rigorously dried in a vacuum oven at 120°C for at least 12 hours and transferred into the glovebox while hot.

  • Place the required amount of LiFSI salt into the volumetric flask inside the glovebox. To prepare a 1M solution, you will need 187.1 g of LiFSI per liter of solvent.

  • Slowly add the anhydrous this compound to the volumetric flask containing the LiFSI salt.

  • Add a magnetic stir bar to the flask.

  • Stir the mixture at room temperature until the LiFSI is completely dissolved. This may take several hours.

  • Once fully dissolved, the electrolyte is ready for use in battery assembly.

G cluster_glovebox Argon-filled Glovebox LiFSI LiFSI Salt Flask Volumetric Flask LiFSI->Flask DEE This compound (Anhydrous) DEE->Flask Stirrer Magnetic Stirrer Flask->Stirrer Electrolyte 1M LiFSI in DEE Electrolyte Stirrer->Electrolyte

Electrolyte Preparation Workflow

Application in Grignard Reactions

Grignard reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds. The choice of ether solvent is crucial as it solvates the magnesium center of the Grignard reagent, preventing aggregation and enhancing its reactivity. While diethyl ether and THF are the most common solvents, this compound's higher boiling point offers an advantage for reactions requiring elevated temperatures.

The Role of Ether Solvents in Stabilizing Grignard Reagents

The oxygen atoms in ether solvents act as Lewis bases, donating lone pairs of electrons to the electron-deficient magnesium atom in the Grignard reagent. This coordination stabilizes the reagent in solution. This compound, being a bidentate ligand, can chelate the magnesium atom, forming a stable five-membered ring structure. This effective solvation is critical for the successful formation and reactivity of the Grignard reagent.

G R R Mg Mg R->Mg X X Mg->X O1 O Mg->O1 O2 O Mg->O2 Et1 Et O1->Et1 CH2_1 CH2 O1->CH2_1 CH2_3 CH2 O2->CH2_3 Et2 Et CH2_2 CH2 CH2_1->CH2_2 CH2_2->O2 CH2_3->Et2 CH2_4 CH2

Chelation of a Grignard Reagent by this compound
Comparative Performance in a Grignard Reaction: Synthesis of Triphenylmethanol

Expected Yields (based on literature for similar reactions):

  • In Diethyl Ether or THF: Yields for the synthesis of triphenylmethanol are typically reported in the range of 50-85%, depending on the precise reaction conditions and purification methods.[2]

Experimental Protocol: Synthesis of Triphenylmethanol using a Grignard Reaction

This protocol is adapted from standard procedures for Grignard reactions and can be used with this compound, THF, or DME as the solvent. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent by water.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous solvent (this compound, THF, or DME)

  • Iodine crystal (as an initiator)

  • Methyl benzoate

  • 10% Sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Hexanes (for recrystallization)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, and other standard laboratory glassware.

Procedure:

Part 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Place magnesium turnings in a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of bromobenzene in the anhydrous ether solvent of choice.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing of the ether. Gentle warming may be necessary to start the reaction.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with Methyl Benzoate

  • Cool the Grignard reagent solution to room temperature.

  • Prepare a solution of methyl benzoate in the same anhydrous ether solvent.

  • Add the methyl benzoate solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain a gentle reflux by controlling the rate of addition and, if necessary, by cooling the flask in an ice bath.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

Part 3: Workup and Purification

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 10% sulfuric acid to quench the reaction and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Recrystallize the crude triphenylmethanol from hexanes to obtain the purified product.

  • Determine the yield and characterize the product (e.g., by melting point and spectroscopy).

G cluster_synthesis Grignard Synthesis of Triphenylmethanol Start Bromobenzene + Mg in Ether Solvent Grignard Phenylmagnesium Bromide (Grignard Reagent) Start->Grignard React Reaction with Methyl Benzoate Grignard->React Intermediate Alkoxide Intermediate React->Intermediate Quench Acidic Workup (H3O+) Intermediate->Quench Product Triphenylmethanol Quench->Product

Grignard Reaction Workflow

Conclusion

This compound presents itself as a viable and, in some cases, superior alternative to more common ether solvents like DME and THF. In the context of lithium metal batteries, experimental data suggests that DEE can significantly improve cycling stability and Coulombic efficiency. For Grignard reactions, its higher boiling point offers a practical advantage for reactions requiring heat, although its performance relative to other ethers in terms of yield requires more direct comparative studies. The provided protocols offer a starting point for researchers to validate and compare the performance of this compound in their own experimental settings.

References

A Comparative Guide to Ethereal Solvents in Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in the optimization of any chemical synthesis, directly influencing reaction rates, yields, and selectivity. Ethereal solvents are a ubiquitous class of reaction media in organic chemistry, prized for their relative inertness and ability to solvate a wide range of organic compounds and organometallic species.[1][2] This guide provides a comprehensive cross-validation of common ethereal solvents—Diethyl ether (Et₂O), Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME), and 1,4-Dioxane—in several key synthetic transformations. The data presented herein is intended to assist researchers in making informed decisions for solvent selection in their own synthetic endeavors.

Physical Properties of Common Ethereal Solvents

The physicochemical properties of a solvent dictate its behavior in a reaction. For instance, a higher boiling point allows for reactions to be conducted at elevated temperatures, potentially increasing the reaction rate. The dielectric constant provides an indication of the solvent's polarity, which can influence the solubility of reactants and the stabilization of charged intermediates. Water solubility is a crucial factor in reaction work-up and product isolation. A summary of these key properties is presented in the table below.

SolventBoiling Point (°C)Melting Point (°C)Density (g/mL)Dielectric Constant (ε)Water Solubility ( g/100g )Peroxide Formation Tendency
Diethyl Ether (Et₂O) 34.6-116.30.7134.36.9High
Tetrahydrofuran (THF) 66-108.40.8897.5MiscibleHigh
2-Methyltetrahydrofuran (2-MeTHF) 80-1360.8546.214Moderate
Cyclopentyl Methyl Ether (CPME) 106<-1400.8604.71.1[3]Low[3]
1,4-Dioxane 10111.81.0342.2MiscibleModerate

Performance in Key Synthetic Reactions

The choice of an ethereal solvent can have a profound impact on the outcome of a synthetic transformation. This section explores the performance of the selected ethers in three widely employed reaction types: Grignard reactions, Wittig reactions, and Suzuki-Miyaura cross-coupling reactions.

Grignard Reactions

The formation of Grignard reagents (RMgX) is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. The ethereal solvent plays a crucial role by coordinating to the magnesium center, stabilizing the Grignard reagent.[4][5] While diethyl ether has been the traditional solvent of choice, THF is also widely used.[4][6] THF's higher boiling point allows for reactions with less reactive halides, and its stronger coordinating ability can enhance the reactivity of the Grignard reagent.[5][6] 2-MeTHF is a greener alternative to THF and can often be used interchangeably.[7]

SolventReactantProductYield (%)Reaction Time (h)Notes
Diethyl Ether BromobenzenePhenylmagnesium bromide>951Standard solvent, highly volatile.
THF ChlorobenzenePhenylmagnesium chloride~902Higher boiling point allows for the use of less reactive chlorides.[6]
2-MeTHF 2-BromopropaneIsopropylmagnesium bromideHigh1-2Greener alternative to THF with similar performance.[7]
CPME BromobenzenePhenylmagnesium bromideHigh1Higher boiling point and resistance to peroxide formation offer safety advantages.[3]
Wittig Reactions

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[8] The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions, including the solvent.[9][10] Non-stabilized ylides typically favor the formation of Z-alkenes, and this selectivity can be influenced by the solvent's ability to solvate the intermediates of the reaction.[9]

SolventAldehydeYlideZ/E RatioYield (%)
Diethyl Ether Benzaldehyde(Triphenylphosphoranylidene)ethane>95:5High
THF Benzaldehyde(Triphenylphosphoranylidene)ethane>95:5High
1,4-Dioxane 4-Nitrobenzaldehyde(Carbomethoxymethylene)triphenylphosphorane-Moderate
CPME Benzaldehyde(Triphenylphosphoranylidene)ethaneHigh Z-selectivityHigh
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and a halide or triflate.[11] Ethereal solvents are often used in these reactions, and their polarity and coordinating ability can influence the catalytic cycle.[12][13] While THF and 1,4-dioxane are commonly employed, greener alternatives like 2-MeTHF and CPME have shown excellent results.[7][14]

SolventAryl HalideBoronic AcidYield (%)Reaction Time (h)
THF 4-BromotoluenePhenylboronic acid9212
2-MeTHF 4-BromotoluenePhenylboronic acid9512
1,4-Dioxane 4-Iodoanisole4-Methylphenylboronic acid988
CPME 4-ChloroacetophenonePhenylboronic acid9416

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for a Grignard reaction and a Suzuki-Miyaura cross-coupling.

General Protocol for Grignard Reagent Formation and Reaction
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is added, and the flask is gently warmed until the purple iodine vapor is observed.

  • Initiation: A small portion of a solution of the organic halide (1.0 equivalent) in the anhydrous ethereal solvent of choice is added to the magnesium turnings. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing.

  • Addition of Halide: The remaining solution of the organic halide is added dropwise at a rate that maintains a gentle reflux.

  • Completion of Formation: After the addition is complete, the reaction mixture is stirred at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: The solution of the Grignard reagent is cooled to the desired temperature (typically 0 °C), and a solution of the electrophile (1.0 equivalent) in the same anhydrous ethereal solvent is added dropwise.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the ethereal solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a round-bottom flask are added the aryl halide (1.0 equivalent), the boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: The chosen ethereal solvent is added, followed by the addition of water if a biphasic system is desired.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (often reflux) and stirred under a nitrogen atmosphere until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Experimental Workflow for Solvent Screening

G A Define Synthetic Transformation B Select Ethereal Solvents for Screening (Et2O, THF, 2-MeTHF, CPME, Dioxane) A->B C Perform Parallel Reactions (Identical Conditions, Varying Solvent) B->C D Monitor Reaction Progress (TLC, GC-MS, LC-MS) C->D E Reaction Work-up and Product Isolation D->E F Analyze Results (Yield, Purity, Selectivity) E->F G Select Optimal Solvent F->G

Caption: A logical workflow for the cross-validation of ethereal solvents in a synthetic method.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Pd(II)-X L2 R-Pd(II)-X L2 Oxidative\nAddition->R-Pd(II)-X L2 Transmetalation Transmetalation R-Pd(II)-X L2->Transmetalation R-Pd(II)-R' L2 R-Pd(II)-R' L2 Transmetalation->R-Pd(II)-R' L2 Reductive\nElimination Reductive Elimination R-Pd(II)-R' L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' R-R' (Product) Reductive\nElimination->R-R' R-X R-X (Aryl Halide) R-X->Oxidative\nAddition R'-B(OH)2 R'-B(OH)2 (Boronic Acid) R'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The role of reagents in the Suzuki-Miyaura catalytic cycle.

Conclusion

The selection of an ethereal solvent is a multifaceted decision that requires consideration of physical properties, reaction performance, and safety. While traditional solvents like diethyl ether and THF remain prevalent, newer, more sustainable alternatives such as 2-MeTHF and CPME offer comparable or even superior performance in many cases, with the added benefits of reduced environmental impact and enhanced safety.[3][15] This guide provides a foundational dataset for the informed selection of ethereal solvents, empowering researchers to optimize their synthetic routes and contribute to the development of greener and more efficient chemical processes.

References

A Comparative Analysis of Reaction Kinetics: 1,2-Diethoxyethane vs. Dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Solvent Effects on Reaction Rates

The choice of solvent is a critical parameter in chemical synthesis, profoundly influencing reaction rates and, in some cases, altering reaction pathways. This guide provides a comparative analysis of reaction kinetics in two common ether solvents: 1,2-diethoxyethane and 1,4-dioxane. By examining their physical properties and the available, albeit limited, kinetic data for specific reactions, this document aims to equip researchers with the insights needed to make informed decisions in solvent selection for optimizing chemical transformations.

Solvent Properties: A Tale of Two Ethers

At first glance, this compound (DEE) and 1,4-dioxane share the common feature of being ether solvents. However, their structural differences give rise to distinct physical properties that can significantly impact their behavior as reaction media.

PropertyThis compound1,4-Dioxane
Molar Mass ( g/mol ) 118.1788.11
Boiling Point (°C) 121.4[1]101[2]
Density (g/mL at 20°C) 0.8484[1]1.033[3]
Dipole Moment (D) 1.650.45
Dielectric Constant (at 20°C) ~5.1 (estimated)2.25[3]
Solubility in Water Soluble[1]Miscible[4]

Table 1: Physical Properties of this compound and 1,4-Dioxane.

A key differentiator between the two solvents is their polarity. This compound possesses a notable dipole moment of 1.65 Debye, indicating a significant degree of polarity. In contrast, 1,4-dioxane has a very small dipole moment of 0.45 Debye due to its symmetrical, chair-like conformation which largely cancels out the individual bond dipoles. This difference in polarity, reflected in their dielectric constants, is a primary driver for the observed variations in reaction kinetics.

Impact on Reaction Kinetics: A Look at Nucleophilic Substitution

While direct, side-by-side comparative studies of reaction kinetics in this compound and dioxane are scarce in the literature, the principles of physical organic chemistry allow for predictions regarding their relative performance, particularly in well-understood reactions like bimolecular nucleophilic substitution (SN2).

SN2 reactions, which proceed through a single, concerted transition state, are highly sensitive to the nature of the solvent. The rate of an SN2 reaction is influenced by the solvent's ability to solvate both the reactants and the transition state.

The General Workflow for a typical SN2 reaction can be visualized as follows:

SN2_Workflow Reactants Nucleophile + Alkyl Halide TransitionState [Nu---C---X]‡ Reactants->TransitionState Attack Products Product + Leaving Group TransitionState->Products Formation

Caption: Generalized workflow of a bimolecular nucleophilic substitution (SN2) reaction.

In the context of comparing this compound and dioxane:

  • This compound: As a more polar aprotic solvent, this compound is expected to better solvate the charged nucleophile, potentially leading to a slight decrease in its ground-state energy. However, its higher polarity can more effectively stabilize the charge-dispersed transition state of an SN2 reaction. This stabilization of the transition state relative to the reactants would lead to a lower activation energy and, consequently, a faster reaction rate compared to a less polar solvent.

  • 1,4-Dioxane: Being significantly less polar, dioxane is less effective at solvating charged species. While this might leave the nucleophile in a higher, more reactive ground state, its ability to stabilize the polar transition state is also diminished. For many SN2 reactions, the stabilization of the transition state is the dominant factor, suggesting that reactions would proceed more slowly in dioxane compared to more polar aprotic solvents.

Experimental Protocols for Kinetic Analysis

To generate the data necessary for a direct comparison, a standardized experimental protocol for determining reaction kinetics is essential. The following outlines a general procedure for monitoring the rate of a chemical reaction in solution.

Experimental Workflow for Kinetic Studies:

Kinetic_Experiment_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solutions of reactants in the chosen solvent B Thermostat reaction vessel to desired temperature A->B C Mix reactants in the thermostatted vessel B->C D Withdraw aliquots at regular time intervals C->D Initiate timing E Quench the reaction in each aliquot D->E F Analyze the concentration of a reactant or product in each aliquot (e.g., via chromatography or spectroscopy) E->F G Plot concentration vs. time F->G H Determine the rate law and rate constant G->H

Caption: A generalized workflow for an experimental kinetics study.

Detailed Methodologies:

  • Reactant Preparation: Prepare standard solutions of the reactants (e.g., an alkyl halide and a nucleophile) in both this compound and dioxane. Ensure the solvents are of high purity and anhydrous, as trace amounts of water can significantly affect reaction rates.

  • Temperature Control: Maintain a constant temperature for the reaction mixture using a thermostatted bath. Reaction rates are highly sensitive to temperature fluctuations.

  • Reaction Initiation and Monitoring: Initiate the reaction by mixing the reactant solutions. At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately stop the reaction in the withdrawn aliquot. This can be achieved by rapid cooling, dilution, or by adding a reagent that consumes one of the reactants.

  • Analysis: Determine the concentration of a reactant or product in each quenched aliquot. Techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or spectroscopy are commonly employed for this purpose.

  • Data Processing: Plot the concentration of the analyzed species as a function of time. From these plots, the initial reaction rate can be determined. By varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant and the overall rate constant (k) can be calculated using integrated rate laws or the method of initial rates.

Logical Relationship of Solvent Properties to Reaction Rate

The interplay between solvent properties and reaction kinetics can be summarized in the following logical flow:

Solvent_Effect_Logic Solvent Solvent Choice (e.g., DEE vs. Dioxane) Properties Physical Properties (Polarity, Dielectric Constant) Solvent->Properties Solvation Differential Solvation of Reactants and Transition State Properties->Solvation ActivationEnergy Activation Energy (Ea) Solvation->ActivationEnergy Rate Reaction Rate (k) ActivationEnergy->Rate

Caption: Logical flow illustrating the influence of solvent choice on reaction rate.

Conclusion

Based on fundamental principles of physical organic chemistry, the higher polarity of this compound, as indicated by its larger dipole moment, suggests that it would be a more effective solvent for accelerating SN2 reactions compared to the less polar 1,4-dioxane. This is primarily attributed to the anticipated greater stabilization of the polar transition state in this compound.

However, it is crucial to emphasize that this is a prediction based on theoretical considerations. To provide a definitive and quantitative comparison, direct experimental investigation is necessary. Researchers are encouraged to perform kinetic studies for their specific reactions of interest in both solvents to ascertain the optimal conditions for their synthetic goals. The experimental protocols and logical frameworks presented in this guide offer a starting point for such investigations. The data generated will not only be valuable for the specific application but will also contribute to a broader understanding of solvent effects in organic chemistry.

References

Evaluating 1,2-Diethoxyethane's Performance in Flow Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of flow chemistry, the choice of solvent is a critical parameter that significantly influences reaction efficiency, safety, and scalability. This guide provides a comprehensive evaluation of 1,2-diethoxyethane (DEE) as a solvent for flow chemistry applications, particularly in the context of organometallic reactions. Its performance is compared with commonly used ethereal solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME). This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their continuous manufacturing processes.

Physicochemical Property Comparison

The suitability of a solvent for flow chemistry is determined by a combination of its physical and chemical properties. Key parameters include boiling point, melting point, viscosity, density, and safety considerations like flash point and peroxide formation tendency. A higher boiling point can be advantageous for conducting reactions at elevated temperatures, while a low viscosity is crucial for efficient pumping and mass transfer. The table below summarizes the key physicochemical properties of this compound and other relevant ethereal solvents.

PropertyThis compound (DEE)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Molecular Formula C₆H₁₄O₂C₄H₈OC₅H₁₀OC₆H₁₂O
Molecular Weight ( g/mol ) 118.1772.1186.13100.16
Boiling Point (°C) 121.46680.2106
Melting Point (°C) -74-108.4-136< -140
Density (g/mL at 20°C) 0.8480.8890.8540.860
Viscosity (cP at 20°C) ~0.70.480.60.7
Flash Point (°C) 22-14-114.9
Peroxide Formation Prone to formationHigh tendencyLower tendency than THFLow tendency
Water Solubility Slightly solubleMiscibleLimited miscibilityVery low miscibility

Analysis of Properties:

This compound's higher boiling point compared to THF and 2-MeTHF allows for a wider operational temperature range in flow reactors, potentially enabling faster reaction kinetics. Its viscosity and density are comparable to the other listed solvents, making it suitable for use with standard pumping systems in flow chemistry. However, like other ethers, DEE is prone to peroxide formation, which is a significant safety concern that must be managed, especially in continuous processes. The emergence of greener alternatives like 2-MeTHF and CPME, which are derived from renewable resources and have a lower tendency to form peroxides, presents a challenge to the widespread adoption of DEE.

Performance in Organometallic Reactions: A Focus on Grignard Reactions

Ethereal solvents are crucial for stabilizing organometallic reagents like Grignard and organolithium species. While direct comparative studies of this compound in flow chemistry are limited in publicly available literature, its performance can be inferred from its properties and its use in traditional batch chemistry.

Hypothetical Performance Comparison in a Flow Grignard Reaction:

Based on its properties, DEE could offer certain advantages in flow-based Grignard reactions. Its higher boiling point could allow for reactions to be run at temperatures that might be inaccessible with lower-boiling ethers like THF, potentially improving reaction rates and throughput. However, its propensity for peroxide formation would necessitate stringent safety protocols and potentially the continuous online monitoring of peroxide levels.

The following table provides a hypothetical comparison of expected performance metrics for a generic Grignard reaction in a continuous flow setup.

ParameterThis compound (DEE)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)
Expected Yield Good to ExcellentGood to ExcellentGood to Excellent
Potential Selectivity Potentially higher at elevated temperaturesGoodGood, potentially improved due to lower polarity
Throughput Potentially high due to higher reaction temperaturesModerateModerate
Safety Concerns Peroxide formation, flammabilityHigh peroxide formation, high flammabilityLower peroxide formation, flammability
Work-up Efficiency Moderate (phase separation)Difficult (water miscible)Easier (limited water miscibility)

Experimental Protocols

To objectively evaluate the performance of this compound in a flow chemistry setting, a comparative study is essential. Below is a detailed experimental protocol for conducting a solvent screening for a Grignard reaction in a continuous flow system.

Objective: To compare the performance of this compound (DEE) against tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) as a solvent in the continuous flow synthesis of a model Grignard adduct.

Model Reaction: The reaction of phenylmagnesium bromide with benzaldehyde to form diphenylmethanol.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Benzaldehyde

  • Anhydrous this compound (DEE)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

  • Iodine (for initiation)

  • 1 M HCl (for quenching)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Internal standard (e.g., dodecane) for GC analysis

Equipment:

  • Flow chemistry system comprising:

    • Two high-pressure pumps

    • T-mixer

    • Heated reactor coil (e.g., PFA tubing)

    • Back-pressure regulator

    • Automated sampling system

  • Round-bottom flasks and standard laboratory glassware

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Experimental Procedure:

  • Preparation of Reagent Solutions:

    • Solution A (Grignard Reagent): In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a 1 M solution of phenylmagnesium bromide in the solvent being tested (DEE, THF, or 2-MeTHF). A small crystal of iodine can be used to initiate the reaction.

    • Solution B (Electrophile): Prepare a 1 M solution of benzaldehyde in the same anhydrous solvent, containing a known concentration of an internal standard.

  • Flow Reactor Setup:

    • Assemble the flow chemistry system as shown in the diagram below.

    • Prime the system with the respective anhydrous solvent.

    • Set the reactor temperature (e.g., 60 °C).

    • Set the back-pressure regulator to maintain the solvent in the liquid phase at the desired temperature (e.g., 10 bar).

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) through the T-mixer and into the heated reactor coil.

    • The residence time in the reactor can be varied by changing the total flow rate or the reactor volume.

    • Collect samples of the reaction mixture at steady state using the automated sampling system.

  • Quenching and Work-up:

    • Quench the collected samples by adding them to a vial containing 1 M HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the samples by GC-FID to determine the conversion of benzaldehyde and the yield of diphenylmethanol by comparing the peak areas to that of the internal standard.

  • Data Comparison:

    • Repeat the experiment for each solvent (DEE, THF, and 2-MeTHF) under identical conditions (temperature, residence time, concentration).

    • Tabulate the results for conversion, yield, and throughput for each solvent.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of this comparative guide.

Experimental_Workflow cluster_Reagents Reagent Preparation cluster_Flow_System Flow Chemistry System cluster_Analysis Analysis A Solution A: Phenylmagnesium Bromide in Test Solvent P1 Pump 1 A->P1 B Solution B: Benzaldehyde in Test Solvent P2 Pump 2 B->P2 Mixer T-Mixer P1->Mixer P2->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Quench Quenching & Work-up BPR->Quench GC GC Analysis Quench->GC Data Data Comparison: Yield, Selectivity, Throughput GC->Data

Caption: Experimental workflow for the comparative evaluation of solvents in a continuous flow Grignard reaction.

Solvent_Selection_Logic cluster_Properties Physicochemical Properties cluster_Safety Safety & Sustainability cluster_Performance Performance Evaluation start Start: Solvent Selection for Flow Reaction boiling_point Boiling Point start->boiling_point viscosity Viscosity start->viscosity solubility Solubility of Reagents/Products start->solubility peroxide Peroxide Formation start->peroxide toxicity Toxicity & Environmental Impact start->toxicity source Renewable Source start->source screening Small-Scale Screening (Yield, Selectivity) boiling_point->screening viscosity->screening solubility->screening peroxide->screening toxicity->screening source->screening optimization Process Optimization (Throughput, Robustness) screening->optimization final_choice Final Solvent Choice optimization->final_choice

Caption: Logical workflow for selecting an optimal solvent for a flow chemistry application.

Conclusion

This compound presents a viable, albeit traditional, option as a solvent for flow chemistry, particularly for reactions requiring higher temperatures than are feasible with THF or 2-MeTHF. Its physicochemical properties are generally compatible with standard flow chemistry equipment. However, the significant safety concern of peroxide formation, coupled with the availability of greener, safer, and often better-performing alternatives like 2-MeTHF and CPME, may limit its widespread adoption in modern continuous manufacturing processes.

For researchers and drug development professionals, the decision to use this compound should be based on a thorough evaluation of the specific reaction requirements, including temperature, and a comprehensive risk assessment. The experimental protocol outlined in this guide provides a framework for conducting such an evaluation in a systematic and data-driven manner. As the field of flow chemistry continues to advance, the development and adoption of safer, more sustainable, and highly efficient solvent systems will remain a key area of focus.

A Comparative Guide to 1,2-Diethoxyethane and Industry-Standard Ether Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction efficiency, product purity, formulation stability, and overall process safety. This guide provides an objective comparison of 1,2-diethoxyethane (also known as ethylene glycol diethyl ether) with common industry-standard ether solvents: tetrahydrofuran (THF), 1,4-dioxane, and 1,2-dimethoxyethane (DME). The information presented herein is supported by physicochemical data and detailed experimental protocols to aid in solvent selection for specific research and development applications.

Physicochemical Properties: A Comparative Overview

A solvent's physical and chemical properties are fundamental to its performance in a given application. Key parameters such as boiling point, polarity (indicated by the dipole moment), and water solubility dictate the reaction conditions, work-up procedures, and potential for use in biphasic systems. The following table summarizes the key physicochemical properties of this compound and the selected benchmark solvents.

PropertyThis compoundTetrahydrofuran (THF)1,4-Dioxane1,2-Dimethoxyethane (DME)
Molecular Formula C₆H₁₄O₂C₄H₈OC₄H₈O₂C₄H₁₀O₂
Molecular Weight ( g/mol ) 118.1872.11[1]88.11[2]90.12
Boiling Point (°C) 121.4[3]66[4]101.3[5]85
Melting Point (°C) -74[3]-108.5[4]11.8[5]-58
Density (g/mL @ 20°C) 0.842[6]0.889[4]1.034[2]0.867
Flash Point (°C) 20.6[6]-1412[7]-2
Vapor Pressure (mmHg @ 20°C) 9.4[6]1432969
Water Solubility Slightly Soluble (34 g/L @ 20°C)[6][8]Miscible[1]Miscible[2][9]Miscible
Dipole Moment (Debye) 1.65[10]1.750.451.71

Key Observations:

  • Boiling Point and Volatility: this compound possesses a significantly higher boiling point (121.4 °C) and lower vapor pressure compared to THF and DME, making it a less volatile option suitable for reactions requiring elevated temperatures.[3] This reduces solvent loss through evaporation and can improve laboratory safety. Its boiling point is also higher than that of 1,4-dioxane.

  • Water Solubility: Unlike the fully miscible THF, 1,4-dioxane, and DME, this compound has limited water solubility.[6][8] This property can be advantageous in reaction work-ups, facilitating easier phase separation during aqueous extractions.

  • Polarity: With a dipole moment of 1.65 D, this compound is a moderately polar aprotic solvent, capable of dissolving a wide range of polar and nonpolar compounds, similar to THF and DME.[10][11]

Performance and Applications

Ethereal solvents are prized for their ability to solvate cations, making them ideal for a variety of organometallic reactions.

  • This compound: Due to its higher boiling point, it serves as an excellent solvent for reactions that require heating. It is used as an inert reaction medium and in electrochemistry and polymer chemistry.[3][8][12] Its ability to dissolve a variety of organic compounds makes it a versatile choice for synthesis and extractions.[11][12]

  • Tetrahydrofuran (THF): THF is a widely used solvent for a broad range of organic reactions, including Grignard reactions, hydroborations, and polymerizations.[13][14] Its ability to dissolve PVC makes it a key component in certain adhesives and coatings.[15]

  • 1,4-Dioxane: Often used as a higher-boiling point alternative to THF, 1,4-dioxane is a common solvent for various organic transformations.[2][9] It is also used in the manufacture of chemicals and as a laboratory reagent.[7]

  • 1,2-Dimethoxyethane (DME): DME is a chelating diether, which makes it particularly effective in reactions involving metal cations, such as Grignard reactions and reductions with metal hydrides.

The following workflow illustrates a logical process for selecting an appropriate solvent for a chemical synthesis application, a key task for the target audience.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance & Safety Evaluation cluster_2 Phase 3: Final Selection A Define Reaction Requirements (Temperature, Reactant Polarity) B Review Physicochemical Properties (Boiling Point, Polarity, Solubility) A->B C Create Shortlist of Potential Solvents B->C D Conduct Small-Scale Test Reactions C->D Based on properties F Analyze Reaction Outcome (Yield, Purity, Byproducts) D->F E Assess Safety & Handling (Toxicity, Flammability, Peroxide Formation) H Select Optimal Solvent E->H Safety-first principle G Evaluate Work-up & Purification (Aqueous Extraction, Distillation) F->G Based on results G->H I Proceed to Scale-up H->I G center Solvent Selection performance Performance (Yield, Purity, Reaction Time) center->performance safety Safety (Toxicity, Flammability, Peroxide Formation) center->safety properties Physicochemical Properties (Boiling Point, Polarity) center->properties process Process Efficiency (Work-up, Purification, Solvent Recovery) center->process

References

A Comparative Guide to 1,2-Diethoxyethane and 1,2-Dimethoxyethane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and pharmaceutical development, the selection of appropriate solvents and reagents is a critical factor influencing experimental outcomes, from reaction yields to the performance of electrochemical systems. This guide provides a detailed, data-driven comparison of two commonly used ethereal solvents: 1,2-diethoxyethane (DEE) and 1,2-dimethoxyethane (DME). Both are glymes, acyclic polyethers, valued for their ability to solvate cations, rendering them useful in a wide array of applications including organometallic chemistry and battery technology. This document aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the use of these two compounds.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical properties of a solvent dictate its suitability for specific applications. The following table summarizes the key physicochemical characteristics of this compound and 1,2-dimethoxyethane.

PropertyThis compound (DEE)1,2-Dimethoxyethane (DME)
Molecular Formula C₆H₁₄O₂C₄H₁₀O₂
Molecular Weight 118.17 g/mol 90.12 g/mol
Boiling Point 121-122 °C85 °C
Melting Point -74 °C-58 °C
Flash Point 19 °C-2 °C
Density 0.842 g/cm³ at 20 °C0.8683 g/cm³ at 20 °C
Viscosity 0.7 mPa·s at 20 °C0.455 mPa·s at 20 °C
Solubility in Water 20.4%Miscible
Vapor Pressure 9.4 mmHg at 20 °C60 mmHg at 20 °C
Dielectric Constant 4.4 at 20 °C7.2 at 20 °C

Performance in Key Applications: A Comparative Analysis

Both this compound and 1,2-dimethoxyethane are staple solvents in various chemical processes. Their performance, however, can differ based on their distinct properties.

As Solvents in Lithium-Ion Batteries

Glymes are frequently employed as electrolyte solvents in lithium-ion and lithium-metal batteries due to their ability to solvate lithium ions and their electrochemical stability. The choice between DEE and DME can impact battery performance.

Generally, shorter chain glymes like DME tend to exhibit higher ionic conductivity and lower viscosity.[1] This is advantageous for facilitating rapid ion transport, which is crucial for high-rate battery performance. However, longer chain glymes may offer improved safety due to their lower volatility and higher flash points. While direct comparative studies are limited, the higher boiling point and lower vapor pressure of DEE suggest it may contribute to a safer battery system under certain conditions.

The degradation of the electrolyte is a critical factor in battery longevity. In lithium-oxygen batteries, for instance, glymes can undergo decomposition initiated by superoxide radicals.[2] The stability of the ether against such degradation pathways is a key consideration for long-term battery cycling.

In Organometallic Chemistry: Grignard and Suzuki Coupling Reactions

In organometallic synthesis, particularly in Grignard reactions, ethereal solvents are essential for stabilizing the highly reactive Grignard reagent. The oxygen atoms of the ether coordinate with the magnesium center, preventing aggregation and enhancing reactivity. Both DEE and DME are effective in this role. The choice between them may depend on the desired reaction temperature, with the higher boiling point of DEE allowing for reactions to be conducted at elevated temperatures.

Similarly, in palladium-catalyzed cross-coupling reactions such as the Suzuki coupling, the solvent plays a crucial role in dissolving the reactants and catalyst, and in influencing the reaction kinetics and selectivity. The polarity of the solvent can significantly affect the catalytic cycle. While both DEE and DME are suitable solvents for such transformations, the specific reaction conditions and substrates may favor one over the other. No direct comparative studies on the performance of DEE and DME in Suzuki coupling were identified in the conducted research.

Experimental Protocols

To provide a practical context for the application of these ethers, this section details representative experimental protocols.

General Protocol for the Formation of a Grignard Reagent

This protocol outlines the general steps for preparing a Grignard reagent using an ether solvent like this compound or 1,2-dimethoxyethane.

Materials:

  • Magnesium turnings

  • An appropriate alkyl or aryl halide (e.g., bromobenzene)

  • Anhydrous this compound or 1,2-dimethoxyethane

  • Iodine crystal (as an initiator)

  • Dry glassware (round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of Glassware: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere to exclude moisture, which quenches the Grignard reagent.

  • Initiation: Place the magnesium turnings in the reaction flask. Add a small crystal of iodine.

  • Solvent Addition: Add a portion of the anhydrous ether solvent to the flask, sufficient to cover the magnesium turnings.

  • Addition of Halide: Dissolve the alkyl or aryl halide in the anhydrous ether in a dropping funnel. Add a small amount of this solution to the magnesium.

  • Reaction Monitoring: The reaction is typically initiated by gentle warming or crushing the magnesium turnings. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.

  • Controlled Addition: Once the reaction has initiated, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: The reaction is complete when most of the magnesium has been consumed. The resulting Grignard reagent is a cloudy, grey-to-brown solution.

Measurement of Ionic Conductivity of an Ether-Based Electrolyte

The following is a general procedure for measuring the ionic conductivity of an electrolyte solution containing either DEE or DME.

Materials:

  • This compound or 1,2-dimethoxyethane (anhydrous)

  • A lithium salt (e.g., LiTFSI)

  • Conductivity cell with two platinum electrodes

  • Impedance spectrometer

  • Glovebox or dry room with controlled atmosphere

Procedure:

  • Electrolyte Preparation: Inside a glovebox, prepare electrolyte solutions of known concentrations by dissolving the lithium salt in the chosen ether solvent.

  • Cell Assembly: Fill the conductivity cell with the prepared electrolyte solution.

  • Impedance Measurement: Connect the conductivity cell to an impedance spectrometer. Apply a small AC voltage over a range of frequencies.

  • Data Analysis: The impedance data is used to determine the bulk resistance of the electrolyte. The ionic conductivity (σ) is then calculated using the formula: σ = L / (R * A) where L is the distance between the electrodes, A is the area of the electrodes, and R is the bulk resistance.

Visualizing Key Processes and Workflows

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate relevant pathways and experimental setups.

Grignard_Formation cluster_reactants Reactants cluster_solvent Solvent cluster_product Product Mg Magnesium (Mg) Grignard Grignard Reagent (R-Mg-X) Mg->Grignard RX Alkyl/Aryl Halide (R-X) RX->Grignard Ether Ether (DEE or DME) Ether->Grignard Stabilization

Caption: Formation of a Grignard Reagent.

Ionic_Conductivity_Workflow A Prepare Electrolyte (Li Salt in DEE or DME) B Fill Conductivity Cell A->B C Perform Electrochemical Impedance Spectroscopy (EIS) B->C D Determine Bulk Resistance (R) C->D E Calculate Ionic Conductivity (σ) D->E

Caption: Experimental Workflow for Ionic Conductivity Measurement.

Glyme_Degradation Glyme Glyme (DME or DEE) Intermediate Intermediate Species Glyme->Intermediate Nucleophilic Attack Superoxide Superoxide Radical (O₂⁻) Superoxide->Intermediate Decomposition Decomposition Products (e.g., alkoxides, carbonates) Intermediate->Decomposition

Caption: Simplified Glyme Degradation Pathway in a Lithium-Oxygen Battery.

Safety Profile

Both this compound and 1,2-dimethoxyethane present significant health and safety hazards that require careful handling and the use of appropriate personal protective equipment in a well-ventilated laboratory setting.

HazardThis compound (DEE)1,2-Dimethoxyethane (DME)
Flammability Highly flammable liquid and vapor.Highly flammable liquid and vapor.
Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin. Causes serious eye irritation.Harmful if inhaled. May cause respiratory irritation.
Reproductive Hazard Suspected of damaging fertility or the unborn child.May damage fertility or the unborn child.
Peroxide Formation May form explosive peroxides upon exposure to air and light.May form explosive peroxides upon exposure to air and light.

Conclusion

The choice between this compound and 1,2-dimethoxyethane is contingent upon the specific requirements of the application. 1,2-dimethoxyethane, with its lower viscosity and higher dielectric constant, may be preferable for applications requiring high ionic conductivity, such as in high-rate lithium-ion batteries. Conversely, this compound's higher boiling point and flash point offer potential safety advantages, particularly in processes conducted at elevated temperatures. Both are effective solvents for a range of organometallic reactions. Researchers and professionals in drug development must weigh these properties, alongside the significant safety considerations for both compounds, to optimize their experimental designs and ensure laboratory safety. Further direct comparative studies are warranted to more definitively elucidate the performance differences between these two valuable solvents in various applications.

References

A Comparative Guide to Glyme Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, rate, and selectivity. Glymes, a class of ethereal solvents, have garnered considerable attention in both academic research and industrial applications, particularly within the pharmaceutical and fine chemical sectors. Their unique properties, such as high boiling points, stability under basic conditions, and the ability to chelate cations, make them attractive alternatives to more traditional solvents. This guide provides a comprehensive comparison of the efficacy of different glyme solvents—monoglyme, diglyme, triglyme, and tetraglyme—in key organic reactions relevant to drug development and other scientific research.

Physicochemical Properties of Glyme Solvents

The performance of a solvent is intrinsically linked to its physical and chemical properties. The following table summarizes key physicochemical data for the most common glyme solvents, providing a foundation for understanding their behavior in different reaction environments. As the chain length of the glyme increases, properties such as boiling point, viscosity, and the ability to chelate cations also increase, while water solubility tends to decrease.[1]

PropertyMonoglyme (G1)Diglyme (G2)Triglyme (G3)Tetraglyme (G4)
Molecular Formula C4H10O2C6H14O3C8H18O4C10H22O5
Molar Mass ( g/mol ) 90.12134.17178.23222.28
Boiling Point (°C) 85162216275
Melting Point (°C) -58-64-45-30
Density (g/mL at 20°C) 0.8670.9450.9861.009
Viscosity (cP at 20°C) 0.451.052.043.69
Dielectric Constant 7.27.27.77.7
Water Solubility MiscibleMiscibleMiscibleMiscible

Comparative Performance in Key Organic Reactions

The efficacy of glyme solvents is best illustrated through their performance in common synthetic transformations. This section provides a comparative analysis of different glymes in Grignard reactions, Williamson ether synthesis, and Suzuki-Miyaura coupling, supported by experimental data where available.

Grignard Reactions

Grignard reactions, which involve the addition of an organomagnesium halide to a carbonyl compound, are fundamental for carbon-carbon bond formation.[2] The choice of solvent is crucial for the formation and stability of the Grignard reagent. While diethyl ether and tetrahydrofuran (THF) are commonly used, glymes offer advantages such as higher boiling points, which allow for a wider range of reaction temperatures.

A comparative study of solvents in the Grignard reaction of benzyl bromide with 2-butanone provides insight into the performance of diglyme relative to other ethereal solvents.[2]

SolventProduct Yield (%)Wurtz Coupling Byproduct (%)
Diethyl Ether7525
THF3070
Diglyme 4555
2-Methyl-THF8020

Data compiled from a comparative study on Grignard reactions.[2]

While diglyme did not provide the highest yield in this specific example, it demonstrated a better outcome than THF in terms of minimizing the undesired Wurtz coupling byproduct.[2] The higher coordinating ability of diglyme can help to stabilize the Grignard reagent, influencing the reaction pathway.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Benzyl bromide

  • 2-Butanone

  • Anhydrous Diglyme

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a crystal of iodine and gently warm the flask under a stream of nitrogen to activate the magnesium.

  • Allow the flask to cool and add anhydrous diglyme.

  • Dissolve benzyl bromide (1.0 eq) in anhydrous diglyme in the dropping funnel and add it dropwise to the magnesium suspension to initiate the formation of the Grignard reagent. Maintain a gentle reflux.

  • After the magnesium has been consumed, cool the reaction mixture to 0 °C.

  • Add a solution of 2-butanone (1.0 eq) in anhydrous diglyme dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used SN2 reaction for the preparation of ethers from an alkoxide and an alkyl halide.[3][4][5][6] The choice of a polar aprotic solvent is crucial for this reaction, as it can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the anion.[3] Glymes, with their ability to chelate metal cations, are well-suited for this role.[7]

Materials:

  • Alcohol or phenol

  • Sodium hydride (or other suitable base)

  • Alkyl halide

  • Anhydrous glyme solvent (monoglyme, diglyme, triglyme, or tetraglyme)

  • Saturated aqueous ammonium chloride

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alcohol or phenol (1.0 eq) in the chosen anhydrous glyme.

  • Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls.[8][9][10][11][12] The solvent plays a critical role in solubilizing the reactants and catalyst, and in influencing the rate of the catalytic cycle.[13]

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Glyme solvent (e.g., diglyme or tetraglyme)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the chosen glyme solvent and a small amount of water.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of the Glyme Chelation Effect

The enhanced efficacy of longer-chain glymes in many reactions can be attributed to their ability to chelate metal cations, effectively increasing the reactivity of the associated anion. This concept can be visualized as a workflow where the glyme wraps around the cation, leaving the nucleophile more "naked" and available for reaction.

Caption: Glyme chelation enhances nucleophilicity in an SN2 reaction.

Conclusion

Glyme solvents offer a versatile and often advantageous alternative to more conventional solvents in a variety of organic reactions critical to drug development and scientific research. Their high boiling points, stability, and unique cation-chelating ability can lead to improved reaction rates and, in some cases, enhanced selectivity. While direct, comprehensive comparative data across the entire glyme series for all major reaction types is still an area ripe for further investigation, the available evidence and fundamental principles of physical organic chemistry strongly support their consideration in process development and optimization. Researchers are encouraged to select the appropriate glyme based on the specific requirements of their reaction, taking into account factors such as required temperature, the nature of the cation involved, and the desired reaction kinetics.

References

Safety Operating Guide

Proper Disposal of 1,2-Diethoxyethane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,2-Diethoxyethane, also known as ethylene glycol diethyl ether, is critical for ensuring laboratory safety and environmental compliance.[1] This substance is a highly flammable liquid that can form explosive peroxides, and it is also recognized for its potential reproductive toxicity.[1][2] Disposal must be handled in accordance with local, state, and national hazardous waste regulations.[3] Under no circumstances should this compound be disposed of down the drain.[4][5]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a safe, controlled environment.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles or glasses, a flame-resistant lab coat, long pants, and closed-toe shoes.[6] Note that ethers can permeate nitrile gloves, so work should be limited to short durations (e.g., less than 15 minutes) between glove changes.[6]

  • Ventilation: All handling and transferring of this compound should occur in a chemical fume hood to avoid the inhalation of harmful vapors.[6][7]

  • Ignition Sources: This chemical is highly flammable.[2] Ensure the work area is free of open flames, sparks, hot surfaces, and other potential ignition sources.[2] Use only non-sparking tools and explosion-proof equipment.[1][8] All metal equipment should be grounded to prevent static discharge.[1]

Step-by-Step Disposal Procedure

The disposal process requires careful segregation, containment, and coordination with your institution's Environmental Health & Safety (EHS) department.

Step 1: Evaluate for Peroxide Formation

Ethers like this compound can form unstable and explosive peroxides when exposed to air and light over time.[4][6] This is the most critical safety check before handling old containers.

  • Visual Inspection: DO NOT OPEN THE CONTAINER if you observe any of the following:

    • Crystalline solids around the cap or inside the container.[6][9]

    • Discoloration or stratification of the liquid.

    • The container is metal and has been stored for more than three months without refrigeration after opening.[5]

  • If Peroxides are Suspected: If you suspect peroxide formation, do not move or attempt to open the container.[1][5] Immediately contact your institution's EHS or Chemical Safety office for specialized handling and disposal.[6][9]

Step 2: Segregate and Contain the Waste

If the chemical is deemed safe to handle (i.e., no suspected peroxides), it must be collected as hazardous waste.

  • Characterize the Waste: this compound is classified as a flammable liquid hazardous waste.[2][10]

  • Select a Container: Use a designated and appropriate hazardous waste container. The container must be chemically compatible, leak-proof, and have a secure closure.[11][12] Glass bottles are often used for solvent waste.[5]

  • Transfer the Waste: In a fume hood, carefully pour the this compound waste into the designated container. Do not fill the container more than 90% full to allow for vapor expansion.[11]

  • Segregate Incompatibles: Store this waste separately from incompatible materials such as acids, bases, and oxidizing agents.[4][13]

Step 3: Label and Store the Waste Container

Proper labeling and temporary storage are regulated requirements.

  • Labeling: Clearly label the waste container with a hazardous waste tag.[11] The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of its hazards (e.g., "Flammable," "Toxic").[10]

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10][13] This area must be at or near the point of generation and under the control of laboratory personnel.[12] The SAA should have secondary containment to catch any potential leaks.[14]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[10] Once a container is full, it must be removed by EHS within three days.[13]

Step 4: Arrange for Final Disposal

Laboratory personnel are not responsible for the final treatment of hazardous waste.

  • Contact EHS: Schedule a pickup of the waste container with your institution's EHS department or equivalent hazardous waste management service.[10][15]

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS office.[10]

  • Professional Disposal: The EHS department will transport the waste to a licensed hazardous waste disposal facility for proper treatment and disposal in compliance with all regulations.[3][11]

Spill Management

In the event of a spill, prioritize personal safety.

  • Evacuate and Alert: Clear the immediate area of all personnel.[15]

  • Ventilate: Ensure the area is well-ventilated.[15]

  • Contain: For small spills within a fume hood, laboratory personnel may use a spill kit with a non-flammable absorbent material like sand, vermiculite, or silica gel to contain the liquid.[1][4][15] Do not use combustible materials like sawdust.[4]

  • Collect and Dispose: Place the absorbed material into a sealed, labeled container for disposal as hazardous waste.[1][4]

  • Seek Assistance: For large spills, evacuate the lab immediately and contact your institution's emergency response or EHS department.[9]

Quantitative Safety Data

The following table summarizes key quantitative safety and regulatory data for this compound and its general waste class.

PropertyValueCitation
Physical Hazards
Flash Point35 °C[2]
Auto-ignition Temperature205 °C[2]
Toxicity
Acute Oral Toxicity (LD50, rat)4,390 mg/kg[2]
Waste Management
Recommended Storage Time After Opening< 1 year[6]
Max. Satellite Accumulation Area Volume55 gallons[10]
Container Fill Limit~90% of capacity[11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Initiate Disposal of This compound check_peroxide Check Container: - Date opened > 1 year? - Visible crystals or discoloration? start->check_peroxide danger DANGER: Potential Peroxide Explosion Hazard check_peroxide->danger Yes proceed Proceed with Standard Hazardous Waste Disposal check_peroxide->proceed No no_move Do NOT Open or Move Container danger->no_move contact_ehs_urgent Contact EHS/Chemical Safety IMMEDIATELY for specialized disposal no_move->contact_ehs_urgent end_disposal Disposal Complete (via EHS) contact_ehs_urgent->end_disposal ppe Wear Appropriate PPE in a Chemical Fume Hood proceed->ppe transfer Transfer to Labeled 'Flammable Liquid Waste' Container ppe->transfer store_saa Store Sealed Container in Satellite Accumulation Area (SAA) transfer->store_saa schedule_pickup Arrange for Waste Pickup by EHS store_saa->schedule_pickup schedule_pickup->end_disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,2-Diethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2-Diethoxyethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these procedures is paramount for minimizing risks associated with this chemical.

Hazard Summary

This compound is a highly flammable liquid and vapor that can cause serious eye irritation.[1] It is also suspected of damaging fertility and may harm an unborn child.[1][2] A significant, non-obvious hazard is its potential to form explosive peroxides, especially when stored improperly.[1][2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust be tight-sealing and compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Chemical-Resistant GlovesImpervious gloves (e.g., rubber) are required.[3] Gloves must be inspected before use and disposed of properly after handling the chemical.
Body Protection Protective ClothingFlame-retardant and antistatic protective clothing is necessary.
Respiratory Protection Self-Contained Breathing Apparatus (SCBA)A positive pressure SCBA is recommended, especially in situations with potential for high vapor concentration or unknown exposure levels.[3] For lower exposure levels, a NIOSH/MSHA or European Standard EN 149 approved respirator may be used if exposure limits are exceeded or irritation is experienced.[2]
Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.

ProcedureKey Steps and Precautions
Handling - All handling should occur within a designated chemical fume hood.[3] - Avoid all direct physical contact with the chemical.[3] - Use only non-sparking tools and explosion-proof equipment.[2] - Ground and bond containers and receiving equipment to prevent static discharge.[2] - Do not breathe mist, vapors, or spray.[2]
Storage - Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][3] - Store under a nitrogen blanket to inhibit the formation of explosive peroxides.[3] - Keep containers tightly closed and properly labeled.[2] - If peroxide formation is suspected, do not open or move the container.[2]
Emergency and First Aid Measures

Immediate and appropriate responses to exposure are critical.

Exposure RouteFirst Aid Protocol
Inhalation - Immediately move the exposed person to fresh air.[3][4] - If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[2][4] - Seek immediate medical attention.[2]
Skin Contact - Immediately flush the affected skin with large amounts of water while removing all contaminated clothing.[2][3] - Wash the affected area thoroughly with soap and water.[3] - Seek immediate medical attention if irritation develops or persists.[2][3]
Eye Contact - Immediately flush eyes with plenty of water for at least 15-20 minutes, including under the eyelids.[2][3] - Remove contact lenses if present and easy to do so.[3] - Seek immediate medical attention.[2][3]
Ingestion - DO NOT induce vomiting.[3] - If the person is conscious and not convulsing, give 1 or 2 glasses of water to dilute the chemical.[3] - Seek immediate medical attention.[3]
Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

ActionProcedure
Spill Response - Evacuate personnel from the area and remove all sources of ignition. - Ensure adequate ventilation. - Wear appropriate PPE, including respiratory protection. - Contain the spill using inert absorbent material (e.g., sand, silica gel, or universal binder).[2] - Collect the absorbed material into a suitable, closed container for disposal.[2]
Waste Disposal - Dispose of this compound and any contaminated materials as hazardous waste.[2] - All waste disposal must be in accordance with local, regional, and national environmental regulations.[2] - Do not empty into drains or release into the environment.[2]

Operational Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_transfer Transfer Chemical prep_setup->handle_transfer emergency_fire Fire prep_setup->emergency_fire If fire occurs handle_reaction Perform Experiment handle_transfer->handle_reaction emergency_spill Spill handle_transfer->emergency_spill If spill occurs cleanup_decon Decontaminate Surfaces & Glassware handle_reaction->cleanup_decon emergency_exposure Personal Exposure handle_reaction->emergency_exposure If exposure occurs cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose

Caption: Procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.